molecular formula C13H10ClNO B1605350 N-(4-Chlorophenyl)benzamide CAS No. 2866-82-2

N-(4-Chlorophenyl)benzamide

Cat. No.: B1605350
CAS No.: 2866-82-2
M. Wt: 231.68 g/mol
InChI Key: PJFPJLMLHHTWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFPJLMLHHTWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182819
Record name Benzamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2866-82-2
Record name N-(4-Chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2866-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Chlorobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chlorobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Chlorophenyl)benzamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)benzamide is a chemical compound belonging to the class of benzamides, a versatile scaffold of significant interest in medicinal chemistry. Its structure, featuring a benzoyl group linked to a 4-chlorinated aniline moiety through an amide bond, imparts a unique combination of physicochemical properties that make it a valuable intermediate in organic synthesis and a subject of investigation for potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, detailed synthesis protocols, physicochemical and structural characteristics, and a discussion of its current and potential roles in drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to support researchers in their scientific endeavors with this compound.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 2866-82-2[1]
Molecular Formula C₁₃H₁₀ClNO[2]
Molecular Weight 231.68 g/mol [1]
InChI InChI=1S/C13H10ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)[1]
SMILES C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-chloroaniline with benzoyl chloride. This is a classic example of a Schotten-Baumann reaction, which is a widely used method for the formation of amides from amines and acyl chlorides.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Chloroaniline

  • Benzoyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine or pyridine (as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.[2][3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as benzoyl chloride is reactive towards water, which would lead to the formation of benzoic acid as a byproduct.

  • Low Temperature Addition: The dropwise addition of benzoyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Workup: The series of washes with acidic, basic, and neutral solutions effectively removes unreacted starting materials, the base, and any water-soluble byproducts.

  • Recrystallization: This purification technique is chosen to obtain a highly pure crystalline product by separating the desired compound from impurities based on differences in solubility.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 4-Chloroaniline 4-Chloroaniline Reaction_Vessel Reaction in Dichloromethane (0°C to Room Temp) 4-Chloroaniline->Reaction_Vessel Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Washing Aqueous Washes (HCl, NaHCO₃, Brine) Reaction_Vessel->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Synthetic workflow for this compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is essential for its application in further research and development.

Physicochemical Data
PropertyValueSource
Melting Point 187 °C[4]
logP 3.51[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Polar Surface Area 23.33 Ų[5]
Crystal Structure and Molecular Geometry

The three-dimensional structure of this compound has been elucidated by X-ray crystallography.[2] The molecule is not planar. The amide group (–NHCO–) makes a dihedral angle of approximately 29.95° with the benzoyl ring. The benzoyl and the 4-chlorophenyl rings are twisted with respect to each other, with a dihedral angle of about 60.76°.[3] This non-planar conformation is a key structural feature that will influence its binding to biological targets.

In the solid state, molecules of this compound are linked by intermolecular N–H···O hydrogen bonds, forming chains that run along the crystallographic a-axis.[2]

Crystal_Packing cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 N1 N-H O1 C=O R2_1 4-Chlorophenyl Ring O2 C=O N1->O2 Intermolecular H-Bond R1_1 Benzoyl Ring N2 N-H R2_2 4-Chlorophenyl Ring R1_2 Benzoyl Ring

Caption: Intermolecular hydrogen bonding in this compound.

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

¹H NMR (Predicted, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.3s1H-NH- (Amide)
~7.9d2HAr-H (ortho to -C=O)
~7.7d2HAr-H (ortho to -NH)
~7.5m3HAr-H (meta, para to -C=O)
~7.4d2HAr-H (meta to -NH)
¹³C NMR (Predicted, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~165.8C=O (Amide)
~138.5C (quaternary, attached to NH)
~134.7C (quaternary, attached to C=O)
~131.8Ar-CH
~128.8Ar-CH
~128.4Ar-CH
~127.8Ar-CH
~127.3C-Cl
~121.5Ar-CH
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Assignment
~3300N-H stretch (amide)
~1650C=O stretch (amide I)
~1530N-H bend (amide II)
~1600, ~1490C=C stretch (aromatic)
~1090C-Cl stretch
Mass Spectrometry (MS)
Technique Predicted m/z
ESI-MS[M+H]⁺ = 232.05

Applications in Drug Discovery and Medicinal Chemistry

Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities. While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential applications in several therapeutic areas.

Potential as an Antiviral Agent

Derivatives of N-phenylbenzamide have shown promising antiviral activity. For instance, a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated potent anti-Hepatitis B Virus (HBV) activity both in vitro and in vivo.[6][7] The proposed mechanism of action involves the upregulation of the host antiviral protein APOBEC3G (A3G), which can inhibit HBV replication.[6][7] This suggests that this compound could serve as a scaffold for the development of novel anti-HBV agents with a mechanism of action distinct from current therapies.

Antiviral_Mechanism N_phenylbenzamide N-Phenylbenzamide Derivative Upregulation Upregulation of APOBEC3G (A3G) N_phenylbenzamide->Upregulation HBV_Replication HBV Replication Upregulation->HBV_Replication inhibits Inhibition Inhibition

Sources

Physical and chemical properties of N-(4-Chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-Chlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic amide that serves as a valuable scaffold in medicinal chemistry and a key intermediate in organic synthesis. Its structure, featuring a benzamide core linked to a 4-chlorophenyl ring, imparts specific physicochemical properties that are critical for its reactivity, biological activity, and formulation. This guide provides a comprehensive examination of the core chemical and physical properties of this compound, offering field-proven insights into its synthesis, purification, and analytical characterization. Detailed, step-by-step protocols are provided for laboratory-scale synthesis and analysis, supported by causality-driven explanations for experimental choices. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of all scientific investigation. This compound is an anilide, a class of amides derived from aniline.

  • IUPAC Name: this compound[1]

  • Synonyms: 4'-Chlorobenzanilide, N-Benzoyl-4-chloroaniline, N-(p-Chlorophenyl)benzamide[1]

  • CAS Number: 2866-82-2[1]

  • Molecular Formula: C₁₃H₁₀ClNO[1][2]

  • Molecular Weight: 231.68 g/mol [1][2]

The molecule consists of a benzoyl group attached to the nitrogen atom of a 4-chloroaniline moiety. The presence of the electron-withdrawing chlorine atom on the phenyl ring significantly influences the electronic properties and reactivity of the molecule compared to its parent compound, benzanilide.[3]

Chemical Structure:

Figure 1. 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, developing formulations, and ensuring proper handling.

PropertyValueSource
Appearance White to off-white crystalline solid[4][5]
Melting Point 187 °C[2]
Boiling Point Data not readily available; high due to molecular weight and polarity-
Solubility Generally soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.[4][5]
logP (Octanol-Water Partition Coefficient) 3.51[6]
Hydrogen Bond Donors 1 (Amide N-H)[6]
Hydrogen Bond Acceptors 2 (Amide C=O, Chlorine)[6]

Discussion of Properties:

  • Melting Point: The relatively high melting point of 187 °C is indicative of a stable crystalline lattice structure, reinforced by intermolecular N-H···O hydrogen bonds that link molecules into chains.[3] This thermal stability is advantageous for many synthetic applications.

  • Solubility: As expected for a molecule with significant aromatic character, this compound has poor aqueous solubility.[5] Its solubility in organic solvents is a key consideration for reaction conditions and purification methods like recrystallization.[4][5]

  • logP: A logP of 3.51 indicates that the compound is significantly more soluble in octanol than in water, suggesting lipophilic character.[6] This is a critical parameter in drug development, as it affects membrane permeability and pharmacokinetic profiles.

Synthesis and Purification

The most common and reliable method for synthesizing this compound is via the Schotten-Baumann reaction , a classic method for forming amides from amines and acyl chlorides.[7][8]

Reaction Scheme

Figure 2. Synthesis of this compound from 4-chloroaniline and benzoyl chloride.

Detailed Experimental Protocol: Synthesis

This protocol describes the acylation of 4-chloroaniline with benzoyl chloride under aqueous basic conditions.

Materials:

  • 4-Chloroaniline (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Magnetic stirrer, round-bottom flask, separatory funnel, ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a suitable organic solvent like DCM.

  • Base Addition: Add a 10% aqueous solution of NaOH (2.0 equivalents). The reaction is run in a biphasic system where the base neutralizes the HCl byproduct.[9]

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring. This is crucial to control the exothermic reaction and prevent hydrolysis of the benzoyl chloride.

  • Acylation: Slowly add benzoyl chloride (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, to the stirring mixture. The slow addition maintains temperature control.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Causality Behind Choices:

  • Why a base? The Schotten-Baumann reaction generates hydrochloric acid (HCl) as a byproduct. The NaOH base is essential to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][10]

  • Why a biphasic system? Using an aqueous base and an organic solvent creates a two-phase system. This setup allows the organic-soluble reactants to meet at the interface while the base remains in the aqueous phase to efficiently neutralize the HCl as it forms.[9]

Purification Workflow

The crude product is typically purified by recrystallization to obtain a high-purity solid.

Protocol: Recrystallization

  • Solvent Selection: Choose a solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water).

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Chloroaniline + Benzoyl Chloride + 10% NaOH (aq) Reaction Schotten-Baumann Reaction (0°C to RT) Reactants->Reaction Workup Aqueous Work-up (Separation & Washing) Reaction->Workup Crude Crude Product Workup->Crude Dissolve Dissolve in Hot Ethanol Crude->Dissolve Recrystallization Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure Pure Crystalline This compound Filter->Pure

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

TechniqueKey Expected Features
¹H NMR Signals in the aromatic region (7-8 ppm), a singlet or broad singlet for the amide proton (N-H) typically downfield (>8 ppm).
¹³C NMR A signal for the amide carbonyl carbon (~165 ppm), and multiple signals in the aromatic region (120-140 ppm).
IR Spectroscopy Characteristic N-H stretch (~3300 cm⁻¹), a strong C=O (amide I) stretch (~1650 cm⁻¹), and a C-Cl stretch.[11][12]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (231.68 g/mol ), showing a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of chlorine.
Analytical Workflow for Quality Control

The following workflow ensures the synthesized material meets the required standards of identity and purity.

G start Purified Solid ms Mass Spectrometry (MS) - Confirm Molecular Weight - Verify Isotope Pattern (Cl) start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C=O, C-Cl) start->ir nmr NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity - Establish Structural Backbone start->nmr hplc hplc ms->hplc ir->hplc nmr->hplc pass QC Pass: Material Released hplc->pass

Caption: Analytical workflow for the quality control of synthesized this compound.

Chemical Reactivity and Stability

  • Stability: this compound is a stable solid under standard laboratory conditions.[5] The amide bond is generally robust but can be hydrolyzed under harsh acidic or basic conditions with prolonged heating.

  • Reactivity: The primary sites for further chemical modification are the aromatic rings. The benzoyl ring can undergo electrophilic aromatic substitution, while both rings can be subject to nucleophilic aromatic substitution under specific conditions or be modified through cross-coupling reactions if further functionalized.

  • Incompatibilities: It should be kept away from strong oxidizing agents and strong acids.[13]

Applications in Research and Drug Development

The N-arylbenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

  • Antitrypanosomal Activity: N-phenylbenzamide derivatives have shown significant activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.[14] The specific chlorine substitution in this compound can modulate this activity.

  • Anticancer Research: Benzamide derivatives are widely investigated as anticancer agents, notably as inhibitors of enzymes like histone deacetylases (HDACs).[15]

  • Chemical Intermediate: It serves as a building block for more complex molecules in multi-step syntheses, where the amide linkage provides a stable connection between two aryl fragments.[16]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be executed with appropriate safety measures.

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.[17][18]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][17] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for scientific discovery. Its stable, well-defined structure and predictable reactivity make it an ideal starting point for synthetic campaigns and a valuable scaffold for medicinal chemistry exploration. A thorough understanding of its physicochemical properties, synthesis, and handling, as outlined in this guide, is essential for any researcher aiming to leverage its full potential. The provided protocols and workflows represent self-validating systems, where analytical characterization confirms the success of the synthesis, ensuring the integrity and reliability of downstream research.

References

  • Stenutz, R. This compound. NIST Chemistry WebBook. [Link]

  • PubChem. Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chlorobenzanilide. National Center for Biotechnology Information. [Link]

  • BYJU'S. Schotten Baumann Reaction. (2019-11-17). [Link]

  • ScienceLab.com. Material Safety Data Sheet Benzamide. (2010-06-10). [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(5), o897. [Link]

  • ChemSynthesis. N-[(4-chlorophenyl)(hydroxy)methyl]benzamide. (2025-05-20). [Link]

  • ChemSynthesis. N-(4-chlorophenyl)-2-hydroxybenzamide. (2025-05-20). [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. [Link]

  • ChemNoted. Schotten Baumann Reaction Mechanism Detailed Explanation. (2025-12-24). [Link]

  • PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information. [Link]

  • Ríos Martínez, C. H., et al. (2015). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • Solubility of Things. N-(4-Fluorophenyl)benzamide. [Link]

  • Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Angewandte Chemie. [Link]

  • MDPI. N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. [Link]

  • Wikipedia. Benzamide. [Link]

  • Al-blewi, F. F., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 56(8), 2295-2305. [Link]

  • SpectraBase. benzamide, N-[4-[[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy]phenyl]-. [Link]

  • PubChem. 4-amino-N-(3-chlorophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Solubility of Things. N-(4-aminophenyl)sulfonylbenzamide. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(4-Chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular architecture and conformational dynamics of N-(4-Chlorophenyl)benzamide, a compound of interest within the broader class of benzanilides known for their diverse biological activities. By synthesizing crystallographic data, spectroscopic insights, and theoretical considerations, this document aims to deliver a deep understanding of the molecule's structural nuances, which are critical for applications in medicinal chemistry and materials science.

Core Molecular Structure: An Overview

This compound, with the chemical formula C₁₃H₁₀ClNO, is a substituted benzanilide featuring a benzoyl group linked to a 4-chlorophenyl group via an amide bridge.[1][2] This seemingly simple structure harbors significant conformational subtleties that dictate its physicochemical properties and intermolecular interactions.

The fundamental structure comprises three key components:

  • The Benzoyl Ring: An unsubstituted phenyl ring attached to the carbonyl carbon of the amide linkage.

  • The Amide Bridge (-CONH-): The central functional group that is crucial to the molecule's overall conformation and hydrogen bonding capabilities.

  • The 4-Chlorophenyl Ring: A phenyl ring substituted with a chlorine atom at the para-position, connected to the amide nitrogen.

The spatial arrangement of these components relative to one another defines the molecule's conformation.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically follows established methods for amide bond formation. A common and efficient route involves the reaction of benzoyl chloride with 4-chloroaniline.

Representative Synthetic Protocol

This protocol is based on general and well-established procedures for the synthesis of benzanilides.[1]

Objective: To synthesize this compound.

Materials:

  • 4-Chloroaniline

  • Benzoyl chloride

  • A suitable base (e.g., pyridine or triethylamine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 4-chloroaniline (1.0 equivalent) and the base (1.1 equivalents) in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[1]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A 1. Reactants: 4-Chloroaniline + Benzoyl Chloride B 2. Amide Bond Formation (Solvent + Base) A->B C 3. Aqueous Workup (Acid/Base Wash) B->C D 4. Purification (Recrystallization) C->D E Melting Point D->E F NMR Spectroscopy (¹H & ¹³C) D->F G IR Spectroscopy D->G H X-ray Crystallography D->H

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound.

Spectroscopic Confirmation

The identity and purity of the synthesized this compound are confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the overall carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic vibrational frequencies, notably the N-H stretch and the C=O stretch of the amide group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to confirm the molecular weight and elemental composition of the compound.[2]

Molecular Conformation: Insights from X-ray Crystallography

The solid-state conformation of this compound has been elucidated through single-crystal X-ray diffraction studies.[1] These studies provide precise data on bond lengths, bond angles, and, most importantly, the dihedral angles that define the molecule's three-dimensional shape.

Key Conformational Parameters

The conformation of this compound is primarily defined by the rotational angles around the C-N and C-C single bonds of the amide linkage. The key finding from crystallographic analysis is that the molecule is non-planar.[1]

ParameterDescriptionValue
Dihedral Angle 1 The angle between the plane of the amide group (-NHCO-) and the benzoyl ring.29.95 (9)°
Dihedral Angle 2 The angle between the benzoyl ring and the 4-chlorophenyl ring.60.76 (3)°

Data sourced from Gowda et al. (2008).[1]

This significant twist between the two aromatic rings is a characteristic feature of many benzanilides.[1][3][4] The non-planar conformation is a result of steric hindrance and electronic effects, which favor a twisted arrangement over a planar one.

Logical Diagram of Conformational Parameters

G cluster_amide Amide Plane Benzoyl Benzoyl Amide Amide Benzoyl->Amide Dihedral Angle 1 (29.95°) Chlorophenyl Chlorophenyl Benzoyl->Chlorophenyl Dihedral Angle 2 (60.76°) Amide->Chlorophenyl

Sources

Synthesis of N-(4-Chlorophenyl)benzamide from benzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)benzamide from Benzoyl Chloride

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound, a compound of interest in medicinal chemistry and materials science. The synthesis is achieved through the acylation of 4-chloroaniline with benzoyl chloride via the Schotten-Baumann reaction. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol with causal explanations, methods for product validation, and critical safety considerations. It is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible methodology for preparing substituted benzamides.

Introduction and Significance

Benzamides are a vital class of organic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their prevalence is due to the chemical stability of the amide bond and its ability to participate in hydrogen bonding, which is critical for molecular recognition in biological systems. This compound (C₁₃H₁₀ClNO) serves as a key intermediate and a structural motif in the exploration of new bioactive molecules. The synthesis from benzoyl chloride and 4-chloroaniline is a classic example of nucleophilic acyl substitution, providing a reliable route to this important compound. This guide details a field-proven protocol, emphasizing the scientific principles that ensure a high-yield, high-purity synthesis.

Theoretical Framework: The Schotten-Baumann Reaction

The synthesis of this compound from benzoyl chloride and 4-chloroaniline is a classic example of the Schotten-Baumann reaction. This reaction involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[1][]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be understood in three key steps:[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[1][5]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the pi bond with the carbonyl carbon. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.

  • Acid-Base Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The amine starting material is basic and could be protonated by this HCl, forming an unreactive ammonium salt. To prevent this and drive the reaction to completion, a base (such as aqueous sodium hydroxide or pyridine) is added.[3][6] The base neutralizes the HCl, ensuring a sufficient concentration of the free amine is available to react.[3]

The overall reaction is highly favorable due to the high reactivity of the acyl chloride and the formation of a very stable amide bond.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis and purification of this compound.

Materials and Reagents

All reagents should be of analytical grade or higher. The quantities provided are for a representative laboratory-scale synthesis.

Reagent/MaterialFormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)Notes
4-ChloroanilineC₆H₆ClN127.572.55 g20.0Limiting Reagent
Benzoyl ChlorideC₇H₅ClO140.572.50 mL (3.0 g)21.3Corrosive Lachrymator
Sodium HydroxideNaOH40.00~1.0 g25.0For 10% (w/v) solution
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Reaction Solvent
Deionized WaterH₂O18.02~200 mL-For washing/recrystallization
Ethanol (95%)C₂H₅OH46.07As needed-Recrystallization Solvent
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve 4-Chloroaniline in Dichloromethane (DCM) C Combine Solutions in Flask & Cool to 0-5°C A->C B Prepare 10% NaOH (aq) Solution B->C D Add Benzoyl Chloride Dropwise with Stirring C->D E Stir at Room Temperature for 30-60 min D->E F Transfer to Separatory Funnel E->F G Wash with H₂O F->G H Wash with Dilute HCl G->H I Wash with Brine H->I J Dry Organic Layer (Anhydrous MgSO₄) I->J K Filter & Evaporate Solvent (Rotary Evaporator) J->K L Recrystallize Crude Solid from Ethanol/Water K->L M Filter & Dry Product (Vacuum Oven) L->M N Characterize Final Product (TLC, MP, IR, NMR) M->N

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation of Amine Solution: In a 250 mL Erlenmeyer flask, dissolve 4-chloroaniline (2.55 g, 20.0 mmol) in 25 mL of dichloromethane (DCM).

  • Addition of Base: To the flask, add 25 mL of a 10% (w/v) aqueous sodium hydroxide solution. The reaction is now biphasic. Cool the flask in an ice-water bath with vigorous stirring using a magnetic stir bar.

    • Causality: The NaOH solution acts as the base to neutralize the HCl byproduct.[3] Cooling is necessary because the acylation reaction is highly exothermic, and controlling the temperature prevents potential side reactions and ensures safety.[]

  • Addition of Acyl Chloride: Slowly add benzoyl chloride (2.50 mL, 21.3 mmol) dropwise to the cold, stirring mixture over 10-15 minutes. A white precipitate of the product will begin to form immediately.

    • Causality: Dropwise addition helps to control the exothermic nature of the reaction. A slight excess of benzoyl chloride ensures the complete consumption of the limiting reagent, 4-chloroaniline.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Product Isolation (Work-up): a. Transfer the reaction mixture to a separatory funnel. b. Separate the lower organic (DCM) layer. c. Wash the organic layer sequentially with 20 mL of water, 20 mL of 1 M HCl (to remove any unreacted amine), and finally with 20 mL of brine (saturated NaCl solution). d. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude solid product.

  • Purification (Recrystallization): a. Transfer the crude solid to a clean flask. b. Add a minimum amount of hot 95% ethanol to dissolve the solid completely. c. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

    • Causality: Recrystallization is a purification technique that removes impurities. The ideal solvent system (ethanol/water) is one in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain dissolved.[7][8]

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a series of analytical techniques must be employed.

Characterization Workflow Diagram

G Start Synthesized & Purified This compound TLC Thin Layer Chromatography (TLC) - Assess Purity (Single Spot) - Determine Rf Value Start->TLC MP Melting Point Determination - Compare with Literature Value - Sharp Range Indicates Purity Start->MP IR Infrared (IR) Spectroscopy - Confirm Functional Groups (Amide C=O, N-H stretch) Start->IR NMR NMR Spectroscopy (¹H and ¹³C) - Confirm Molecular Structure - Proton/Carbon Environments Start->NMR Conclusion Structure Confirmed & Purity Verified TLC->Conclusion MP->Conclusion IR->Conclusion NMR->Conclusion

Caption: Logical workflow for the analytical validation of the final product.

Expected Analytical Data
Analysis TechniqueExpected ResultReference
Appearance White crystalline solid[7][9]
Melting Point 187 °C[10]
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (Amide C=O stretch), ~1530 cm⁻¹ (N-H bend)[11]
¹H NMR (DMSO-d₆)δ ~10.4 (s, 1H, NH), δ ~7.9 (d, 2H, Ar-H), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~7.4 (d, 2H, Ar-H)[11][12]
Molecular Weight 231.05 (M⁺), 233.05 (M+2, ~33% intensity due to ³⁷Cl)[11]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Safety and Hazard Management

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Benzoyl Chloride: Highly corrosive, a lachrymator (causes tearing), and reacts violently with water.[13] It must be handled in a chemical fume hood at all times.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a lab coat.[14]

  • 4-Chloroaniline: Toxic upon ingestion, inhalation, and skin contact.[15] It is a suspected carcinogen. All handling should occur in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Sodium Hydroxide: Corrosive and can cause severe skin and eye burns.

Waste Disposal: All organic waste containing dichloromethane and other reagents should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction of benzoyl chloride and 4-chloroaniline is a reliable and efficient method for producing this valuable chemical intermediate. The protocol detailed in this guide, when combined with rigorous purification and thorough analytical characterization, provides a validated pathway for obtaining a high-purity product. The emphasis on the underlying chemical principles and stringent safety measures ensures that the synthesis can be performed both successfully and safely in a laboratory setting.

References

  • This compound. Stenutz. [Link]

  • Benzamide, N-(4-chlorophenyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

  • Reaction Mechanism of Schotten Baumann Reaction. Physics Wallah. [Link]

  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter 16. [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. [Link]

  • Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]

  • ICSC 1015 - BENZOYL CHLORIDE. International Labour Organization. [Link]

  • Supporting Information - Synthesis Data. MDPI. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of N-(4-Chlorophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-(4-chlorophenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds. We delve into their demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, supported by experimental data and mechanistic insights. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to validate and build upon these findings. This document is structured to serve as a foundational resource, bridging established knowledge with actionable experimental frameworks to accelerate research and development in this promising area of drug discovery.

The this compound Core: A Versatile Pharmacophore

The N-phenylbenzamide framework, characterized by two aryl rings linked by an amide bond, is a cornerstone of many biologically active molecules. The specific inclusion of a chlorine atom at the 4-position of the N-phenyl ring, creating the this compound core, has proven particularly fruitful. This substitution significantly influences the molecule's electronic properties and lipophilicity, enhancing its ability to interact with biological targets and traverse cellular membranes. The amide linkage provides a rigid, planar structure with hydrogen bonding capabilities, crucial for specific receptor binding. This combination of features has enabled the development of derivatives with a broad spectrum of activities, which will be explored in subsequent sections.

Synthetic Strategies: Building the Derivatives

The synthesis of this compound derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and 4-chloroaniline. The choice of synthetic route depends on the desired substitutions on the benzoic acid ring and the scale of the reaction.

General Synthesis Workflow

A common and efficient method involves the activation of a substituted benzoic acid followed by coupling with 4-chloroaniline. This process can be visualized as follows:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation Benzoic Acid Derivative Benzoic Acid Derivative Activated Intermediate Activated Intermediate (e.g., Acyl Chloride) Benzoic Acid Derivative->Activated Intermediate Reaction with Activating Agent Activating Agent (e.g., SOCl₂, DIC/HOBt) Target Derivative This compound Derivative Activated Intermediate->Target Derivative Reaction with 4-Chloroaniline 4-Chloroaniline 4-Chloroaniline

Caption: General synthesis workflow for this compound derivatives.

Key Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a robust method for synthesizing this compound derivatives, as adapted from various established procedures.[1]

  • Acid Chloride Formation: A mixture of the desired substituted benzoic acid (1 equivalent) and thionyl chloride (SOCl₂) (1 equivalent) is refluxed for 2 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Expert Insight: Thionyl chloride is a highly effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.

  • Solvent Removal: After reflux, the excess thionyl chloride is removed under reduced pressure. Toluene may be added and subsequently evaporated to azeotropically remove any remaining traces.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂), and cooled to 0°C in an ice bath.

  • Amine Addition: A solution of 4-chloroaniline (1 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the cooled acid chloride solution. Triethylamine (TEA) or another non-nucleophilic base is often included to neutralize the HCl byproduct.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

A Spectrum of Biological Activities

Derivatives of the this compound scaffold have been investigated extensively, revealing a wide range of pharmacological effects.

Anticancer Activity

Numerous derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.

  • Activity Against Lung, Cervical, and Breast Cancer: Imidazole-based N-phenylbenzamide derivatives have shown promising anticancer potential.[2] For instance, a derivative with a fluorine substitution (compound 4f) exhibited IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, respectively.[2]

  • Activity in Gastric Cancer via ROS Induction: A recently synthesized series of 21 benzamide derivatives was evaluated for broad-spectrum anticancer potential.[3] One lead compound, BJ-13, was particularly effective against gastric cancer cells. Mechanistic studies revealed that BJ-13 induces a significant accumulation of intracellular reactive oxygen species (ROS), which leads to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis.[3] This was confirmed by the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]

G Derivative Anticancer Benzamide Derivative (e.g., BJ-13) Cell Cancer Cell Derivative->Cell ROS ↑ Intracellular ROS Cell->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Leads to Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Proposed mechanism of ROS-induced apoptosis by anticancer derivatives.

  • HDAC Inhibition: Certain derivatives function as histone deacetylase (HDAC) inhibitors. The compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was found to be a potent and selective inhibitor of Class I HDACs, with exceptional activity against HDAC3 (IC₅₀: 95.48 nM).[4] This compound exhibited strong antiproliferative activity against HepG2 liver cancer cells (IC₅₀: 1.30 µM) and demonstrated significant tumor growth inhibition in an in vivo xenograft model.[4]

Table 1: Selected Anticancer Activities of this compound Derivatives

Compound ID Cancer Cell Line Activity (IC₅₀) Mechanism of Action Reference
4f A549 (Lung) 7.5 µM Not specified [2]
HeLa (Cervical) 9.3 µM [2]
MCF-7 (Breast) 8.9 µM [2]
BJ-13 Gastric Cancer Cells Potent ROS-induced apoptosis [3]

| FNA | HepG2 (Liver) | 1.30 µM | HDAC3 Inhibition |[4] |

Antiviral Activity

The scaffold has also given rise to potent antiviral agents, particularly against Hepatitis B virus (HBV) and Enterovirus 71 (EV71).

  • Anti-Hepatitis B Virus (HBV) Activity: A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has demonstrated significant anti-HBV activity.[5][6] It proved more potent than the standard drug lamivudine, with an IC₅₀ of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant HBV.[5][6] The antiviral effect is believed to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a host cytidine deaminase with known anti-HBV activity.[5] IMB-0523 also showed low acute toxicity and promising pharmacokinetic properties in animal models.[5][6]

G IMB0523 IMB-0523 Derivative HepG2 Infected Cell (e.g., HepG2.2.15) IMB0523->HepG2 A3G ↑ Intracellular APOBEC3G (A3G) HepG2->A3G Induces HBV HBV Replication A3G->HBV Inhibits

Caption: Proposed anti-HBV mechanism via APOBEC3G upregulation.

  • Anti-Enterovirus 71 (EV71) Activity: A series of N-phenylbenzamide derivatives were synthesized and tested for anti-EV71 activity.[7] The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), a close analog, was identified as a promising lead, with IC₅₀ values in the low micromolar range (5.7–12 µM) against various EV71 strains and significantly lower cytotoxicity than the reference drug pirodavir.[7]

Antimicrobial Activity

The this compound core is present in compounds with notable activity against both bacteria and fungi.

  • Antibacterial Activity: Various synthetic schemes have yielded derivatives with activity against Gram-positive and Gram-negative bacteria.[1] For example, certain compounds showed excellent activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 to 6.25 µg/mL.[1] Other studies have confirmed activity against Gram-positive strains like Enterococcus faecium and Staphylococcus aureus.[8][9] The proposed mechanism suggests that active compounds may more easily penetrate the bacterial cell wall or have a better fit at a specific receptor site.[1]

  • Antifungal Activity: A study evaluating new 1,3-oxazole derivatives bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety (a related structure) found that one compound exhibited activity against the fungal strain Candida albicans.[8]

Table 2: Selected Antimicrobial Activities

Compound Type Target Organism Activity (MIC) Reference
N-benzamide derivative (5a) E. coli 3.12 µg/mL [1]
B. subtilis 6.25 µg/mL [1]
N-acyl-α-amino acid (3) E. faecium 15 mm zone [8]

| 1,3-oxazole derivative | C. albicans | Active |[8] |

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are an emerging area of interest. The mechanism is thought to involve the modulation of key inflammatory pathways.

  • Inhibition of Inflammatory Mediators: Research on closely related N-(4-chlorophenyl)-2-substituted nicotinamides demonstrated potent anti-inflammatory activity, comparable to the drug leflunomide.[10] This activity was assessed by the suppression of nitric oxide (NO) production in LPS-stimulated macrophages and in an in-vivo carrageenan-induced paw edema model.[10]

  • NF-κB Pathway Inhibition: A potential mechanism for the anti-inflammatory and antitumor effects of benzamides involves the inhibition of the transcription factor NF-κB.[11] Inhibition of NF-κB can prevent the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), thereby reducing the inflammatory response.[11]

Core Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized protocols for evaluating the biological activity of this compound derivatives.

In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Expert Insight: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antimicrobial Assay (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a microbial strain.

  • Inoculum Preparation: Grow the microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad and potent spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this core allows for extensive chemical modification, enabling fine-tuning of activity and pharmacokinetic properties.

Future research should focus on:

  • Mechanism Deconvolution: While primary mechanisms have been identified for some activities (e.g., A3G upregulation, ROS induction), the precise molecular targets for many derivatives remain unknown. Kinase profiling, proteomic studies, and target-based screening will be crucial.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of both the benzoic acid and the N-phenyl rings will help elucidate key structural requirements for potency and selectivity against different biological targets.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles. The low toxicity observed for compounds like IMB-0523 is an encouraging sign.[5]

References

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. [Link]

  • Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. ResearchGate. [Link]

  • Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 893306. [Link]

  • Kumar, R., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. [Link]

  • Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. World Journal of Pharmaceutical Research, 8(11), 2260-2266. [Link]

  • Vlase, G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. [Link]

  • Chern, J-W., et al. (2004). Exploiting N-(4-chlorophenyl)-2-substituted nicotinamides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(1), 51-56. [Link]

  • Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 501-511. [Link]

  • Ionescu, M. A., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(7), 1957. [Link]

  • Zhang, J., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2969. [Link]

  • Abdel-Wahab, B. F., et al. (2017). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem. Retrieved from [Link]

  • Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 154, 108594. [Link]

  • Hameed, A., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1842. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Abuelizz, H. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 101-115. [Link]

  • Zhang, P., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry, 8, 584518. [Link]

  • Kumar, D., et al. (2015). Design, Synthesis, Antimicrobial and Anti-inflammatory Activity of N-Pyrazolyl Benzamide Derivatives. Journal of Pharma and Pharmaceutical Sciences, 1(1). [Link]

  • Smulson, M., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Apoptosis, 5(5), 405-413. [Link]

  • Kumar, A., et al. (2017). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

Sources

N-Phenylbenzamide Compounds: A Technical Guide to Therapeutic Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-phenylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of N-phenylbenzamide compounds, designed for researchers, scientists, and professionals in drug development. We will traverse the synthetic landscape, delve into the intricate mechanisms of action, and present a comprehensive overview of their applications in oncology, virology, and inflammation, with an exploratory look into neurodegenerative disorders. This document is structured to provide not only a thorough understanding of the subject but also actionable, field-proven insights to guide future research and development.

Introduction: The Versatility of the N-Phenylbenzamide Core

The N-phenylbenzamide core, characterized by a benzoyl group attached to an aniline moiety, represents a versatile template for the design of a wide array of therapeutic agents. This structural motif is prevalent in numerous biologically active molecules, underscoring its significance in medicinal chemistry. The inherent modularity of the N-phenylbenzamide scaffold allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological activities to target a diverse range of diseases. This guide will illuminate the therapeutic promise of these compounds, moving from their fundamental chemistry to their complex biological interactions.

Synthetic Strategies: Crafting the N-Phenylbenzamide Scaffold

The efficient and versatile synthesis of N-phenylbenzamide derivatives is paramount for extensive structure-activity relationship (SAR) studies and the development of clinical candidates. Several synthetic routes have been established, each with its own set of advantages and limitations.

Classical Amide Bond Formation

The most common approach involves the acylation of an aniline with a benzoyl chloride derivative. This method is generally high-yielding and tolerates a wide range of functional groups on both the aniline and benzoyl chloride components.

Experimental Protocol: General Synthesis of N-Phenylbenzamide Derivatives

  • Dissolution: Dissolve the substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0°C in an ice bath. Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Multicomponent Reactions

One-pot multicomponent reactions offer an atom-economical and efficient alternative for the synthesis of complex N-phenylbenzamide derivatives. For instance, a one-pot three-component reaction of phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst can yield imidazole-based N-phenylbenzamide derivatives in good yields and short reaction times[1][2].

Table 1: Comparison of Synthetic Methodologies for N-Phenylbenzamide Derivatives

MethodStarting MaterialsReagents/CatalystsAdvantagesDisadvantages
Classical Acylation Substituted Aniline, Substituted Benzoyl ChlorideBase (e.g., Triethylamine)High yields, broad substrate scope, well-established.Requires preparation of acyl chlorides, can be sensitive to moisture.
Multicomponent Reaction Phthalic Anhydride, Substituted Aniline, 2,3-DiaminomaleonitrileAcid Catalyst (e.g., HCl)Atom-economical, rapid, generates structural complexity in a single step.[1][2]Substrate scope may be more limited than classical methods.
Coupling Reagents Substituted Aniline, Substituted Benzoic AcidEDC, HOBt, DICMilder reaction conditions, suitable for sensitive substrates.Reagents can be expensive, may require purification to remove byproducts.[3]

Therapeutic Applications and Mechanisms of Action

N-phenylbenzamide derivatives have demonstrated significant potential across a spectrum of therapeutic areas. This section will explore their applications in oncology, virology, and inflammation, detailing their mechanisms of action and the underlying signaling pathways.

Anticancer Activity: A Multi-pronged Attack

The anticancer potential of N-phenylbenzamide compounds is well-documented, with derivatives showing efficacy against a range of cancer cell lines, including lung, cervical, and breast cancer[2]. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Certain imidazole-based N-phenylbenzamide derivatives have been shown to act as inhibitors of ABL1 kinase, a key player in chronic myeloid leukemia[2]. Molecular docking and dynamic simulations have revealed that these compounds can form stable complexes with the ABL1 kinase protein, suggesting a direct inhibitory effect[2].

The Grb7 SH2 domain is another validated target for N-phenylbenzamide derivatives. Overexpression of the Grb7 adaptor protein is associated with the proliferative and migratory potential of cancer cells. Phenylbenzamide-based antagonists of the Grb7 SH2 domain have been identified through virtual screening and experimental binding studies, demonstrating their potential to disrupt oncogenic signaling pathways.

N-substituted benzamides have been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the release of cytochrome c into the cytosol and the subsequent activation of caspase-9[4][5]. This apoptotic induction can be independent of p53, making these compounds potentially effective against p53-deficient tumors[4][5]. Furthermore, some derivatives induce a G2/M cell cycle block prior to the onset of apoptosis[4][5].

A novel class of N-benzylbenzamide derivatives has been identified as potent tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. One such compound, 20b, exhibited significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines[6].

Some N-phenylbenzamide-acridine hybrids have been designed as dual inhibitors of topoisomerase I and II. These compounds can induce DNA damage and trigger apoptosis in cancer cells[7].

Experimental Protocol: In Vivo Evaluation of Anticancer Activity in a Xenograft Mouse Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of N-phenylbenzamide compounds using a subcutaneous tumor xenograft model.

  • Cell Culture: Culture a human cancer cell line (e.g., A549, MCF-7) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 × 10⁶ to 5 × 10⁶ cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the N-phenylbenzamide compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Diagram: Anticancer Mechanisms of N-Phenylbenzamide Compounds

Anticancer_Mechanisms cluster_mechanisms N-Phenylbenzamide Derivatives cluster_outcomes Cellular Outcomes Kinase_Inhibition Kinase Inhibition (e.g., ABL1) Reduced_Proliferation Reduced Proliferation & Metastasis Kinase_Inhibition->Reduced_Proliferation PPI_Inhibition Protein-Protein Interaction Inhibition (e.g., Grb7-SH2) PPI_Inhibition->Reduced_Proliferation Apoptosis_Induction Apoptosis Induction Apoptosis Apoptosis Apoptosis_Induction->Apoptosis Tubulin_Inhibition Tubulin Polymerization Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Topo_Inhibition Topoisomerase I/II Inhibition Topo_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Diverse anticancer mechanisms of N-phenylbenzamide derivatives.

Antiviral Activity: A Broad-Spectrum Defense

N-phenylbenzamide derivatives have demonstrated promising antiviral activity against a range of viruses, including Enterovirus 71 (EV71) and Hepatitis C Virus (HCV)[3].

For enteroviruses, the antiviral effect of some N-phenylbenzamide derivatives appears to be virucidal, meaning they directly inactivate the virus particles. Time-of-addition assays have shown that these compounds are most effective when incubated directly with the virus before infection of host cells.

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is a fundamental method for determining the in vitro antiviral efficacy of a compound.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for EV71) to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the N-phenylbenzamide compound in cell culture medium.

  • Infection and Treatment: Remove the growth medium from the cell monolayer. Add the diluted compound to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include appropriate controls: cells only (no virus, no compound), virus only (no compound), and compound only (no virus, for cytotoxicity).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator until the virus control wells show significant CPE (typically 2-5 days).

  • Quantification of CPE: The extent of CPE can be visually scored or quantified using a cell viability assay, such as the MTT assay or neutral red uptake assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

N-phenylbenzamide derivatives have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. N-substituted benzamides have been shown to inhibit NF-κB activation, which in turn can suppress the production of pro-inflammatory cytokines like TNF-α[8]. This inhibition can occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. While direct evidence for the modulation of MAPK by N-phenylbenzamides is still emerging, it is a plausible mechanism given the crosstalk between the MAPK and NF-κB pathways. Inhibition of MAPK signaling could contribute to the overall anti-inflammatory effects of these compounds.

Diagram: Anti-inflammatory Mechanism via NF-κB Inhibition

Anti_inflammatory_Mechanism Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Transcription N_phenylbenzamide N-Phenylbenzamide Derivative N_phenylbenzamide->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by N-phenylbenzamide derivatives.

Potential in Neurodegenerative Diseases: An Emerging Frontier

While less established, there is growing interest in the potential of N-phenylbenzamide derivatives for the treatment of neurodegenerative diseases like Alzheimer's disease.

The aggregation of the tau protein is a hallmark of Alzheimer's disease and other tauopathies. While direct evidence for N-phenylbenzamide derivatives as potent tau aggregation inhibitors is still limited, the chemical space around this scaffold is being explored for this purpose. The development of small molecules that can inhibit or reverse tau aggregation is a promising therapeutic strategy[9].

Table 2: Summary of Therapeutic Applications and Key Molecular Targets

Therapeutic AreaKey Molecular Targets/MechanismsExample Compound Classes
Anticancer ABL1 Kinase, Grb7-SH2, Caspase-9, Tubulin, Topoisomerase I/IIImidazole-based N-phenylbenzamides, N-benzylbenzamides, N-phenylbenzamide-acridines
Antiviral Virucidal activitySubstituted N-phenylbenzamides
Anti-inflammatory NF-κB pathway, potentially MAPK pathwayN-substituted benzamides
Neurodegenerative Potential for Tau aggregation inhibitionIndolethylbenzamides (related scaffold)

Conclusion and Future Directions

The N-phenylbenzamide scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The research highlighted in this guide demonstrates their significant potential in oncology, virology, and inflammation, with intriguing possibilities in the realm of neurodegenerative diseases. The future of N-phenylbenzamide research lies in the continued exploration of their mechanisms of action, the expansion of their therapeutic applications, and the optimization of their drug-like properties. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for the scientific community, fostering further innovation and accelerating the translation of these promising compounds from the laboratory to the clinic.

References

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]

  • Ji, X. Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640. [Link]

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9. [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 86(6), 993-999. [Link]

  • Li, Z. R., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European journal of medicinal chemistry, 216, 113316. [Link]

  • Xiao, J., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & medicinal chemistry letters, 29(23), 126714. [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(7), 1163-1170. [Link]

  • Bulic, B., et al. (2009). Development of tau aggregation inhibitors for Alzheimer's disease. Angewandte Chemie (International ed. in English), 48(10), 1740-1752. [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 993–999. [Link]

  • Li, Z. R., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Xiao, J., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters, 29(23), 126714. [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 86(6), 993-999. [Link]

  • Ji, X. Y., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules (Basel, Switzerland), 18(3), 3630–3640. [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(7), 1163–1170. [Link]

  • Bulic, B., Pickhardt, M., Mandelkow, E. M., & Mandelkow, E. (2009). Development of tau aggregation inhibitors for Alzheimer's disease. Angewandte Chemie (International ed. in English), 48(10), 1740–1752. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025). Protocols.io. [Link]

  • How to test antiviral activity of compound?. (2019). ResearchGate. [Link]

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(7), 1163–1170. [Link]

  • Bulic, B., Pickhardt, M., Mandelkow, E. M., & Mandelkow, E. (2009). Development of tau aggregation inhibitors for Alzheimer's disease. Angewandte Chemie (International ed. in English), 48(10), 1740–1752. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules (Basel, Switzerland), 18(3), 3630–3640. [Link]

  • Monteiro, K. L. C., Alcântara, M. G. D. S., de Aquino, T. M., & da Silva-Júnior, E. F. (2020). Tau Protein Aggregation in Alzheimer's Disease: Recent Advances in the Development of Novel Therapeutic Agents. Current pharmaceutical design, 26(15), 1682–1692. [Link]

  • Neem Derivatives Inhibits Tau Aggregation. (2019). PubMed. [Link]

  • Ji, X. Y., Wang, H. Q., Hao, L. H., He, W. Y., Gao, R. M., Li, Y. P., Li, Y. H., Jiang, J. D., & Li, Z. R. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules (Basel, Switzerland), 18(3), 3630–3640. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Benzanilide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzanilide and its derivatives represent a cornerstone scaffold in modern chemistry, with profound implications in drug discovery, materials science, and agrochemicals.[1] Their synthesis is a fundamental task in organic chemistry, and the methodologies employed have evolved significantly, from classical high-temperature condensations to sophisticated, mild, and highly selective catalytic protocols. This guide provides an in-depth review of the principal synthetic routes to benzanilide derivatives, intended for researchers, chemists, and drug development professionals. We will explore the causality behind experimental choices for foundational methods like the Schotten-Baumann reaction, delve into the mechanics of modern catalytic C-N bond formations, and survey the latest advancements in green and specialized synthetic strategies. Each section is grounded in authoritative references and includes detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Enduring Importance of the Benzanilide Scaffold

The benzanilide framework, characterized by a benzoyl group linked to an aniline moiety, is a privileged structure in medicinal chemistry.[1] This is due to its ability to form key hydrogen bonds and engage in hydrophobic and π-stacking interactions within biological targets. Consequently, benzanilide derivatives have been successfully developed as potent agents for a wide range of therapeutic applications, including α1-adrenoceptor antagonists, steroid 5-α-reductase inhibitors, and vasopressin antagonists.[2][3] Beyond pharmaceuticals, these compounds are crucial intermediates in the manufacturing of dyes and specialized polymers.[4]

The versatility and importance of this scaffold necessitate a robust and adaptable synthetic toolbox. The choice of synthetic route depends critically on factors such as the availability of starting materials, functional group tolerance, desired scale, and economic and environmental considerations. This guide aims to provide the reader with a comprehensive understanding of the available methods to empower logical and effective synthetic design.

Foundational Synthetic Strategies

These classical methods remain highly relevant for their simplicity, scalability, and use of readily available starting materials.

The Schotten-Baumann Reaction: Acylation with Benzoyl Halides

The most traditional and widely practiced method for synthesizing benzanilides is the Schotten-Baumann reaction.[5][6][7] This reaction involves the acylation of an aniline with a benzoyl halide (typically benzoyl chloride) under basic aqueous conditions.[7][8]

Causality and Mechanism: The reaction's success hinges on the presence of a base, typically aqueous sodium hydroxide. The base serves two critical functions:

  • It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the aniline starting material, which would render it non-nucleophilic.

  • It facilitates the reaction by ensuring the amine remains as a free nucleophile to attack the electrophilic carbonyl carbon of the benzoyl chloride.[7]

The mechanism proceeds via nucleophilic acyl substitution, as depicted below.

Coupling_Reagent_Workflow Start Benzoic Acid + Aniline Mix Dissolve in aprotic solvent (e.g., DMF, DCM) Add Base (e.g., DIPEA) Start->Mix Activate Add Coupling Reagent (e.g., EDC/HOBt, HATU) Stir ~10-30 min Mix->Activate Couple Reaction proceeds (Stir at RT for 4-24h) Activate->Couple Workup Aqueous Workup (Wash with acid, base, brine) Couple->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Pure Benzanilide Derivative Purify->Product

Figure 2: General workflow for benzanilide synthesis using coupling reagents.

Representative Protocol: EDC/HOBt Coupling [5]

  • Setup: To a stirred solution of benzoic acid (1.0 eq.) in an aprotic solvent like DMF or acetonitrile (ACN), add HOBt (1.0-1.2 eq.) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). [5]2. Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.0-1.2 eq.) to the mixture and stir at room temperature for 10-20 minutes to allow for the formation of the active ester.

  • Coupling: Add the aniline derivative (1.0 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4 to 24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography or recrystallization.

Coupling ReagentAdditiveCommon BaseKey AdvantageRef
EDC HOBtDIPEA, Et₃NWater-soluble urea byproduct, easy workup.
HATU (Internal)DIPEA, 2,4,6-CollidineVery high efficiency, rapid reactions, good for hindered substrates.[9]
HBTU HOBtDIPEAStandard, reliable reagent, less expensive than HATU. [9][10][9]
T3P® NonePyridine, DIPEALow epimerization, water-soluble byproducts, good for scale-up.

Table 1: Comparison of Common Amide Coupling Reagents.

Copper-Catalyzed C-N Coupling: The Ullmann-Goldberg Reaction

The Ullmann condensation (or Goldberg reaction for amides) is a powerful method for forming C-N bonds, particularly for coupling anilines or amides with aryl halides. [11]While classical Ullmann conditions were notoriously harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) source with a chelating ligand, allowing the reaction to proceed under much milder conditions. [11] Causality and Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A copper(I) catalyst reacts with the amide (or amine) to form a copper-amidate complex. This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, which subsequently undergoes reductive elimination to furnish the N-arylated product and regenerate the active Cu(I) catalyst. [11]The ligand is crucial for stabilizing the copper species and facilitating these steps.

Advanced and Green Methodologies

Recent research has focused on developing more sustainable and efficient synthetic protocols.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a versatile tool for C-N bond formation. [9]These methods can involve cross-coupling reactions or direct C-H activation pathways. A notable application is the synthesis of benzanilides using a palladium-doped clay catalyst under microwave irradiation, which provides excellent yields in very short reaction times. [9]

Microwave-Assisted, Solvent-Free Synthesis

Combining microwave irradiation with solvent-free conditions represents a significant advance in green chemistry for benzanilide synthesis. [9]Microwave heating offers rapid and uniform heating, dramatically accelerating reaction rates.

Causality and Protocol Design: In a representative procedure, a palladium-on-clay catalyst facilitates the coupling of benzoyl chloride and aniline. [9]The layered structure of the montmorillonite clay support helps bring the reagents into close proximity, enhancing catalytic efficiency. [9]The entire reaction is conducted without any solvent, and the catalyst can be easily recovered by filtration and reused multiple times with minimal loss of activity, making the process highly economical and environmentally benign. [9] Optimized Protocol: Pd-Clay Catalyzed Microwave Synthesis [9]

  • Setup: In a 5 mL microwave vial, combine benzoyl chloride (1 mmol), aniline (1 mmol), and the Pd-doped clay catalyst (5 mg). [9]2. Reaction: Cap the vial and subject it to microwave irradiation for 8 minutes at 150°C (using a power of ~260 watts). [9]3. Workup: After cooling, dissolve the reaction mixture in ethanol and filter to remove the catalyst.

  • Purification: The product is typically of high purity and can be isolated by simple crystallization from the ethanol filtrate, avoiding the need for column chromatography. [9]

Post-Synthetic Modification: C-H Functionalization

The benzanilide core is not just a synthetic endpoint but also a versatile scaffold for further diversification. Palladium- and Ruthenium-catalyzed C-H hydroxylation strategies allow for the regioselective introduction of hydroxyl groups onto the aromatic rings of a pre-formed benzanilide. [12]This is a powerful tool for rapidly generating libraries of bioactive derivatives for screening in drug discovery programs. [12]The choice of catalyst (Pd vs. Ru) can ingeniously direct the hydroxylation to either the aniline or the benzoyl ring, showcasing a high degree of synthetic control.

Conclusion

The synthesis of benzanilide derivatives has a rich history and a vibrant present. From the foundational Schotten-Baumann reaction to modern, ligand-assisted catalytic couplings and green, microwave-assisted protocols, the chemist's toolbox is extensive. The choice of method should be guided by a clear understanding of the underlying chemical principles and practical considerations such as substrate scope, scalability, and sustainability. As research continues, particularly in the areas of C-H activation and biocatalysis, the ability to synthesize these vital molecules with even greater precision and efficiency will undoubtedly continue to advance.

References

  • Benzanilide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. Taylor & Francis Online. [Link]

  • Synthesis of benzanilide from aniline and benzoyl chloride pdf. za.pinterest.com. [Link]

  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. PubMed Central. [Link]

  • Synthesis of Benzanilide | PDF. Scribd. [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. dokumen.tips. [Link]

  • Convenient Synthesis of novel amino acid coupled benzanilides. Sciforum. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Benzanilide - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • PREPARATION OF BENZANILIDE FROM ANILINE. Gyan Sanchay. [Link]

  • The synthesis of Benzanilide from Aniline is a classic example of an acylation reaction. coursehero.com. [Link]

  • Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. ResearchGate. [Link]

  • Synthesis of benzanilide derivatives as dual acting agents with alpha 1-adrenoceptor antagonistic action and steroid 5-alpha reductase inhibitory activity. PubMed. [Link]

  • microwave assisted synthesis of benzoic acid. IJPHT JOURNAL. [Link]

  • PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. PubMed Central. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. asianjournalofchemistry.co.in. [Link]

  • Synthesis of Benzanilide. YouTube. [Link]

  • Pd‐catalyzed hydroxylation of benzanilides. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. [Link]

  • For my research I have to optimize the synthesis method of benzanilide, based on amide coupling between benzoic acid and aniline by improving the yield and purity of the reaction. See below. Chegg. [Link]

  • WO1999065874A1 - Benzanilide derivatives and medicinal compositions.
  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. unito.it. [Link]

  • Ullmann Reaction. BYJU'S. [Link]

Sources

The Spectroscopic Signature of N-(4-Chlorophenyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Chlorophenyl)benzamide is a synthetic organic compound belonging to the class of secondary amides. Its structure, featuring a benzoyl group attached to a 4-chloroaniline moiety, makes it a valuable scaffold in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by established literature, offering researchers and drug development professionals a definitive resource for the characterization of this important molecule.[1][2]

The structural integrity and purity of this compound are critical for its intended applications. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the compound's identity and purity. This guide will delve into the nuances of each spectroscopic method, explaining not just the data but the rationale behind the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure and the interplay of its functional groups. The molecule consists of two aromatic rings connected by an amide linkage. The electron-withdrawing nature of the carbonyl group and the chlorine atom, coupled with the resonance effects of the aromatic rings and the amide bond, gives rise to a unique and predictable spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals are all diagnostic of the molecular structure.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹H NMR Data Summary

The following table summarizes the expected ¹H NMR spectral data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.40Singlet1HN-H (Amide proton)
~7.90-8.20Multiplet2HH-ortho (Benzoyl ring)
~7.75-7.90Multiplet2HH-ortho' (4-Chlorophenyl ring)
~7.50-7.65Multiplet3HH-meta, H-para (Benzoyl ring)
~7.30-7.50Multiplet2HH-meta' (4-Chlorophenyl ring)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by several key features:

  • Amide Proton (N-H): A singlet is observed in the downfield region (around 10.40 ppm in DMSO-d₆). Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The absence of coupling indicates that it is not adjacent to any protons.

  • Benzoyl Ring Protons: The protons on the benzoyl ring appear as a complex multiplet system between 7.50 and 8.20 ppm. The two ortho protons are the most deshielded due to the anisotropic effect of the carbonyl group. The meta and para protons appear slightly more upfield.

  • 4-Chlorophenyl Ring Protons: The protons on the 4-chlorophenyl ring exhibit a characteristic AA'BB' splitting pattern, appearing as two sets of multiplets. The protons ortho to the amide nitrogen are deshielded compared to the protons meta to the nitrogen. The electron-withdrawing effect of the chlorine atom also influences the chemical shifts of these protons.

G cluster_nmr NMR Analysis Workflow Sample Sample Preparation (Dissolve in CDCl3/DMSO-d6) Acquisition Data Acquisition (400/500 MHz NMR) Sample->Acquisition Processing Data Processing (FT, Phasing, Integration) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shift, Multiplicity) Processing->Interpretation

Caption: A simplified workflow for NMR data acquisition and analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.[3]

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and calibration.

¹³C NMR Data Summary

The following table summarizes the expected ¹³C NMR spectral data for this compound.

Chemical Shift (δ, ppm)Assignment
~165.7C=O (Amide carbonyl)
~138.2C-ipso' (C attached to N)
~134.7C-ipso (C attached to C=O)
~131.8C-para (Benzoyl ring)
~129.1C-ortho' (4-Chlorophenyl ring)
~128.8C-meta (Benzoyl ring)
~127.7C-ortho (Benzoyl ring)
~127.5C-para' (C attached to Cl)
~121.3C-meta' (4-Chlorophenyl ring)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a clear carbon count and valuable structural information:

  • Carbonyl Carbon: The most downfield signal, typically around 165.7 ppm, is assigned to the amide carbonyl carbon. Its significant deshielding is due to the electronegativity of the attached oxygen and nitrogen atoms.

  • Aromatic Carbons: The aromatic carbons resonate in the region of 120-140 ppm. The chemical shifts are influenced by the substituents on each ring.

    • The ipso-carbons (carbons directly attached to substituents) often have distinct chemical shifts. The carbon attached to the amide nitrogen (C-ipso') and the carbon attached to the carbonyl group (C-ipso) are typically found in the more downfield part of the aromatic region.

    • The carbon bearing the chlorine atom (C-para') is also readily identifiable.

    • The remaining aromatic carbons can be assigned based on their chemical environment and comparison with predicted chemical shifts.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique:

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[5][6]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected first.

    • The sample is then placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is then recorded.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Summary

The following table lists the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)VibrationIntensity
~3300N-H stretchMedium
~3060Aromatic C-H stretchMedium-Weak
~1650C=O stretch (Amide I band)Strong
~1590C=C stretch (Aromatic)Medium
~1530N-H bend (Amide II band)Medium
~1490C=C stretch (Aromatic)Medium
~1320C-N stretchMedium
~1090C-Cl stretchStrong
~830C-H out-of-plane bend (para-disubstituted)Strong
~700C-H out-of-plane bend (monosubstituted)Strong
Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups:

  • N-H Stretch: The absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

  • C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹ is a hallmark of the carbonyl stretching vibration in an amide. The position of this band is influenced by resonance within the amide group.

  • N-H Bend (Amide II): The band around 1530 cm⁻¹ is attributed to the N-H bending vibration, which is coupled with C-N stretching.

  • Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are indicative of the aromatic rings.

  • C-Cl Stretch: A strong absorption around 1090 cm⁻¹ is characteristic of the C-Cl stretching vibration.

  • Out-of-Plane Bending: Strong bands around 830 cm⁻¹ and 700 cm⁻¹ correspond to the C-H out-of-plane bending vibrations of the para-disubstituted and monosubstituted aromatic rings, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A typical protocol for obtaining an EI-mass spectrum is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[7] The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron to form a molecular ion (M⁺˙).[7][8]

  • Fragmentation: The molecular ion, being a high-energy species, undergoes fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₃H₁₀ClNO) is 231.68 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 231, along with an isotope peak at m/z 233 due to the presence of the ³⁷Cl isotope.

The following table summarizes the predicted major fragment ions in the EI-mass spectrum.

m/zProposed Fragment
231/233[M]⁺˙ (Molecular ion)
125/127[ClC₆H₄NH]⁺˙
111/113[ClC₆H₄]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
Interpretation of the Mass Spectrum

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for N-aryl amides:

  • Molecular Ion: The presence of a molecular ion peak at m/z 231 confirms the molecular weight of the compound. The isotopic peak at m/z 233 with an intensity of approximately one-third of the molecular ion peak is a clear indicator of the presence of a single chlorine atom.

  • α-Cleavage: The most common fragmentation pathway for amides is cleavage of the bond alpha to the carbonyl group. This can lead to the formation of the highly stable benzoyl cation at m/z 105 , which is often the base peak in the spectrum.

  • Further Fragmentation of the Benzoyl Cation: The benzoyl cation can lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77 .

  • Cleavage of the Amide Bond: Cleavage of the C-N amide bond can lead to the formation of the 4-chlorophenylaminyl radical cation at m/z 125/127 or the 4-chlorophenyl cation at m/z 111/113 .

G cluster_ms Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z 231/233 F1 [C6H5CO]⁺ m/z 105 M->F1 α-cleavage F3 [ClC6H4NH]⁺˙ m/z 125/127 M->F3 C-N cleavage F2 [C6H5]⁺ m/z 77 F1->F2 - CO

Caption: A simplified representation of the major fragmentation pathways of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the characterization of this compound. The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offer unambiguous confirmation of its molecular structure. The detailed experimental protocols and in-depth interpretations serve as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this compound in their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Gowda, B. T., Tokarcík, M., Kozísek, J., Sowmya, B. P., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o769. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96646, this compound. Retrieved December 13, 2024 from [Link].

  • Polymer Chemistry Characterization Lab (n.d.). Sample Preparation – FT-IR/ATR. Retrieved December 13, 2024, from [Link]

  • Wikipedia contributors. (2024, November 26). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved 01:45, December 13, 2024, from [Link]

  • Chemistry at Emory University (n.d.). Mass Spectrometry Ionization Methods. Retrieved December 13, 2024, from [Link]

  • Supporting Information for an undisclosed article. (n.d.).
  • ResearchGate. (2008). (PDF) this compound. [Link]

Sources

Crystal structure analysis of N-(4-Chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(4-Chlorophenyl)benzamide

This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural elucidation of this compound via single-crystal X-ray diffraction. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the methodologies and structural intricacies of small organic molecules.

This compound, with the chemical formula C₁₃H₁₀ClNO, belongs to the benzanilide class of compounds.[1][2] This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile biological activities exhibited by its derivatives, including antifungal and antibacterial properties.[3] The three-dimensional arrangement of atoms in the solid state—the crystal structure—governs fundamental physicochemical properties such as solubility, stability, bioavailability, and melting point.[4][5] Therefore, a precise understanding of the molecular conformation and the network of intermolecular interactions is paramount for rational drug design and the development of stable pharmaceutical formulations.

This whitepaper details the complete workflow for the crystal structure analysis of this compound, from chemical synthesis to the final refined crystallographic model. We will explore not only the resulting structure but also the causality behind the experimental choices, providing a self-validating framework for analysis.

Experimental Methodology: A Validated Workflow

The journey from a powdered compound to a fully resolved crystal structure involves a multi-stage process. Each step is critical for the success of the subsequent stage, demanding precision and a clear understanding of the underlying principles.

Synthesis and Purification

The title compound was synthesized using a standard literature method for forming amides.[6] This typically involves the Schotten-Baumann reaction, a robust method for acylating an amine.

Protocol for Synthesis:

  • Reactant Preparation: Dissolve 4-chloroaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Acylation: Add benzoyl chloride to the solution dropwise at room temperature. An excess of a non-nucleophilic base, such as triethylamine or pyridine, is often included to neutralize the HCl byproduct.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base and amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted benzoyl chloride, and finally with brine.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purity Confirmation: The purity of the synthesized compound is verified by measuring its melting point and through spectroscopic methods such as NMR and IR.[6]

Single Crystal Growth

The acquisition of high-quality single crystals is the most crucial and often challenging step in X-ray crystallography. The method employed must allow for the slow, ordered arrangement of molecules into a crystalline lattice.

Protocol for Crystallization:

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent. For the title compound, ethanol was found to be effective.[1][6]

  • Slow Evaporation: The solution is loosely covered (e.g., with perforated parafilm) and left undisturbed in a vibration-free environment at room temperature.

  • Crystal Formation: Over several days, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the nucleation and growth of single crystals.

  • Harvesting: Once crystals of sufficient size (typically 0.1-0.5 mm) have formed, they are carefully harvested from the mother liquor.

Causality: Slow evaporation is chosen to maintain conditions close to equilibrium, which favors the growth of a single, well-ordered lattice rather than the rapid precipitation of polycrystalline material. Ethanol is an effective solvent as it provides a good balance of solubility and volatility for this particular compound.

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xrd X-Ray Diffraction s1 Reactants: 4-Chloroaniline + Benzoyl Chloride s2 Acylation Reaction (Schotten-Baumann) s1->s2 s3 Aqueous Workup & Solvent Evaporation s2->s3 s4 Crude Product s3->s4 s5 Purity Check (MP, NMR, IR) s4->s5 c1 Dissolution in Ethanol s5->c1 c2 Slow Evaporation c1->c2 c3 Crystal Harvest c2->c3 x1 Crystal Mounting c3->x1 x2 Data Collection x1->x2 x3 Structure Solution & Refinement x2->x3

Caption: Experimental workflow from synthesis to structure solution.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise arrangement of atoms in a crystalline solid.

Protocol for Data Collection and Refinement:

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (295 K for this study) to minimize thermal vibrations.[1] An Oxford Xcalibur diffractometer with Mo Kα radiation (λ = 0.71073 Å) is used to irradiate the crystal.[1][6] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., absorption).

  • Structure Solution: The phase problem is solved using direct methods, typically with software like SHELXS97, which provides an initial electron density map and a preliminary structural model.[1]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL97.[1] This iterative process optimizes atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns. The quality of the final model is assessed by metrics like the R-factor.

Results and Discussion: A Detailed Structural Anatomy

The analysis yielded a complete and unambiguous crystal structure, providing deep insights into the molecule's conformation and its packing in the solid state.

Crystallographic Data Summary

The title compound crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit.[1] Key crystallographic parameters are summarized in the table below.

ParameterValueReference
Chemical FormulaC₁₃H₁₀ClNO[1][2]
Formula Weight (Mᵣ)231.67[1]
Crystal SystemTriclinic[1]
Space GroupP-1[6]
a (Å)5.3789 (1)[1]
b (Å)7.8501 (2)[1]
c (Å)13.6318 (4)[1]
α (°)106.509 (2)[1]
β (°)98.380 (2)[1]
γ (°)90.631 (2)[1]
Volume (V) (ų)545.15 (2)[1]
Z2[1]
Temperature (K)295 (2)[1]
RadiationMo Kα (λ = 0.71073 Å)[1][6]
R[F² > 2σ(F²)]0.032[1]
wR(F²)0.091[1]
Goodness-of-fit (S)1.08[1]
Molecular Conformation

The molecular structure of this compound is non-planar.[1][6] The two aromatic rings are significantly twisted relative to each other. The dihedral angle between the benzoyl ring and the 4-chlorophenyl ring is 60.76 (3)°.[1][6] This twisted conformation is a common feature in related benzanilides.[7]

The central amide group (–NHCO–) is itself twisted with respect to the benzoyl ring, with a dihedral angle of 29.95 (9)°.[1][6] This deviation from planarity is crucial as it influences the molecule's ability to participate in specific intermolecular interactions. An intramolecular hydrogen bond of the C-H···O type is also observed between H9 on the benzoyl ring and the carbonyl oxygen O1.[1][6]

mol_structure Molecular Structure of this compound C13H10ClNO C13H10ClNO

Caption: Molecular structure of this compound.

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice, individual molecules are linked together by a primary intermolecular hydrogen bond. The amide hydrogen (N-H) acts as a donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor.[1][6]

This N—H⋯O interaction is the dominant force in the crystal packing, linking molecules head-to-tail to form infinite one-dimensional chains that propagate along the[8] crystallographic direction.[1][6] The geometry of this hydrogen bond is detailed in the table below. The absence of significant π-π stacking interactions suggests that the hydrogen bonding network is the primary driver of the supramolecular architecture.

Hydrogen Bond Geometry (Å, °)

D—H···AD-HH···AD···AD-H···ASymmetry CodeReference
N—H···O0.86(4)2.12(3)2.937(2)159(3)x+1, y, z[1][6]

D = Donor atom; A = Acceptor atom

H_Bonding cluster_0 Molecule A cluster_1 Molecule B (Symmetry x+1) cluster_2 Molecule C (Symmetry x+2) A_N N-H A_R2 4-Cl-Phenyl Ring A_N->A_R2 B_CO C=O A_N->B_CO N-H···O Hydrogen Bond A_CO C=O A_R1 Benzoyl Ring A_CO->A_R1 B_N N-H B_R2 4-Cl-Phenyl Ring B_N->B_R2 C_CO C=O B_N->C_CO N-H···O Hydrogen Bond B_R1 Benzoyl Ring B_CO->B_R1 C_N N-H C_R2 4-Cl-Phenyl Ring C_N->C_R2 C_R1 Benzoyl Ring C_CO->C_R1

Caption: 1D chain formation via N-H···O hydrogen bonds.

Implications for Materials Science and Drug Development

The detailed structural data presented here is foundational for several advanced applications:

  • Polymorph Screening: While this study reports a single crystalline form, benzamides are known to exhibit polymorphism—the ability to crystallize in multiple forms with different packing arrangements.[9] This structural data serves as the essential reference against which potential new polymorphs, which could have different therapeutic or physical properties, can be identified and characterized.

  • Computational Modeling: The determined conformation and interaction patterns provide an experimentally validated starting point for computational studies, such as molecular docking simulations, to predict how the molecule might interact with biological targets.

  • Structure-Property Relationships: By comparing the structure of this compound with other derivatives, researchers can establish clear structure-property relationships.[1][7] For instance, understanding how the chloro-substituent influences the dihedral angles and hydrogen bonding can guide the synthesis of new analogues with tailored properties.

Conclusion

The crystal structure of this compound has been unequivocally determined through single-crystal X-ray diffraction. The molecule adopts a non-planar conformation, with a significant twist between its two aromatic rings. The crystal packing is dominated by a robust N—H⋯O hydrogen bonding motif that assembles the molecules into infinite one-dimensional chains. This high-resolution structural portrait provides the definitive information necessary for quality control, polymorph screening, and rational molecular design in both pharmaceutical and materials science contexts.

References

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(4), o769. [Link]

  • ResearchGate. (n.d.). Structure of 3,5-dichloro-N-(4-chlorophenyl) benzamide (4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96646, this compound. Retrieved from [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., Sowmya, B. P., & Fuess, H. (2008). This compound. ResearchGate. Retrieved from [Link]

  • Kumar, R., Khosa, M. K., & Siddiqui, H. L. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o703. [Link]

  • Tan, Y. X., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design. [Link]

  • Fun, H. K., et al. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1934. [Link]

  • Parkin, A., & Wilson, C. C. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3272. [Link]

  • Journal of Chemical Sciences. (2018). Quantitative investigation of intermolecular interactions in dimorphs of 3-Chloro-N-(2-fluorophenyl)benzamide and 2-I. Retrieved from [Link]

  • Tan, Y. X., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. ACS Publications. [Link]

  • ResearchGate. (2015). Synthesis of N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide and Spectrofluorometric Study. Retrieved from [Link]

  • Saeed, S., et al. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2322. [Link]

  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide. Retrieved from [Link]

  • MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Retrieved from [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o83. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of N-(4-Chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of N-(4-Chlorophenyl)benzamide, a key intermediate and potential pharmacophore in drug discovery and development. Recognizing the critical need for robust and reliable analytical data, this document moves beyond a simple recitation of procedures. Instead, it offers a detailed, scientifically-grounded rationale for the selection of each technique and the specific experimental parameters outlined. The protocols herein are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding and practical application of analytical techniques for benzanilide-class compounds.

Introduction: The Analytical Imperative for this compound

This guide provides a multi-faceted analytical approach, leveraging chromatographic and spectroscopic techniques to build a complete analytical profile of this compound. The causality behind each method—why a particular technique is chosen and how its parameters are optimized—is explained to empower the scientist not just to follow a protocol, but to understand and troubleshoot the analytical process.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of this compound is the cornerstone of effective analytical method development. These properties dictate solubility, chromatographic behavior, and spectroscopic responses.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4'-Chlorobenzanilide, N-Benzoyl-4-chloroaniline[1]
Molecular Formula C₁₃H₁₀ClNO[1]
Molecular Weight 231.68 g/mol [1]
Melting Point 187 °C
Appearance White to off-white solid (predicted)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[2]

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity analysis of moderately polar to non-polar small molecules like this compound. The method's high resolution, sensitivity, and reproducibility make it ideal for quantitative analysis.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides excellent retention for the aromatic rings of the analyte.

  • Mobile Phase: A gradient elution with an acidified water/acetonitrile mobile phase is employed. The formic acid protonates residual silanols on the stationary phase, minimizing peak tailing, and ensures the analyte is in a single ionic form. The gradient allows for the efficient elution of both the main analyte and any potential impurities with differing polarities.

  • Detection: UV detection at 254 nm is selected as this wavelength is commonly absorbed by aromatic compounds, providing a good response for the benzanilide scaffold.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh 1 mg of This compound Solvent Dissolve in 1 mL of 50:50 Acetonitrile:Water Sample->Solvent Vial Transfer to HPLC vial Solvent->Vial Injector Inject 10 µL Vial->Injector Analysis Column C18 Column (250 x 4.6 mm, 5 µm) Injector->Column Elution Gradient Elution (ACN/H₂O with 0.1% Formic Acid) Column->Elution Detector UV Detector (254 nm) Elution->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Data Acquisition Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity Integration->Purity GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve sample in a volatile solvent (e.g., Methanol) Vial Transfer to GC-MS vial Sample->Vial Injector Split Injection Vial->Injector Analysis Column Capillary Column (e.g., Rtx-5) Injector->Column Oven Temperature Program Column->Oven MS Mass Spectrometer (EI, 70 eV) Oven->MS TIC Total Ion Chromatogram MS->TIC Data Acquisition MassSpec Mass Spectrum of Peak TIC->MassSpec LibrarySearch Library Search & MW Confirmation MassSpec->LibrarySearch NMR_Elucidation cluster_analysis Structural Elucidation Logic H_NMR ¹H NMR Spectrum Structure Proposed Structure of This compound H_NMR->Structure Proton environment and connectivity C_NMR ¹³C NMR Spectrum C_NMR->Structure Carbon framework Structure->H_NMR Predicts chemical shifts and multiplicities Structure->C_NMR Predicts number of carbon signals

Sources

Topic: A Comprehensive Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed framework for the development, validation, and implementation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzamides. Benzamides are a significant class of compounds, serving as foundational structures for numerous pharmaceuticals and industrial chemicals.[1] Consequently, robust and reliable analytical methods are paramount for quality control, impurity profiling, and pharmacokinetic studies. This note moves beyond a simple protocol, delving into the foundational principles, explaining the causality behind methodological choices, and offering a systematic approach to method development and troubleshooting. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish and execute proficient HPLC analysis of benzamides.

Section 1: Foundational Principles for Benzamide Analysis

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.

Physicochemical Properties of Benzamides

The core benzamide structure consists of a benzene ring attached to a carboxamide group (-C(=O)NH₂).[2] This structure imparts several key properties that dictate its behavior in a reversed-phase HPLC system:

  • Polarity and Solubility: The amide group is polar and capable of hydrogen bonding, while the benzene ring is nonpolar and hydrophobic. This amphiphilic nature means that simple benzamide is moderately polar. Its solubility is limited in water but significant in polar organic solvents like methanol, ethanol, and acetonitrile.[1] The polarity can be heavily modified by substituents on the aromatic ring, which is a key consideration during method development.

  • UV Absorbance: The aromatic ring is a strong chromophore, making UV detection the most straightforward and common detection method for HPLC analysis of benzamides. The typical λmax (wavelength of maximum absorbance) is often found between 220-280 nm, depending on the specific substituents on the ring.

  • Chemical Stability: Benzamides are generally stable, but the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This is a critical factor when selecting mobile phase pH and preparing samples.[3]

Chromatographic Principles: The Reversed-Phase Advantage

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for benzamides and their derivatives.[4] In RP-HPLC, the stationary phase (the column packing) is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water with acetonitrile or methanol.[5] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar benzamide derivatives will interact more strongly with the C18 stationary phase and thus elute later (have a longer retention time) than more polar derivatives.

Section 2: Protocol for HPLC Analysis of a Model Benzamide

This section provides a detailed, self-validating protocol for the quantitative analysis of a model compound, Benzamide, in a sample solution.

Objective

To determine the concentration of Benzamide in an unknown sample using an external standard calibration method.

Materials, Reagents, and Instrumentation
CategoryItem
Instrumentation HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
Chromatography C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Chemicals Benzamide reference standard (>99% purity), HPLC-grade Acetonitrile, HPLC-grade Methanol, Purified water (18.2 MΩ·cm), Formic acid (optional, for pH adjustment).
Glassware/Supplies Volumetric flasks (Class A), pipettes, 2 mL HPLC vials with caps, 0.45 µm syringe filters.
Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare a mobile phase of 50:50 (v/v) Acetonitrile and Water.

  • Measure 500 mL of Acetonitrile and 500 mL of purified water into a clean 1 L solvent bottle.

  • Mix thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.[6][7]

Step 2: Standard Solution Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of Benzamide reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase. This solution should be sonicated for 5 minutes to ensure complete dissolution.

  • Working Standards: Perform serial dilutions from the stock standard to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in volumetric flasks, using the mobile phase as the diluent.

Step 3: Sample Preparation

  • Accurately weigh or pipette the sample containing Benzamide into a volumetric flask.

  • Dilute with the mobile phase to a concentration expected to fall within the calibration range.

  • Ensure the sample is fully dissolved; sonicate if necessary.[8]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could clog the column.[9][10]

Step 4: HPLC Instrument Setup and Sequence

  • Set up the chromatographic conditions as specified in the table below.

  • Purge the pump to ensure the lines are filled with fresh mobile phase.[8]

  • Equilibrate the column by running the mobile phase through it for at least 15-20 minutes or until a stable baseline is achieved.[8]

  • Create a sequence table in the chromatography data system (CDS) software. Include blank injections (mobile phase), calibration standards (from lowest to highest concentration), and the unknown samples.

Table 1: Chromatographic Conditions

ParameterSetting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 50:50 Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 225 nm
Run Time 10 minutes

Step 5: Data Analysis

  • Integrate the peaks for Benzamide in all chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the curve. The coefficient of determination (r²) should be > 0.999 for a valid curve.

  • Use the regression equation to calculate the concentration of Benzamide in the unknown samples based on their measured peak areas.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_hplc Analysis Phase cluster_data Data Processing MobilePhase 1. Prepare Mobile Phase (50:50 ACN:H2O) Standards 2. Prepare Stock & Working Standards MobilePhase->Standards Samples 3. Prepare & Filter Unknown Samples Standards->Samples Setup 4. Instrument Setup & Column Equilibration Samples->Setup Sequence 5. Run Sequence (Blanks, Standards, Samples) Setup->Sequence Integration 6. Integrate Peak Areas Sequence->Integration Calibration 7. Build Calibration Curve (Area vs. Conc.) Integration->Calibration Quantification 8. Quantify Unknowns Calibration->Quantification

Caption: Workflow for quantitative HPLC analysis of Benzamide.

Section 3: Method Development and Validation Strategy

Developing a new HPLC method or adapting an existing one requires a systematic approach.[5][11] This must be followed by a formal validation process to prove the method is fit for its intended purpose, as mandated by regulatory bodies and outlined in guidelines such as ICH Q2(R2).[12][13]

Systematic Method Development

The goal of method development is to achieve adequate separation and a symmetrical peak shape for the target benzamide(s) and any relevant impurities in a reasonable timeframe.

  • Column Selection: A C18 column is the universal starting point for benzamides due to their moderate polarity.[5] For more polar benzamides or to improve peak shape, a column with end-capping or an embedded polar group may be beneficial.

  • Mobile Phase Optimization:

    • Organic Solvent: Both Acetonitrile (ACN) and Methanol (MeOH) are common choices. ACN often provides better peak shapes and lower backpressure. Start with a simple isocratic mixture (e.g., 50:50 ACN:Water) and adjust the ratio to achieve the desired retention time (typically between 2 and 10 minutes).

    • pH Control: For ionizable benzamides (those with acidic or basic functional groups), controlling the mobile phase pH with a buffer is crucial for reproducible retention times and good peak shape. An acidic pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) is often used to suppress the ionization of residual silanols on the silica packing, minimizing peak tailing.[5]

  • Detection Wavelength Selection: Use a DAD to scan the benzamide standard across the UV spectrum to find the wavelength of maximum absorbance (λmax). This provides the highest sensitivity. If analyzing for impurities, a lower wavelength might be chosen to ensure detection of all components.[14]

  • Temperature and Flow Rate: A standard flow rate of 1.0 mL/min is typical for a 4.6 mm ID column. Column temperature is usually set slightly above ambient (e.g., 30-40 °C) to ensure temperature stability and improve peak efficiency.

Validation Protocol per ICH Guidelines

Once the method is developed, it must be validated. The following parameters are assessed:

Table 2: HPLC Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is only from the analyte of interest, without interference from excipients, impurities, or degradation products.[13][14]Peak purity analysis (using DAD) should pass. No co-eluting peaks at the analyte's retention time in placebo or degraded samples.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[13]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The concentration interval over which the method is precise, accurate, and linear.[12]For drug substance assay: 80% to 120% of the test concentration.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations (spiked placebo).[13][15]Percent recovery typically within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).[12][15]Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Typically determined at a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Typically determined at a signal-to-noise ratio (S/N) of 10:1; %RSD at this level should be acceptable.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2% organic in mobile phase, ±5°C column temp).[14]System suitability parameters (e.g., retention time, tailing factor, resolution) remain within predefined limits. Assay results should not change significantly.
Method Development & Validation Flowchart

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Start Define Analytical Goal (Assay, Impurity, etc.) SelectCol Select Column & Detector Start->SelectCol OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH) SelectCol->OptimizeMP OptimizeOther Optimize Flow, Temp, etc. OptimizeMP->OptimizeOther Finalize Finalize Method Parameters OptimizeOther->Finalize Protocol Write Validation Protocol Finalize->Protocol Method Ready for Validation Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LODLOQ LOD & LOQ Protocol->LODLOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LODLOQ->Report Robustness->Report

Caption: Logical flow from HPLC method development to validation.

Section 4: Troubleshooting Guide

Even with a robust method, problems can arise. A systematic approach is key to efficient troubleshooting.[16][17]

Table 3: Common HPLC Problems and Solutions for Benzamide Analysis

ProblemPotential Cause(s)Recommended Solution(s)
High System Pressure 1. Blockage in the system (e.g., guard column, inlet frit).[6][7]2. Precipitated buffer in mobile phase or tubing.3. Incorrectly high flow rate.1. Systematically remove components (start with column) to locate the blockage. Back-flush or replace the column/frit.[16]2. Ensure buffer is fully soluble in the mobile phase. Flush system with water.[17]3. Verify pump flow rate is set correctly.
No Peaks or Low Signal Intensity 1. Injection issue (air bubble in syringe, blocked needle).2. Detector lamp is off or has failed.3. Sample is too dilute or has degraded.[18]1. Purge the autosampler and check for bubbles. Ensure vial has sufficient sample.2. Check detector status and lamp energy.3. Prepare a fresh, known-concentration standard to verify system performance.
Peak Tailing 1. Secondary interactions (e.g., analyte with acidic silanols on column packing).2. Column is overloaded with sample.3. Column is degrading or voided.[16][17]1. Lower the mobile phase pH (e.g., to ~2.7) to suppress silanol activity. Use a highly deactivated (end-capped) column.2. Dilute the sample and re-inject.3. Replace the column with a new one.
Shifting Retention Times 1. Inconsistent mobile phase preparation.[6]2. Column not properly equilibrated.3. Pump malfunction or leak, leading to inconsistent flow rate.[16]1. Prepare fresh mobile phase, ensuring accurate measurements. Use a buffer if analyzing ionizable compounds.2. Equilibrate the column for a longer period (10-20 column volumes).[8]3. Check for leaks in fittings and pump seals. Run pump pressure/flow diagnostics.
Baseline Noise or Drift 1. Air bubbles in the system (pump or detector).[6]2. Contaminated mobile phase or solvents.3. Detector lamp is failing.1. Degas mobile phase thoroughly. Purge the pump.[7]2. Use fresh, HPLC-grade solvents. Filter the mobile phase.3. Check lamp usage hours and replace if near the end of its life.

Conclusion

The HPLC analysis of benzamides is a powerful and essential technique in pharmaceutical and chemical industries. Success relies on a logical and informed approach that begins with understanding the analyte's properties. By following a systematic method development strategy, performing rigorous validation according to established guidelines like ICH, and adopting a structured approach to troubleshooting, laboratories can ensure the generation of accurate, reliable, and reproducible data. This guide provides the foundational protocols and expert-driven insights to achieve that proficiency.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
  • (2024, August 20). Everything You Need to Know About HPLC Sample Preparation.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • J-Stage. (n.d.). Direct Determination of Benzamides in Serum by Column-Switching High-Performance Liquid Chromatography.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
  • (2025, August 10). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • (n.d.). HPLC Sample Preparation and Instrument Set-Up | Guide.
  • ChemicalBook. (n.d.). Benzamide CAS#: 55-21-0.
  • PubMed. (n.d.). Stereospecific determination of amisulpride, a new benzamide derivative, in human plasma and urine by automated solid-phase extraction and liquid chromatography on a chiral column. application to pharmacokinetics.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem - NIH. (n.d.). Benzamide | C7H7NO | CID 2331.
  • Solubility of Things. (n.d.). Benzamide.
  • ResearchGate. (n.d.). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds.
  • NIH. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Cheméo. (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.

Sources

Application Notes and Protocols: Leveraging N-(4-Chlorophenyl)benzamide as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Benzamide Scaffold

The N-(4-Chlorophenyl)benzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its inherent structural features—a planar benzoyl group, a central amide linker, and a substituted phenyl ring—provide a trifecta of opportunities for molecular interactions with biological targets. The amide bond acts as a rigidifying element and a key hydrogen bond donor/acceptor, while the aromatic rings offer platforms for crucial hydrophobic and π-stacking interactions. The strategic placement of a chlorine atom on the N-phenyl ring further modulates the electronic and lipophilic properties of the molecule, often enhancing binding affinity and metabolic stability.

This technical guide provides an in-depth exploration of the this compound scaffold in drug discovery. We will delve into its synthetic accessibility, diverse biological activities, and the critical structure-activity relationships (SAR) that govern its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols for the synthesis, evaluation, and optimization of novel therapeutics based on this versatile chemical entity.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The robust and versatile nature of the amide bond formation makes the this compound scaffold readily accessible through several synthetic routes. The most common and efficient method involves the coupling of a substituted benzoic acid with 4-chloroaniline.

General Synthetic Workflow

The synthesis of this compound and its derivatives can be conceptualized as a modular process, allowing for the systematic variation of substituents on both aromatic rings to explore the chemical space and optimize for a desired biological activity.

G cluster_0 Starting Materials cluster_1 Activation & Coupling cluster_2 Purification & Characterization Substituted\nBenzoic Acid Substituted Benzoic Acid Acyl Chloride\nFormation Acyl Chloride Formation Substituted\nBenzoic Acid->Acyl Chloride\nFormation SOCl₂ or (COCl)₂ 4-Chloroaniline 4-Chloroaniline Amide Bond\nFormation Amide Bond Formation 4-Chloroaniline->Amide Bond\nFormation Acyl Chloride\nFormation->Amide Bond\nFormation Intermediate Work-up & Crude\nPurification Work-up & Crude Purification Amide Bond\nFormation->Work-up & Crude\nPurification Final Product\nCharacterization Final Product Characterization Work-up & Crude\nPurification->Final Product\nCharacterization

Caption: A generalized workflow for the synthesis of this compound analogs.

Protocol 1: Synthesis of this compound via Acyl Chloride Formation

This protocol details the synthesis of the parent scaffold through the formation of an acyl chloride intermediate, a classic and reliable method for amide bond formation.

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 4-Chloroaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M HCl, saturated NaHCO₃ solution, and brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask, suspend benzoic acid (1.0 equivalent) in an excess of thionyl chloride.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours, monitoring for the cessation of gas evolution.

    • Remove the excess thionyl chloride under reduced pressure to yield crude benzoyl chloride. Caution: This step should be performed in a well-ventilated fume hood.

  • Amide Coupling:

    • In a separate flask, dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude benzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled aniline solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • The use of thionyl chloride or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating the nucleophilic attack by the weakly basic 4-chloroaniline.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the aniline starting material and driving the reaction to completion.

  • The aqueous work-up steps are crucial for removing unreacted starting materials, the triethylammonium chloride salt, and any remaining acid or base.

Protocol 2: Direct Amide Coupling Using Coupling Reagents

For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, modern coupling reagents offer a milder alternative for amide bond formation.

Materials:

  • Substituted benzoic acid

  • 4-Chloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) or HATU

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (if using HATU)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent), 4-chloroaniline (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Trustworthiness of the Protocol: The use of coupling reagents like EDC/HOBt minimizes side reactions and is generally high-yielding. The byproducts (e.g., dicyclohexylurea if using DCC) are often easily removed by filtration or chromatography, ensuring a pure final product.[1]

Biological Applications and Structure-Activity Relationships

The this compound scaffold has demonstrated a remarkable breadth of biological activities, underscoring its utility in targeting a wide range of diseases.

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, often acting through the inhibition of key enzymes involved in cell proliferation and survival.[2][3]

a) Histone Deacetylase (HDAC) Inhibition:

Several benzamide derivatives have been identified as potent HDAC inhibitors.[4][5][6][7][8] HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) for HDAC Inhibition:

  • Zinc-Binding Group: The amide carbonyl and a nearby heteroatom (often an amino group on the benzoyl ring) are critical for chelating the zinc ion in the active site of HDACs.

  • Linker Region: The length and rigidity of the linker connecting the zinc-binding group to the "cap" group influence potency and isoform selectivity.

  • Cap Group (N-phenyl ring): The 4-chlorophenyl group often serves as an effective "cap" that interacts with the hydrophobic surface of the enzyme's active site. Modifications to this ring can fine-tune potency and selectivity.[7]

Hypothetical Signaling Pathway of HDAC Inhibition:

G Benzamide\nDerivative Benzamide Derivative HDAC HDAC Benzamide\nDerivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated\nHistones Acetylated Histones Histones->Acetylated\nHistones Chromatin\nRelaxation Chromatin Relaxation Acetylated\nHistones->Chromatin\nRelaxation Tumor Suppressor\nGene Expression Tumor Suppressor Gene Expression Chromatin\nRelaxation->Tumor Suppressor\nGene Expression Cell Cycle\nArrest & Apoptosis Cell Cycle Arrest & Apoptosis Tumor Suppressor\nGene Expression->Cell Cycle\nArrest & Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition by benzamide analogs.

b) Kinase Inhibition:

The this compound scaffold has also been successfully employed in the development of kinase inhibitors targeting various members of the kinome, including Akt, Bcr-Abl, and EGFR.[9][10][11][12][13][14]

SAR for Kinase Inhibition:

  • The benzamide core often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.

  • Substituents on the benzoyl ring can be tailored to interact with specific pockets within the ATP-binding site, thereby conferring selectivity.

  • The 4-chlorophenyl group typically occupies a hydrophobic pocket, and its substitution pattern can significantly impact potency and selectivity.

Quantitative Data for Anticancer Activity:

Compound IDModificationTargetCell LineIC₅₀ (µM)Reference
1 Imidazole-based N-(4-fluorophenyl)benzamide-A549 (Lung)7.5[2]
2 Imidazole-based N-(4-fluorophenyl)benzamide-HeLa (Cervical)9.3[2]
3 Imidazole-based N-(4-fluorophenyl)benzamide-MCF-7 (Breast)8.9[2]
4 N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide-K562 (Leukemia)2.27[15]
5 N-(3-(trifluoromethyl)phenyl)-4-((2,6-dichloro-9H-purin-9-yl)methyl)benzamide-HL-60 (Leukemia)1.42[15]
IMB-0523 N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHBVHepG2.2.151.99[16]
Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as broad-spectrum antiviral agents, particularly against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).[16][17][18]

Mechanism of Action (Anti-HBV):

Certain N-phenylbenzamide derivatives, such as IMB-0523, have been shown to exert their anti-HBV effects by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G).[16] APOBEC3G is a cytidine deaminase that can inhibit HBV replication.

Proposed Antiviral Mechanism Workflow:

G N-phenylbenzamide\nDerivative N-phenylbenzamide Derivative Cellular\nMachinery Cellular Machinery N-phenylbenzamide\nDerivative->Cellular\nMachinery APOBEC3G\nUpregulation APOBEC3G Upregulation Cellular\nMachinery->APOBEC3G\nUpregulation HBV\nReplication HBV Replication APOBEC3G\nUpregulation->HBV\nReplication Inhibition Inhibition of\nViral Replication Inhibition of Viral Replication

Caption: Proposed mechanism of anti-HBV activity via APOBEC3G upregulation.

Quantitative Data for Antiviral Activity:

Compound IDModificationVirusIC₅₀ (µM)Reference
IMB-0523 N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHBV (wild-type)1.99[16]
IMB-0523 N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHBV (drug-resistant)3.30[16]
1e 3-amino-N-(4-bromophenyl)-4-methoxybenzamideEV715.7 - 12[17][18]
Anti-inflammatory Activity

The benzamide scaffold has also been implicated in the modulation of inflammatory pathways, primarily through the inhibition of the transcription factor NF-κB.[19][20] NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α.

SAR for Anti-inflammatory Activity:

  • The substitution pattern on the benzamide core can significantly influence NF-κB inhibitory activity.

  • The presence of specific functional groups can modulate the compound's ability to interfere with the NF-κB signaling cascade.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and cell-based assays is essential.

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, makes it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on the development of more potent and selective inhibitors by leveraging a deeper understanding of the structure-activity relationships and the specific molecular interactions with their targets. The application of computational modeling and structure-based drug design will undoubtedly accelerate the optimization of this versatile scaffold for the treatment of a myriad of human diseases.

References

  • Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(8), 1335-1345.
  • Ghavami, M., Jafari, B., Aghaei, M., & Shahrisa, A. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(16), 4884.
  • Zhang, D., Sun, C., Wang, Y., Luan, T., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021).
  • Wang, Y., Li, H., Zhang, Y., Li, Y., Zhang, W., & Xu, M. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry, 110, 115-125.
  • Gill, J. H., Sellars, J. D., Waddell, P. G., & Fishwick, C. W. G. (2019). The SARs of benzamide-containing HDAC inhibitors.
  • Sun, C., Zhang, D., Wang, Y., Luan, T., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021).
  • Ghavami, M., Jafari, B., Aghaei, M., & Shahrisa, A. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341513.
  • Sun, C., Zhang, D., Wang, Y., Luan, T., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(40), 24653-24663.
  • Ghavami, M., Jafari, B., Aghaei, M., & Shahrisa, A. (2024).
  • Mahipal, G., Kumar, A., & Singh, U. P. (2010). 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. Medicinal Chemistry, 6(4), 200-207.
  • Malik, S., Al-Thabaiti, S. A., & Khan, Z. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(19), 6529.
  • Barlaam, B., Anderton, J., Ballard, P., Bradbury, R. H., Hennequin, L. F., Hickinson, D. M., ... & Stokes, S. (2015). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 58(2), 843-862.
  • Martinez, C. H. R., Nué, J., Ebiloma, G., Wube, A. A., Kalesse, M., & Dardonville, C. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13358-13376.
  • Wang, H., Ji, X., Hao, L., He, W., Gao, R., Li, Y., ... & Li, Z. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723-3729.
  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4477-4480.
  • de Pedro, N., & Cacho, M. (2015). Using Fragment-Based Approaches to Discover New Antibiotics.
  • Ji, X., Wang, H., Hao, L., He, W., Gao, R., Li, Y., ... & Li, Z. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(3), 3630-3640.
  • Ali, A., & Ali, A. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131586.
  • Kurasov, P. A., Iaroshenko, V. O., Savych, M. V., Vovk, M. V., & Tolmachev, A. A. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 26(23), 7175.
  • Wang, H., Ji, X., Hao, L., He, W., Gao, R., Li, Y., ... & Li, Z. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Dove Medical Press.
  • Sarno, F., Lountos, G. T., Papoff, G., Costanzo, M., Lolli, M. L., & Sarno, S. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 27(3), 963.
  • Lindgren, H., & Leanderson, T. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular immunology, 38(4), 267-277.
  • Agilent Technologies. (2021). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Agilent.
  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2345-2354.
  • BenchChem. (2023). A Comparative Guide to Benzamide Synthesis Methods for Researchers. BenchChem.
  • Kurasov, P. A., Iaroshenko, V. O., Savych, M. V., Vovk, M. V., & Tolmachev, A. A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175.
  • Li, Y., Li, X., Wang, Y., Liu, Y., & Zhang, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 17(9), 1146-1155.
  • Wannowius, M., Neelen, C., Lotz, P., & Geyer, J. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT.
  • Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Ji, X., Wang, H., Hao, L., He, W., Gao, R., Li, Y., ... & Li, Z. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed.
  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(6), 963-970.
  • Wang, T., Cai, S., Cheng, Y., Zhang, W., Wang, M., Sun, H., ... & Jiang, S. (2022). Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. ACS Medicinal Chemistry Letters, 13(5), 768-773.
  • Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (2000). Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. Bioorganic & medicinal chemistry letters, 10(15), 1731-1734.
  • Li, Y., Zhang, J., Wang, Y., Zhang, Y., & Li, X. (2021). Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Advances, 11(36), 22165-22175.
  • Sharma, A., Sharma, R., & Kumar, V. (2018). Cell-based optimization of novel benzamides as potential antimalarial leads. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2565.
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Pero, R. W., Axelsson, B., & Leanderson, T. (2001). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides.
  • Vladimirova, S., & Bijev, A. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 27(17), 5567.
  • Li, F., Li, Y., & Wang, Y. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Molecules, 27(22), 7854.
  • Sethi, G., Shanmugam, M. K., & Ahn, K. S. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. International Journal of Molecular Sciences, 21(14), 5095.
  • EvitaChem. (n.d.). N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide. EvitaChem.
  • Wang, Y., Li, Y., Zhang, Y., & Li, X. (2021). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. RSC Advances, 11(52), 32943-32952.
  • Shimadzu Corporation. (2023, April 21). Preparative Purification Solutions in Drug Discovery Synthesis [Video]. YouTube.
  • Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903-4909.

Sources

Application Notes and Protocols for N-(4-Chlorophenyl)benzamide Derivatives as Potential Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the exploration of N-(4-Chlorophenyl)benzamide derivatives as a promising class of antiviral agents. This document offers detailed protocols for the synthesis, in vitro screening, and preliminary mechanism of action studies of these compounds. The methodologies are presented with a focus on the rationale behind experimental choices to ensure both scientific rigor and practical applicability.

Introduction: The Therapeutic Potential of this compound Derivatives

The relentless challenge of emerging and drug-resistant viral infections necessitates the continuous discovery of novel antiviral agents.[1][2] The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Recent studies have highlighted its potential as a versatile core for the development of potent antiviral compounds against a range of viruses, including enteroviruses, Human Immunodeficiency Virus (HIV), and Hepatitis B Virus (HBV).[2][3][4][5]

The versatility of the benzamide structure allows for systematic modifications to explore the structure-activity relationship (SAR), enabling the optimization of antiviral potency and selectivity.[6] This guide will walk you through the essential steps to synthesize and evaluate these compounds, providing a solid foundation for your antiviral drug discovery program.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and robust amide bond formation reaction. A common and efficient method involves the coupling of a substituted benzoic acid with 4-chloroaniline. For the purpose of SAR exploration, a variety of substituted benzoyl chlorides or benzoic acids can be used.

General Synthetic Pathway

The most direct route involves the reaction of a substituted benzoyl chloride with 4-chloroaniline in the presence of a base to neutralize the HCl byproduct. Alternatively, a substituted benzoic acid can be coupled with 4-chloroaniline using standard peptide coupling reagents.

G cluster_0 Synthetic Pathway start Substituted Benzoyl Chloride or Benzoic Acid product This compound Derivative start->product Base (e.g., Pyridine, Triethylamine) or Coupling Reagents (e.g., DCC, EDC) reactant 4-Chloroaniline reactant->product

Caption: General synthetic scheme for this compound derivatives.

Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of this compound as a representative example.[7]

Materials:

  • Benzoyl chloride

  • 4-Chloroaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Part 2: In Vitro Antiviral Screening

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antiviral activity. A tiered screening approach is often employed, starting with primary assays to identify "hits" and progressing to more detailed secondary assays for hit validation and characterization. Cell-based assays are advantageous as they provide an early indication of a compound's intracellular potency and potential cytotoxicity.[1][8]

Primary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a robust and widely used method for high-throughput screening of antiviral compounds.[9][10] It measures the ability of a compound to protect host cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Principle: This assay relies on the principle that a viable cell can metabolize a chromogenic substrate (e.g., MTS or MTT) to produce a colored formazan product, which can be quantified spectrophotometrically. In the presence of a cytopathic virus, cell death occurs, leading to a decrease in the colorimetric signal. An effective antiviral agent will protect the cells from virus-induced death, resulting in a signal closer to that of uninfected cells.

G cluster_1 CPE Reduction Assay Workflow A Seed susceptible host cells in a 96-well plate B Add serial dilutions of this compound derivatives A->B C Infect cells with the virus of interest B->C D Incubate for a defined period C->D E Assess cell viability using a colorimetric assay (e.g., MTS/MTT) D->E F Quantify absorbance and calculate EC50 and CC50 E->F

Caption: Workflow for the CPE reduction assay.

Protocol: CPE Reduction Assay

Materials:

  • Susceptible host cell line (e.g., Vero, HeLa, MT-4)

  • Virus stock with a known titer

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • Positive control antiviral drug

  • MTS or MTT reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with the appropriate host cells at a density that will result in a confluent monolayer after 24 hours of incubation.[11]

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells to avoid solvent-induced toxicity.

  • Compound Addition: Add the diluted compounds to the wells containing the cell monolayer. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and a positive control drug.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.

  • Incubation: Incubate the plate at the optimal temperature and CO₂ concentration for the specific virus and cell line.

  • Viability Assessment: At the end of the incubation period, when CPE is evident in the virus control wells, add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound.[9]

Table 1: Representative Data from a Primary Antiviral Screen

Compound IDEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
NCB-1 5.2>100>19.2
NCB-2 12.8>100>7.8
NCB-3 0.98594.4
Positive Control 1.5>100>66.7
Secondary Antiviral Assays: Plaque Reduction and Virus Yield Reduction Assays

Compounds that demonstrate promising activity in the primary screen should be further evaluated in secondary assays to confirm their antiviral effect and rule out non-specific cytoprotective activity.

  • Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.[10][12] It is considered a gold standard for determining antiviral activity.

  • Virus Yield Reduction Assay: This assay measures the amount of infectious virus produced by infected cells in the presence of the compound.[13] Virus titers in the supernatant are determined by methods such as TCID₅₀ (50% tissue culture infectious dose) or plaque assay.

Part 3: Preliminary Mechanism of Action Studies

Identifying the viral target or the stage of the viral life cycle inhibited by the this compound derivatives is crucial for their further development.

Time-of-Addition Assay

The time-of-addition assay helps to pinpoint the stage of the viral replication cycle targeted by the compound.[10]

Principle: The compound is added at different time points relative to viral infection (before, during, and after). The antiviral activity is then assessed at each time point. If the compound is active only when added before or during infection, it likely targets early events such as entry. If it remains active when added after infection, it likely targets post-entry events like replication or assembly.

G cluster_2 Time-of-Addition Assay Design A Pre-infection: Compound added before virus D Virus Yield Quantification A->D B Co-infection: Compound added with virus B->D C Post-infection: Compound added after virus C->D

Caption: Experimental design for a time-of-addition assay.

Potential Mechanisms of Action for this compound Derivatives

Previous studies on benzamide derivatives have revealed several potential antiviral mechanisms:

  • Capsid Binding: Some benzamides have been shown to bind to the viral capsid, preventing uncoating and the release of the viral genome.[3]

  • Inhibition of Viral Enzymes: These compounds may inhibit key viral enzymes such as reverse transcriptase or proteases.[2]

  • Modulation of Capsid Assembly: Certain benzamide derivatives can interfere with the proper assembly of new viral particles.[5]

  • Upregulation of Host Antiviral Factors: Some N-phenylbenzamide derivatives have been reported to exert their antiviral effect by increasing the intracellular levels of host restriction factors like APOBEC3G.[4][14]

Further mechanistic studies may involve biochemical assays with purified viral proteins, selection and characterization of drug-resistant viruses, and molecular modeling to predict binding interactions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and initial characterization of these compounds. Future efforts should focus on expanding the chemical diversity of the synthesized library to improve potency and broaden the antiviral spectrum. In-depth mechanistic studies and in vivo efficacy evaluations will be critical for advancing the most promising candidates toward clinical development.

References

  • IAR | USU. (n.d.). In Vitro Antiviral Testing.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Green, N., Ott, R. D., Isaacs, R. J., & Fang, H. (2008). Cell-based Assays to Identify Inhibitors of Viral Disease. Expert Opinion on Drug Discovery, 3(6), 641–650. Retrieved from [Link]

  • Krzyśko, K., & Szewczyk, B. (2021). In vitro methods for testing antiviral drugs. Postepy Higieny i Medycyny Doswiadczalnej, 75(1), 609-621. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research.
  • VirusBank Platform. (n.d.). Cell-based assays.
  • Obregón-Henao, A., Ojala, P., & Marjomäki, V. (2020). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 12(11), 1284. Retrieved from [Link]

  • Gong, E. Y., Clynhens, M., Ivens, T., Lory, P., Simmen, K., & Kraus, G. (2013). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology, 1030, 185–194. Retrieved from [Link]

  • Ahamad, N., Kumar, A., Patel, D., Singh, S., Kumar, S., Sharma, P., ... & Singh, I. P. (2018). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial Agents and Chemotherapy, 62(11), e00949-18. Retrieved from [Link]

  • Cui, A. L., Sun, W. F., Zhong, Z. J., Jin, J., Xue, S. T., Wu, S., ... & Li, Z. R. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723–3729. Retrieved from [Link]

  • Chen, C., Wang, Y., Zhang, Z., Zhang, H., Liu, F., Chang, J., & Zuo, J. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology, 91(20), e00973-17. Retrieved from [Link]

  • Turpin, J. A., Wehbie, R. S., Cole, J. R., & Buckheit, R. W. (1997). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. Journal of Medicinal Chemistry, 40(20), 3280–3290. Retrieved from [Link]

  • ResearchGate. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.
  • JoVE. (n.d.). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68.
  • PubMed Central. (n.d.). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents.
  • National Institutes of Health. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme.
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives: A Guide to Structure-Activity Relationships.
  • PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • ResearchGate. (2025). Structure-activity relationships of new antiviral compounds. Retrieved from [Link]

Sources

In Vitro Evaluation of the Anti-HBV Activity of N-phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents with curative potential.[1] The HBV core protein, essential for nucleocapsid assembly, is a clinically validated target for antiviral intervention.[2] N-phenylbenzamide derivatives have emerged as a promising class of Capsid Assembly Modulators (CAMs) that interfere with this critical step in the viral life cycle.[3][4] This application note provides a comprehensive, field-proven guide for the in vitro evaluation of these compounds. We detail an integrated workflow, from initial cytotoxicity profiling to the quantification of antiviral efficacy through viral DNA and antigen reduction assays. The protocols are designed for robustness and reproducibility, primarily utilizing the HepG2.2.15 cell line, a cornerstone model for HBV replication studies.

Introduction: Targeting the Core of HBV Replication

The persistence of chronic HBV infection, affecting over 250 million people worldwide, is largely due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes.[2][5] This cccDNA serves as the transcriptional template for all viral RNAs, including the pregenomic RNA (pgRNA).[6][7] A pivotal event in the HBV life cycle is the encapsidation of the pgRNA-polymerase complex within a nucleocapsid composed of core protein (HBc) dimers.[3] This process is essential for viral reverse transcription and the generation of new infectious virions.[8]

The Rationale for Capsid Assembly Modulators (CAMs)

Interfering with capsid assembly is a prime therapeutic strategy.[9][10] N-phenylbenzamide derivatives belong to a class of small molecules known as CAMs, which allosterically bind to HBc dimers.[4][11][12] This binding event can disrupt the formation of functional, pgRNA-containing nucleocapsids. Depending on the specific compound, CAMs can induce two primary mechanistic outcomes:

  • Class I CAMs: Accelerate assembly, leading to the formation of morphologically normal but "empty" capsids, devoid of the pgRNA-polymerase complex.[13]

  • Class II CAMs: Misdirect assembly, resulting in the formation of non-capsid polymers or aberrant structures that are incompetent for genome replication.[13]

Both mechanisms effectively halt HBV replication by preventing the synthesis of new viral DNA, making CAMs attractive candidates for HBV therapy.[13][14] The following guide outlines a systematic approach to quantify the anti-HBV efficacy and safety profile of novel N-phenylbenzamide derivatives.

HBV Life Cycle and the Role of Capsid Assembly Modulators

The HBV replication cycle involves multiple steps, from viral entry to the release of new virions.[6][8] CAMs, including N-phenylbenzamide derivatives, specifically interrupt the crucial stage of nucleocapsid formation.

HBV_Lifecycle cluster_cell Hepatocyte Entry 1. Entry via NTCP Receptor Uncoating 2. Uncoating Entry->Uncoating ToNucleus 3. Transport to Nucleus Uncoating->ToNucleus cccDNA 4. rcDNA to cccDNA Conversion ToNucleus->cccDNA Transcription 5. Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation 6. Translation pgRNA->Translation Assembly 7. Nucleocapsid Assembly pgRNA->Assembly Proteins Core (HBc) & Polymerase (Pol) Proteins Translation->Proteins Proteins->Assembly ReverseTranscription 8. Reverse Transcription Assembly->ReverseTranscription rcDNA_new New rcDNA-containing Capsids ReverseTranscription->rcDNA_new Recycle 9a. Recycle to Nucleus rcDNA_new->Recycle Amplify cccDNA Pool Secretion 9b. Envelopment & Secretion rcDNA_new->Secretion Recycle->cccDNA Amplify cccDNA Pool Virion New Virions Secretion->Virion CAMs N-Phenylbenzamide Derivatives (CAMs) CAMs->Assembly Inhibit/Misdirect

Caption: HBV life cycle and the inhibitory action of N-phenylbenzamide CAMs.

Integrated Experimental Workflow

A robust in vitro evaluation follows a hierarchical screening cascade. This approach ensures that resources are focused on compounds with the most promising therapeutic potential, characterized by high potency and low toxicity.

Workflow cluster_workflow Screening Cascade for N-Phenylbenzamide Derivatives Start Compound Library Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) on HepG2.2.15 Cells Start->Cytotoxicity PrimaryScreen Protocol 2: Primary Antiviral Screen (Extracellular HBV DNA by qPCR) Cytotoxicity->PrimaryScreen Determine non-toxic concentration range SecondaryScreen Protocol 3: Secondary Antiviral Screen (HBsAg & HBeAg by ELISA) PrimaryScreen->SecondaryScreen Confirm antiviral activity Analysis Data Analysis: Calculate CC50, EC50, SI SecondaryScreen->Analysis Hit Hit Compound(s) Analysis->Hit High SI & Potent Inhibition

Caption: A systematic workflow for evaluating anti-HBV compounds.

Materials and Cell Culture

Key Reagents and Equipment
  • Cell Line: HepG2.2.15 human hepatoblastoma cell line (constitutively produces HBV particles).[15]

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 (for selective pressure).[16][17]

  • Reagents: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, Trypsin-EDTA, PBS.

  • Assay Kits: Commercial qPCR master mix, DNA extraction kit, HBsAg and HBeAg ELISA kits.

  • Equipment: 37°C/5% CO₂ incubator, biosafety cabinet, inverted microscope, 96-well plate reader, real-time PCR cycler.

Protocol: Culture of HepG2.2.15 Cells

Rationale: The HepG2.2.15 cell line is a widely accepted standard for in vitro HBV research. It is derived from the HepG2 cell line by transfection with a plasmid containing the complete HBV genome (genotype D), leading to the continuous production and secretion of infectious viral particles and antigens.[18][19]

Procedure:

  • Thawing: Rapidly thaw a cryovial of HepG2.2.15 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.[20][21]

  • Centrifugation: Centrifuge at 300 x g for 3-5 minutes to pellet the cells and remove cryopreservative.[20]

  • Seeding: Resuspend the cell pellet in 10-15 mL of complete medium and transfer to a T75 culture flask.

  • Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.[16]

  • Passaging: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into new flasks at a 1:6 to 1:8 split ratio.[22]

Experimental Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Expertise & Experience: Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the test compounds. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes in living cells.[23] This initial screen is crucial to identify compound concentrations that are non-toxic to the host cells, ensuring that any observed reduction in viral markers is a true antiviral effect and not a consequence of cell death.[24][25]

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂, mirroring the duration of the antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[26]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[25]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

    • Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Primary Antiviral Efficacy - Quantification of Extracellular HBV DNA

Expertise & Experience: The primary endpoint for assessing anti-HBV efficacy is the quantification of viral genomes in the supernatant of treated cells. Real-time quantitative PCR (qPCR) is a highly sensitive and specific method for this purpose, allowing for the precise measurement of the reduction in secreted viral particles.[27][28]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HepG2.2.15 cells in a 96-well plate as described in Protocol 1. After 24 hours, treat the cells with serial dilutions of the test compounds at non-toxic concentrations (typically well below the calculated CC50). Include a known anti-HBV drug (e.g., Entecavir) as a positive control and a "no drug" vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • DNA Extraction: Extract viral DNA from a 100 µL aliquot of the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.[27][29]

  • qPCR Analysis:

    • Prepare a qPCR reaction mixture containing a commercial master mix, HBV-specific primers and probe, and the extracted DNA template.[30][31]

    • Perform the qPCR using a standard thermal cycling protocol.

    • Use a standard curve generated from serial dilutions of a plasmid containing the HBV genome to quantify the HBV DNA copy number in each sample.

  • Data Analysis:

    • Calculate the percentage of HBV DNA inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and use non-linear regression analysis to determine the 50% effective concentration (EC50).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.

Protocol 3: Secondary Antiviral Efficacy - Quantification of HBsAg and HBeAg

Expertise & Experience: As a complementary measure of antiviral activity, quantifying the levels of secreted viral antigens, Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), is highly informative.[19] The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for this. HBeAg is a marker of active viral replication, and its reduction provides strong evidence of intracellular antiviral action.[32] HBsAg is the main component of the viral envelope.[33] A reduction in both antigens confirms a broad impact on the viral life cycle.

Step-by-Step Methodology:

  • Sample Source: Use the same cell culture supernatants collected in Protocol 2.

  • ELISA Procedure:

    • Perform the HBsAg and HBeAg ELISAs using commercial kits, strictly following the manufacturer's protocols.[34]

    • Briefly, this involves adding the supernatant to microwells pre-coated with capture antibodies, followed by the addition of a horseradish peroxidase (HRP)-conjugated detection antibody.[32][35]

    • After washing steps, a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound antigen.[33]

    • The reaction is stopped, and the absorbance is read at 450 nm.

  • Data Analysis:

    • Use a standard curve provided in the kit or generated from standards to determine the concentration of HBsAg and HBeAg in each sample.

    • Calculate the percentage of inhibition for each antigen at each compound concentration relative to the vehicle control.

    • Determine the EC50 for the inhibition of each antigen.

Data Presentation and Interpretation

For clear comparison and decision-making, results should be summarized in a tabular format. A desirable lead candidate will exhibit a low EC50 for HBV DNA, a correspondingly low EC50 for HBeAg and HBsAg, and a high CC50, resulting in a large Selectivity Index (SI).

Table 1: Example In Vitro Anti-HBV Profile of N-Phenylbenzamide Derivatives

Compound IDCytotoxicity CC50 (µM)HBV DNA EC50 (µM)Selectivity Index (SI)HBeAg Inhibition EC50 (µM)HBsAg Inhibition EC50 (µM)
NPB-001 >1000.05>20000.080.12
NPB-002 85.41.271.21.52.1
NPB-003 15.20.916.91.11.8
Entecavir >1000.01>10000No significant effectNo significant effect

Interpretation:

  • NPB-001 represents an ideal lead candidate with high potency (low EC50) across all viral markers and no observable cytotoxicity at the highest tested concentration, leading to an excellent selectivity index.

  • NPB-002 shows good activity and selectivity and could be considered for further optimization.

  • NPB-003 would likely be deprioritized due to its relatively low selectivity index, indicating a narrow window between efficacy and toxicity.

  • The Entecavir control behaves as expected for a nucleos(t)ide analogue, potently inhibiting DNA replication without affecting the secretion of pre-existing antigens.

Conclusion

The systematic in vitro evaluation pipeline detailed in this guide provides a robust framework for identifying and characterizing novel N-phenylbenzamide derivatives as anti-HBV agents. By integrating cytotoxicity assessment with multi-parametric antiviral assays (HBV DNA, HBeAg, and HBsAg), researchers can confidently select compounds with potent on-target activity and a favorable safety profile for further preclinical and clinical development. This methodical approach is essential for advancing the quest for a functional cure for chronic hepatitis B.

References

  • ResearchGate. (n.d.). HBV life cycle and drug targets. Retrieved from [Link]

  • Liaw, Y. F., & Chu, C. M. (2009). Hepatitis B virus infection. The Lancet, 373(9663), 582-592.
  • Perlman, D. H., & Buckwold, V. E. (2020). Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates. bioRxiv. Retrieved from [Link]

  • Scaglioni, P. P., & Melegari, M. (2022). Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives. MDPI. Retrieved from [Link]

  • Zlotnick, A., & Mukhopadhyay, S. (2020). Mechanism of action of HBV capsid assembly modulators predicted from binding to early assembly intermediates. bioRxiv. Retrieved from [Link]

  • Berke, J. M., et al. (2017). Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus. Antimicrobial Agents and Chemotherapy, 61(10), e00623-17. Retrieved from [Link]

  • Verschueren, W., et al. (2018). Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle. Journal of Virology, 92(22), e01143-18. Retrieved from [Link]

  • Bio-protocol. (n.d.). Quantification of HBV DNA by quantitative PCR. Retrieved from [Link]

  • ResearchGate. (n.d.). HBV life cycle and sites of drug targets. Retrieved from [Link]

  • Laboratorio de Genomica Viral y Humana. (2012). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format). Retrieved from [Link]

  • Mendy, M. E., et al. (2006). Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia. Virology Journal, 3, 33. Retrieved from [Link]

  • Ghany, M., & Doo, E. (2009). Drug Targets in Hepatitis B Virus Infection. Infectious Disorders - Drug Targets, 9(2), 109-121. Retrieved from [Link]

  • Diallo, K., et al. (2024). Quantification of hepatitis B virus DNA: Validation of a qPCR approach to detect pregnant women at high risk of transmitting this virus in Mali. Revue Malienne d'Infectiologie et de Microbiologie, 19(1). Retrieved from [Link]

  • Ueda, K., et al. (1989). An in vitro system for screening anti-hepatitis B virus drugs. Virology, 169(1), 213-216. Retrieved from [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]

  • He, L. Q., et al. (2006). Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA. World Journal of Gastroenterology, 12(10), 1599-1603. Retrieved from [Link]

  • Grimm, D., & Thimme, R. (2014). HBV life cycle and novel drug targets. Hepatology International, 8(Suppl 2), 434-440. (Semantic Scholar link provided)
  • Takei, M., et al. (1991). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods, 33(1-2), 81-92. Retrieved from [Link]

  • Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2307. Retrieved from [Link]

  • Atlas Medical. (n.d.). HBeAg ELISA. Retrieved from [Link]

  • NIH. (1988). In vitro testing for agents that inhibit HBV replication. InKnowvation. Retrieved from [Link]

  • Zhao, Q., et al. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology, 91(22), e01150-17. Retrieved from [Link]

  • Vandyck, K., et al. (2018). Synthesis and Evaluation of N-Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV). Journal of Medicinal Chemistry, 61(14), 6247-6260. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). HBV Antiviral Testing and R&D Services. Retrieved from [Link]

  • Watashi, K., et al. (2020). Screening and Evaluation of Novel Compounds against Hepatitis B Virus Polymerase Using Highly Purified Reverse Transcriptase Domain. Viruses, 12(8), 825. Retrieved from [Link]

  • Wang, Y., et al. (2025). Recent advances in screening methods enabling the discovery of novel anti-hepatitis B virus drug candidates. European Journal of Medicinal Chemistry, 281, 117093. Retrieved from [Link]

  • Virology Research Services. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]

  • Diagnostic Automation/Cortez Diagnostics, Inc. (n.d.). HBsAg Elisa. Retrieved from [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. Retrieved from [Link]

  • Altogen Biosystems. (n.d.). Cell Culturing Protocol - HepG2 Transfection. Retrieved from [Link]

  • Vandyck, K., et al. (2018). Synthesis and Evaluation of N‑Phenyl-3-sulfamoyl-benzamide Derivatives as Capsid Assembly Modulators Inhibiting Hepatitis B Virus (HBV).
  • Creative Bioarray. (n.d.). HEPG2 Cell Line User Guide. Retrieved from [Link]

  • Lee, H. J., et al. (2014). ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen. Journal of Bacteriology and Virology, 44(1), 126-132. Retrieved from [Link]

  • Scribd. (2024). HBsAg ELISA Procedure - Students - 2024. Retrieved from [Link]

  • CTK Biotech. (n.d.). HBsAg ELISA KIT. Retrieved from [Link]

  • REPROCELL. (n.d.). Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2025). N-Phenyl-3-sulfamoyl-benzamide derivatives as anti-Hepatitis B virus agent candidates. Integrated computational studies. Retrieved from [Link]

  • Katen, S. P., & Zlotnick, A. (2009). Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids. Journal of Virology, 83(24), 12740-12747. Retrieved from [Link]

  • Zhao, Q., et al. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology, 91(22), e01150-17. Retrieved from [Link]

Sources

Application Note & Protocols: Synthesis of Benzanilides via Acylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of benzanilides, an important class of aromatic amides, through the acylation of anilines. Benzanilides are crucial structural motifs found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide delves into the fundamental reaction mechanisms and presents detailed, field-proven protocols for several key synthetic methodologies, including the classic Schotten-Baumann reaction and modern microwave-assisted techniques. Emphasis is placed on explaining the rationale behind experimental choices, ensuring robust and reproducible outcomes. This note is intended for researchers, scientists, and professionals in drug development and materials science who require reliable methods for constructing the benzanilide core.

Introduction: The Significance of the Benzanilide Scaffold

Benzanilide, with the chemical formula C₁₃H₁₁NO, consists of a benzoyl group attached to an aniline moiety.[1] This N-phenylbenzamide structure is more than a simple amide; it is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[2] Its applications are diverse:

  • Pharmaceuticals: The benzanilide core is a key building block for kinase inhibitors like Imatinib (Gleevec), which is used in cancer therapy, as well as for farnesyl transferase inhibitors and other therapeutic agents.[2]

  • Agrochemicals: Many herbicides and fungicides incorporate the benzanilide structure for its potent bioactivity.

  • Materials Science: The stability and structural properties of benzanilides make them valuable intermediates in the synthesis of specialized polymers and resins.[1]

The most direct and common method for synthesizing benzanilides is the acylation of anilines, a reaction that forms the critical amide bond. This guide will explore the chemical principles and practical execution of this vital transformation.

Reaction Fundamentals: The Mechanism of N-Acylation

The acylation of aniline with a benzoyl derivative (typically benzoyl chloride) is a classic example of nucleophilic acyl substitution . The reaction hinges on the nucleophilic nature of the aniline's amino group and the electrophilic character of the benzoyl group's carbonyl carbon.

The Causality Behind the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is the rate-determining step.

  • Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate.[3][4][5]

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group—in this case, the chloride ion (Cl⁻).

  • Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the resulting positively charged amide and generating the final, stable benzanilide product. The base also serves the crucial role of neutralizing the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1][3]

Acylation Mechanism General Mechanism of Aniline Acylation cluster_intermediate Tetrahedral Intermediate Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack BenzoylCl Benzoyl Chloride (Electrophile) BenzoylCl->Intermediate Benzanilide Benzanilide Intermediate->Benzanilide Collapse & Elimination of Cl- HCl HCl Base Base (e.g., NaOH, Pyridine) Base->HCl Neutralization

Caption: Nucleophilic acyl substitution mechanism for benzanilide synthesis.

Synthetic Protocols & Methodologies

Several reliable methods exist for the acylation of anilines. The choice of protocol often depends on factors like scale, desired purity, available equipment, and environmental considerations.

Protocol 1: The Schotten-Baumann Reaction (Classic Method)

Named after its developers, this is a robust and widely used method for acylating amines and alcohols.[6] It is typically performed in a two-phase system (aqueous and organic) with a base catalyst.

Expertise & Rationale: The use of an aqueous base, like 10% NaOH, is key.[1][7] It serves two purposes: neutralizing the HCl byproduct and deprotonating the intermediate.[1][3] Vigorous shaking is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the water-insoluble benzoyl chloride and the aniline.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 250 mL conical flask, combine 2.5 mL of aniline (approx. 2.6 g) with 25 mL of 10% aqueous sodium hydroxide (NaOH) solution.[5][6][7] Cool the mixture in an ice bath.

  • Acylation: While swirling or vigorously stirring the flask in the ice bath, add 3.5 mL of benzoyl chloride (approx. 4.3 g) dropwise over 10-15 minutes.[6] A solid precipitate will begin to form.

  • Reaction Completion: After the addition is complete, stopper the flask and shake it vigorously for 15-20 minutes, or until the characteristic pungent odor of benzoyl chloride is no longer detectable.[7]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product thoroughly with cold water to remove any remaining NaOH and sodium benzoate. A subsequent wash with dilute HCl may be performed to remove any unreacted aniline, followed by a final water wash.[8]

  • Purification: The crude benzanilide is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or an ethanol-water mixture.[1][9] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization of pure benzanilide.

  • Drying: Filter the purified crystals and dry them in a vacuum oven or desiccator. The expected melting point is 162-164 °C.[10]

Protocol 2: Microwave-Assisted Synthesis (Green & Rapid Method)

Microwave irradiation offers a significant acceleration of chemical reactions, often leading to higher yields in shorter times and under solvent-free conditions, aligning with the principles of green chemistry.[2][11][12]

Expertise & Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that conventional methods cannot achieve.[12][13] This efficiency can drive reactions to completion in minutes instead of hours. The use of a solid-supported catalyst, like Pd-doped clay or basic alumina, provides a high surface area and can be easily removed by filtration, simplifying the workup.[2][11][14]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 5 mL microwave reaction vial, combine aniline (1 mmol), benzoyl chloride (1 mmol), and a catalytic amount of basic alumina (e.g., 2 g for a 2 mmol scale reaction) or another suitable catalyst.[2][14]

  • Microwave Irradiation: Cap the vial and place it in a scientific microwave synthesizer. Irradiate the mixture at a set power (e.g., 260-300 Watts) for a short duration (e.g., 1-8 minutes).[2][14] The optimal time and power should be determined empirically for the specific setup.

  • Workup: After the vial has cooled to room temperature, extract the product from the solid support using a suitable organic solvent like methylene chloride or ethyl acetate (3 x 15 mL).[14]

  • Purification: Combine the organic extracts. If necessary, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is often of high purity, but can be recrystallized from an ethanol-petroleum ether solvent system if needed.[14]

Experimental_Workflow General Synthetic Workflow Start Starting Materials (Aniline, Benzoyl Chloride) Reaction Reaction (Schotten-Baumann or Microwave) Start->Reaction Quench Quenching / Workup Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Recrystallization) Extract->Purify Final Pure Benzanilide Purify->Final Characterize Characterization (m.p., TLC, HPLC) Final->Characterize Verification

Caption: A generalized workflow for the synthesis of benzanilide.

Data Presentation & Comparison

The choice of synthetic method can significantly impact reaction outcomes. The following table summarizes typical results for the described protocols.

Parameter Schotten-Baumann Reaction Microwave-Assisted (Basic Alumina) Reference(s)
Catalyst/Base 10% aq. NaOHBasic Alumina / Pyridine[1],[14]
Solvent Water / Organic (biphasic)Solvent-Free[1],[14]
Temperature 0-25 °C (Ice Bath)92-94 °C (Microwave)[6],[14]
Reaction Time 15-30 minutes1-8 minutes[7],[14]
Typical Yield 80-90%>95%[15],[14]
Workup Filtration, WashingExtraction, Filtration[7],[14]
Green Chemistry Moderate (uses aqueous base)High (solvent-free, rapid)[2],[11]

Characterization and Validation

To ensure the identity and purity of the synthesized benzanilide, the following analytical techniques are recommended as part of a self-validating system.

  • Melting Point: Pure benzanilide has a sharp melting point of 162-164 °C. A broad or depressed melting range indicates impurities.[10]

  • Thin-Layer Chromatography (TLC): A TLC on silica gel using an ethyl acetate/hexane (e.g., 1:3) mobile phase can be used to assess purity. The Rf value for benzanilide is approximately 0.45.[9]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. Using a C18 column with a methanol-water mobile phase, benzanilide can be readily identified and quantified.[9]

  • Spectroscopy (FTIR, NMR): Structural confirmation is achieved via spectroscopy.

    • FTIR: Look for characteristic peaks for N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3060 cm⁻¹), and a strong C=O (amide I band) stretch (~1660 cm⁻¹).

    • ¹H NMR: Expect complex multiplets in the aromatic region (~7.1-7.9 ppm) and a broad singlet for the N-H proton (~8.0-8.5 ppm).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive benzoyl chloride (hydrolyzed).2. Aniline was protonated by acid.3. Insufficient mixing in Schotten-Baumann.1. Use fresh, dry benzoyl chloride.2. Ensure the reaction is sufficiently basic.3. Increase shaking/stirring speed to improve phase mixing.
Oily Product Instead of Solid 1. Presence of unreacted starting materials.2. Impurities lowering the melting point.1. Ensure the reaction goes to completion.2. Wash the crude product thoroughly as described in the protocol.3. Attempt to induce crystallization by scratching the flask or seeding with a pure crystal.
Product Fails to Recrystallize 1. Too much solvent was used.2. Solution cooled too quickly.1. Boil off some of the solvent to concentrate the solution.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Conclusion

The acylation of anilines is a fundamental and versatile method for the synthesis of benzanilides. The classic Schotten-Baumann reaction remains a reliable and high-yielding procedure suitable for many laboratory scales. For researchers seeking faster, more efficient, and environmentally benign alternatives, microwave-assisted synthesis under solvent-free conditions presents a compelling option. By understanding the underlying mechanisms and adhering to the detailed protocols and validation steps outlined in this guide, scientists can confidently and reproducibly synthesize high-purity benzanilides for their research and development needs.

References

  • SYNTHESIS Benzanilide BY BENZOL
  • Dar, B. A., et al. (2015). Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst.
  • Benzanilide synthesis | PPTX. Slideshare.
  • Acyl
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. (2023-08-23).
  • PREPARATION OF BENZANILIDE
  • The synthesis of Benzanilide
  • Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst.
  • Benzanilide (C13H11NO) properties. Mol-Instincts.
  • Microwave assisted synthesis of benzoic acid. IJPHT JOURNAL. (2024-07-02).
  • PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules. (2001).
  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
  • Preparation of Benzanilide Theoretical Demonstration (Lecture 1). YouTube. (2020-07-27).
  • Synthesis of Benzanilide
  • Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid c
  • Synthesis of Benzanilide. YouTube. (2021-09-13).
  • Lewis-Acid-Catalyzed Selective Friedel-Crafts Reaction or Annulation between Anilines and Glyoxyl
  • Purification and Characterization of Two Benzoyl-l-Tyrosine p-Nitroanilide Hydrolases from Etiolated Leaves of Zea mays L. PubMed Central.
  • Benzanilide. Organic Syntheses Procedure.
  • A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)
  • Organic Chemistry – Specific Name Reactions. Vedantu.
  • Benzene. Wikipedia.
  • Prepar
  • Benzanilide. Wikipedia.
  • Benzanilide pure, 98%. Krins Life Sciences.
  • Proximity Effects in Mass Spectra of Benzanilides. PubMed.

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the Synthesis of N-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzamide scaffold is a cornerstone in modern chemistry, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from the amide bond's unique combination of stability and conformational rigidity, which makes it an ideal pharmacophore for interacting with biological targets.[1] This guide provides an in-depth exploration of the principal synthetic methodologies for constructing N-benzamide derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights into reaction optimization. We will cover classical methods like the Schotten-Baumann reaction, modern amide coupling techniques, and powerful cross-coupling strategies, including the Ullmann condensation and Buchwald-Hartwig amidation. Each section includes detailed, self-validating protocols, mechanistic diagrams, and comparative data to empower chemists to select and execute the optimal synthetic route for their specific target molecules.

Introduction: The Enduring Importance of the Benzamide Moiety

The N-substituted benzamide framework is a privileged structure in medicinal chemistry, integral to drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][3][4][5] The ability to synthetically access a wide variety of these derivatives is therefore critical for drug discovery and development programs. The challenge and elegance of benzamide synthesis lie in the formation of the C(O)-N bond, a transformation that has been the subject of intense methodological development for over a century. This guide will navigate the most robust and widely employed of these strategies.

Core Synthetic Strategies: From Classical Acylation to Modern Cross-Coupling

The choice of synthetic strategy depends heavily on the available starting materials, the desired substitution pattern (N-alkyl, N-aryl, etc.), and the functional group tolerance required. We will dissect four primary approaches.

The Schotten-Baumann Reaction: A Timeless and Robust Acylation

First described in 1883, the Schotten-Baumann reaction remains a highly reliable method for synthesizing amides from amines and acyl chlorides or anhydrides.[6][7] It is particularly effective for simple, robust substrates and is amenable to large-scale synthesis.

Reaction Principle & Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][9] The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The key to the classic Schotten-Baumann conditions is the use of a biphasic system with an aqueous base (typically NaOH).[6] This base serves two critical functions:

  • Neutralization: It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.[6][7]

  • Driving Equilibrium: By consuming the acid byproduct, the base drives the reaction to completion.

The biphasic nature (e.g., water and an organic solvent like dichloromethane) is advantageous as the starting materials and product typically reside in the organic phase, while the base and HCl salt are in the aqueous phase, simplifying the reaction and workup.[6] Alternatively, in a homogenous system, an organic base like pyridine can be used, which acts as both a base and a nucleophilic catalyst.[10]

Visualizing the Schotten-Baumann Mechanism

Amide_Coupling_Workflow cluster_workflow Amide Coupling Protocol Start Dissolve Benzoic Acid in Aprotic Solvent (e.g., DMF, DCM) Add_Reagents Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) Start->Add_Reagents Activation Stir for 5-10 min (Pre-activation) Add_Reagents->Activation Add_Amine Add Amine Activation->Add_Amine Reaction Stir at RT for 2-16 h (Monitor by TLC/LC-MS) Add_Amine->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify End Characterize Product (NMR, MS, IR) Purify->End Ullmann_Cycle center [Cu(I)L₂]⁺ cu_iii [Ar-Cu(III)(Amide)L₂] center->cu_iii Oxidative Addition p2 Product out (Ar-N(R)COPh) oxidative_add Oxidative Addition (Ar-X) reductive_elim Reductive Elimination deprotonation Amide Deprotonation (PhCONH-R, Base) cu_iii->center Reductive Elimination cu_iii->p2 Ar-N(R)COPh p1 Ar-X in p1->cu_iii Ar-X p3 Amide in p3->center PhCONHR Buchwald_Hartwig_Cycle pd0 L₂Pd(0) pd_ii_complex L₂Pd(II)(Ar)(X) pd0->pd_ii_complex Ar-X oxidative_add Oxidative Addition reductive_elim Reductive Elimination amide_binding Amide Binding & Deprotonation pd_ii_amide L₂Pd(II)(Ar)(Amide) pd_ii_complex->pd_ii_amide PhCONHR, Base pd_ii_amide->pd0 Product (Ar-N(R)COPh)

Sources

Application Notes & Protocols: The Versatile Role of N-(4-chlorophenyl)amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-(4-chlorophenyl)amine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique electronic and steric properties allow for diverse interactions with various biological targets, leading to a broad spectrum of therapeutic applications. This document provides an in-depth exploration of the applications of N-(4-chlorophenyl)amine derivatives, focusing on their utility in oncology, infectious diseases, and inflammatory conditions. Detailed protocols for the synthesis, characterization, and biological evaluation of these compounds are presented to guide researchers in the field of drug discovery and development.

Introduction: The Significance of the N-(4-chlorophenyl)amine Moiety

The N-(4-chlorophenyl)amine moiety is a key pharmacophore found in numerous approved drugs and clinical candidates. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and ability to form crucial interactions, such as halogen bonds, with biological targets. This has made it a cornerstone for the development of targeted therapies. The N-aryl ethylenediamine derivatives, a class that includes N-(4-chlorophenyl)amine compounds, show varied biological activity based on the nature and position of substituents on the aromatic ring.[1]

Applications in Oncology

N-(4-chlorophenyl)amine derivatives have emerged as a critical class of anticancer agents, primarily through their action as kinase inhibitors.

Tyrosine Kinase Inhibitors (TKIs)

Many successful TKIs incorporate the N-(4-chlorophenyl)amine scaffold. This structure often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding pocket of the kinase.

A notable example is Imatinib , a revolutionary drug for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Imatinib targets the Bcr-Abl fusion protein, c-Kit, and PDGF-R. The N-(4-chlorophenyl)amine group in Imatinib is crucial for its high affinity and selectivity.

Another prominent example is Gefitinib , an epidermal growth factor receptor (EGFR) TKI used in the treatment of non-small cell lung cancer (NSCLC). The 4-chloroaniline portion of Gefitinib plays a pivotal role in its interaction with the EGFR kinase domain.

Mechanism of Action: Kinase Inhibition

The general mechanism involves the N-(4-chlorophenyl)amine derivative competing with ATP for binding to the kinase domain of a receptor tyrosine kinase. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase P P RTK->P Autophosphorylation GF Growth Factor GF->RTK Binds ATP ATP ATP->P Derivative N-(4-chlorophenyl)amine Derivative Derivative->RTK Inhibits Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Activates G cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cluster_macrophage Macrophage LPS LPS Macrophage Macrophage Activation LPS->Macrophage TNFa TNF-α Macrophage->TNFa Production NO Nitric Oxide Macrophage->NO Production Derivative N-(4-chlorophenyl)amine Derivative Derivative->Macrophage Inhibits

References

Formulation strategies for preclinical studies of benzamide compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Formulation Strategies for Preclinical Studies of Benzamide Compounds Audience: Researchers, Scientists, and Drug Development Professionals

Guide Overview: A Rational Approach to Benzamide Formulation for Preclinical Success

This guide provides a comprehensive framework for developing effective and reliable formulations for benzamide-based new chemical entities (NCEs) intended for preclinical evaluation. Many NCEs, including those with a benzamide scaffold, exhibit poor aqueous solubility, which presents a significant hurdle to achieving adequate drug exposure in animal studies.[1][2] A poorly designed formulation can lead to variable absorption, low bioavailability, and ultimately, misleading pharmacokinetic (PK) and toxicological (Tox) data, potentially causing a promising candidate to be unjustly abandoned.[3][4]

This document moves beyond a simple listing of methods. It is structured to guide the formulation scientist through a logical, three-stage workflow: Characterize, Strategize, and Verify. By understanding the fundamental physicochemical properties of the specific benzamide compound, selecting a formulation strategy tailored to those properties and the study's objectives, and rigorously characterizing the final dosage form, researchers can ensure the generation of high-quality, reproducible preclinical data.[5]

Stage 1: The Foundation - Pre-formulation Assessment

Before any formulation work begins, a thorough characterization of the benzamide NCE is paramount.[1] This pre-formulation stage provides the essential data needed to make rational, science-driven decisions, moving the process from "art" to "science".[5] The goal is to understand the molecule's intrinsic properties that will govern its behavior in a delivery system.

Key Physicochemical & Mechanical Characterization

A preclinical formulator must have a deep understanding of toxicology, pharmacokinetics, and analytical techniques, starting with the physicochemical properties of the NCE.[1] Key parameters to investigate include:

  • Aqueous Solubility: This is the most critical parameter. Solubility should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[1]

  • pKa: The ionization constant determines how solubility changes with pH. Benzamide itself has a pKa of approximately 13 in water, but substituents on the ring can alter this significantly.[6][7]

  • LogP/LogD: The octanol/water partition coefficient indicates the lipophilicity of the compound, which influences its solubility in lipid-based systems and its potential for membrane permeation. The LogP of benzamide is 0.64.[8]

  • Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) of a compound can have vastly different solubilities and stabilities.[4] Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are used for this analysis.

  • Melting Point: Provides an indication of the crystal lattice energy. A high melting point often correlates with low solubility. Benzamide's melting point is 127-130 °C.[6]

Workflow for Pre-formulation Assessment

Preformulation_Workflow cluster_0 Pre-formulation Characterization cluster_1 Formulation Strategy Selection NCE Benzamide NCE PhysChem Determine Physicochemical Properties (Solubility, pKa, LogP, MP) NCE->PhysChem SolidState Analyze Solid State (DSC, XRPD, Microscopy) NCE->SolidState Data Compile Data Profile PhysChem->Data SolidState->Data Decision Informed Strategy Decision Data->Decision

Caption: Pre-formulation characterization workflow.

Protocol 1: Vehicle Solubility Screening

Objective: To determine the solubility of a benzamide compound in a panel of common preclinical vehicles.

Rationale: This initial screen is a pragmatic first step to identify the simplest possible formulation (e.g., a solution). The panel should include aqueous buffers, co-solvents, and lipids to cast a wide net and inform which formulation category is most promising.

Materials:

  • Benzamide NCE

  • Vehicle Panel (see table below for examples)

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UPLC system for quantification[9]

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of the benzamide NCE to a pre-labeled vial (e.g., 5-10 mg). The goal is to have undissolved solid remaining at equilibrium.

  • Add a fixed volume of the test vehicle (e.g., 1 mL) to the vial.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C).

  • Equilibrate for 24-48 hours to ensure saturation is reached.

  • After equilibration, visually confirm that excess solid remains.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration using a validated HPLC/UPLC method.

  • Express solubility in mg/mL.

Data Presentation: Example Solubility Screening Results

Vehicle CategoryExample VehicleSolubility (mg/mL)Remarks
Aqueous pH 6.8 Phosphate Buffer< 0.01Practically Insoluble
Co-solvents 20% Solutol HS-15 in Water1.5Potential for solution at low doses
10% DMSO / 90% PEG40015.0Good solubility; consider vehicle safety
Surfactants 10% Tween 80 in Water0.5Micellar solubilization observed
Lipids Miglyol 812 (MCT)5.0Candidate for lipid-based systems
Labrasol25.0Excellent solubility; good for SEDDS

Stage 2: Formulation Strategies - From Simple to Enabling

The data from Stage 1 will guide the selection of an appropriate formulation strategy. The guiding principle for preclinical studies is to use the simplest formulation that meets the study's requirements, conserving both time and valuable API.[3]

Strategy Selection Decision Tree

Strategy_Selection Start Dose Required & NCE Solubility Data CheckSol Is required dose < 80% of solubility in a safe vehicle? Start->CheckSol Solution Strategy 1: Solution Formulation CheckSol->Solution Yes CheckSusp Is NCE physically stable? Can it be micronized? CheckSol->CheckSusp No Suspension Strategy 2: Suspension Formulation CheckSusp->Suspension Yes Enabling Strategy 3: Enabling Formulations (LBDDS, ASD) CheckSusp->Enabling No

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of benzamide and its derivatives. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This resource is structured in a question-and-answer format to directly address the specific challenges you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to benzamides and what are their primary advantages?

There are two primary, highly effective methods for synthesizing benzamides in a laboratory setting:

  • From Benzoyl Chloride (or other acyl chlorides): This is a classic and often high-yielding method involving the reaction of an amine with a reactive acyl chloride. A common and robust variant of this is the Schotten-Baumann reaction , which is performed in a two-phase system with an aqueous base.[1][2][3] This method is advantageous due to the high reactivity of the acyl chloride, which often leads to rapid reaction times and high conversion.[4] The base is crucial as it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[2][5][6]

  • From Benzoic Acid using Coupling Agents: This modern approach avoids the need to prepare an acyl chloride separately.[7] Carboxylic acids are reacted directly with amines in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (HOBt).[7][8] This method is valued for its mild reaction conditions and broad substrate scope.[]

Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific issues that can arise during benzamide synthesis, providing insights into their causes and actionable solutions.

Scenario 1: Synthesis from Benzoyl Chloride (Schotten-Baumann Conditions)

Q2: My Schotten-Baumann reaction has a very low yield. What is the most likely cause?

A low yield in a Schotten-Baumann reaction is most commonly due to the hydrolysis of benzoyl chloride .[2][5][7] Benzoyl chloride is highly reactive and readily reacts with water to form benzoic acid, which is unreactive towards the amine under these conditions.[5][6]

Causality: The Schotten-Baumann reaction is a competition between two nucleophiles for the benzoyl chloride: the desired amine and the undesired water/hydroxide ion. If the reaction conditions favor the interaction with the aqueous phase, hydrolysis will dominate.

Troubleshooting Steps:

  • Vigorous Stirring: In a biphasic system, efficient mixing is critical to maximize the interfacial area where the amine (in the organic phase) and the benzoyl chloride can react.[5][7]

  • Controlled Addition of Benzoyl Chloride: Add the benzoyl chloride slowly to the reaction mixture. This maintains a low concentration of the acyl chloride at any given time, favoring the reaction with the amine over hydrolysis.[7]

  • Temperature Control: The reaction is exothermic.[10][11] Maintaining a low temperature (e.g., using an ice bath) can help to control the reaction rate and minimize side reactions.

  • Ensure Anhydrous Conditions for the Organic Phase: Use a dry, water-immiscible organic solvent (like dichloromethane or diethyl ether) and ensure your amine is as dry as possible.[2][6]

Q3: I've isolated my product, but it's contaminated with a significant amount of benzoic acid. How can I remove it and prevent its formation in the future?

The presence of benzoic acid is a direct result of benzoyl chloride hydrolysis.[2][12]

Purification Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6][12] The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified benzamide.[6]

Prevention is Key: To prevent the formation of benzoic acid, refer to the troubleshooting steps in Q2, focusing on minimizing the contact of benzoyl chloride with water.

Q4: My TLC analysis shows a byproduct that I suspect is the diacylated amine. How can this be avoided?

Diacylation, the formation of an N-benzoylbenzamide, can occur if the newly formed benzamide is deprotonated by the base and reacts with another molecule of benzoyl chloride.[12] This is more likely to happen with primary amines.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the amine relative to the benzoyl chloride to ensure the complete consumption of the acylating agent.

  • Slow Addition of Base: If using a non-biphasic system with an organic base like pyridine, add the base slowly to avoid a high concentration of deprotonated amide.

  • Amine Addition to Acyl Chloride: In some cases, adding the amine dropwise to the benzoyl chloride solution (rather than the other way around) can maintain a low concentration of the free amine and favor the desired mono-acylation.[13]

Scenario 2: Synthesis from Benzoic Acid (Coupling Agent-Mediated)

Q5: My reaction using DCC as a coupling agent is low-yielding and my TLC plate is messy. What's going on?

When using carbodiimide coupling agents like DCC, a common and problematic side reaction is the formation of an N-acylurea byproduct .[5] This occurs when the activated intermediate, an O-acylisourea, rearranges internally before it can be intercepted by the amine.[14] This N-acylurea is stable and unreactive, leading to a lower yield of the desired amide.

Troubleshooting Protocol:

  • Addition of HOBt or HOAt: The most effective way to suppress N-acylurea formation is to add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[5][6][8] These additives react with the O-acylisourea to form an active ester intermediate. This active ester is more stable and less prone to rearrangement, yet still highly reactive towards the amine.[6][8]

  • Order of Reagent Addition: Pre-activating the carboxylic acid with the coupling agent and HOBt for a short period (15-30 minutes) before adding the amine can improve yields.[13]

  • Solvent Choice: Use anhydrous polar aprotic solvents like DMF or DCM.[5][13]

Q6: I've used DCC and now have a white precipitate that is difficult to remove from my product. What is it and how do I get rid of it?

The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC.[8] While its insolubility in most organic solvents can be an advantage for purification, it can sometimes co-precipitate with the product.[8][15]

Purification Strategy:

  • Filtration: In many cases, the DCU can be removed by simple filtration as it is often insoluble in the reaction solvent (e.g., dichloromethane).

  • Solvent Selection for Recrystallization: If the DCU co-precipitates with your product, choose a recrystallization solvent that will solubilize your benzamide but not the DCU.

  • Alternative Coupling Agent: For future syntheses where DCU proves problematic, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7][8]

Summary of Troubleshooting Strategies

IssueLikely CauseRecommended Solution
Low Yield (Acyl Chloride Method) Hydrolysis of benzoyl chlorideUse anhydrous solvents, control temperature, add benzoyl chloride slowly, and ensure vigorous stirring.[2][5][6][7]
Benzoic Acid Impurity Hydrolysis of benzoyl chlorideWash the crude product with a dilute base (e.g., NaHCO₃ solution) during workup.[6][12]
Diacylation Product Reaction of benzamide with excess benzoyl chlorideUse a slight excess of the amine and control the addition of base.[12][13]
Low Yield (DCC Coupling) Formation of N-acylurea byproductAdd HOBt or HOAt to the reaction mixture.[5][6][8]
Difficult-to-Remove Precipitate Dicyclohexylurea (DCU) from DCCFilter the reaction mixture. For persistent contamination, consider using a water-soluble coupling agent like EDC in subsequent reactions.[7][8]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key reaction pathways.

Benzamide_Synthesis_Pathways cluster_acyl_chloride Acyl Chloride Route cluster_coupling_agent Coupling Agent Route Benzoyl Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl Chloride->Benzamide + Amine (Desired Reaction) Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid + H2O (Hydrolysis) Amine Amine Diacylated Amine Diacylated Amine Benzamide->Diacylated Amine + Benzoyl Chloride (Over-acylation) Benzoic Acid_c Benzoic Acid O-Acylisourea O-Acylisourea Intermediate Benzoic Acid_c->O-Acylisourea + DCC Amine_c Amine DCC DCC Benzamide_c Benzamide O-Acylisourea->Benzamide_c + Amine (Desired Reaction) N-Acylurea N-Acylurea Byproduct O-Acylisourea->N-Acylurea Rearrangement

Caption: Key reaction pathways in benzamide synthesis.

Troubleshooting_Workflow Start Low Benzamide Yield Method Which synthesis method was used? Start->Method AcylChloride Acyl Chloride Method Method->AcylChloride Acyl Chloride CouplingAgent Coupling Agent Method Method->CouplingAgent Coupling Agent CheckHydrolysis Check for Benzoic Acid (Hydrolysis) AcylChloride->CheckHydrolysis CheckNAcylurea Check for N-Acylurea Formation CouplingAgent->CheckNAcylurea SolutionHydrolysis Improve mixing, control temperature, use anhydrous solvents CheckHydrolysis->SolutionHydrolysis Yes SolutionNAcylurea Add HOBt/HOAt CheckNAcylurea->SolutionNAcylurea Yes End Optimized Synthesis SolutionHydrolysis->End SolutionNAcylurea->End

Sources

Technical Support Center: Optimization of Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Acylation Reaction Optimization. This guide is structured for researchers, scientists, and drug development professionals to navigate the complexities of acylation reactions. Here, we move beyond simple protocols to explore the underlying principles that govern success, providing a framework for logical troubleshooting and methodical optimization.

Part 1: Core Principles of Acylation Optimization

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis.[1] However, its success is highly dependent on a nuanced understanding of various reaction parameters. This section addresses the fundamental questions that form the basis of a robust optimization strategy.

FAQ 1: What are the primary factors to consider when optimizing any acylation reaction?

Optimizing an acylation reaction requires a systematic approach that considers the interplay between several key variables. Each parameter can significantly impact reaction rate, yield, and purity.

  • Stoichiometry of Reagents : The molar ratio of the substrate, acylating agent, and catalyst is critical. For instance, in Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid catalyst is often required because the catalyst complexes with the resulting ketone product, rendering it inactive.[2][3] For base-catalyzed acylations of alcohols or amines, the base is typically used to scavenge the acid byproduct (e.g., HCl), and its stoichiometry must be at least equivalent to the acylating agent.[4][5]

  • Choice of Catalyst : The catalyst's nature dictates the reaction's feasibility and rate. Strong Lewis acids like AlCl₃ are effective for Friedel-Crafts reactions but are sensitive to moisture and can be incompatible with certain functional groups.[6][7] Milder Lewis acids, such as metal triflates (e.g., Cu(OTf)₂) or solid acids like zeolites, can be more effective for sensitive or deactivated substrates.[8][9][10] For acylating alcohols and amines, nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) are exceptionally effective, often used in catalytic amounts alongside a stoichiometric base like triethylamine.[11][12]

  • Solvent Selection : The solvent not only facilitates mixing but can also dramatically influence reaction outcomes. In Friedel-Crafts reactions, solvent choice can alter regioselectivity; non-polar solvents like CS₂ may favor the kinetic product, while polar solvents like nitrobenzene can lead to the thermodynamic product.[13] For other acylations, the solvent must be inert to the reagents and capable of dissolving the starting materials. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal.[9][12]

  • Reaction Temperature : Temperature control is a balancing act. Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition of thermally sensitive compounds.[2][11] Many Friedel-Crafts reactions are highly exothermic and require initial cooling (e.g., 0 °C) to control the reaction rate before being allowed to proceed at room temperature or with gentle heating.[14][15]

  • Reaction Time : Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time.[2][8] Insufficient time leads to incomplete conversion, while excessively long times can result in byproduct formation.

Table 1: Impact of Key Parameters on Acylation Reactions
ParameterEffect on ReactionCausality & RationaleKey Considerations
Catalyst Loading Rate, YieldHigher loading can increase the rate but may lead to more side reactions and difficult workup. In some cases (e.g., AlCl₃), it's consumed by product complexation.[3]Stoichiometric for strong Lewis acids; catalytic for highly efficient catalysts like DMAP.
Temperature Rate, Selectivity, PurityGoverns kinetic energy. High temps can overcome activation barriers but may also provide energy for undesired pathways or cause degradation.[11]Start at low temperatures for exothermic reactions. Optimize for the specific substrate's stability.
Solvent Polarity Rate, RegioselectivityCan stabilize charged intermediates or transition states. In Friedel-Crafts, it affects the solubility of catalyst-product complexes, influencing product ratios.[13]Must be anhydrous for moisture-sensitive catalysts.[7] Choose based on reactant solubility and desired selectivity.
Acylating Agent ReactivityAcyl chlorides are generally more reactive than anhydrides due to the better leaving group ability of the chloride ion.[1][16]Purity is critical. Anhydrides can be a good choice when a milder reaction is needed.
Stirring Rate Consistency, RateEnsures homogeneous mixing, preventing localized concentration gradients and promoting efficient mass transfer between reactants and catalyst.[11]Vigorous stirring is essential for heterogeneous mixtures (e.g., AlCl₃ suspension).
Part 2: Troubleshooting Guides for Specific Acylation Reactions

This section provides targeted advice for common issues encountered during specific types of acylation reactions.

Section 2.1: Friedel-Crafts Acylation (Aromatic C-Acylation)

Q1: My Friedel-Crafts reaction has a very low yield or failed completely. What are the most common culprits?

A1: This is a frequent issue with several potential causes:

  • Deactivated Aromatic Ring: Friedel-Crafts acylation is an electrophilic aromatic substitution, meaning it works poorly with aromatic rings containing strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups.[2][8] These groups reduce the ring's nucleophilicity, rendering it unreactive towards the acylium ion electrophile.[8]

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely hygroscopic and react violently with water.[7] Any moisture in the glassware, solvent, or reagents will decompose the catalyst, halting the reaction. Always use flame-dried glassware and anhydrous solvents.[17]

  • Catalyst Inactivity or Insufficient Amount: The catalyst may be old or improperly stored. Use a fresh bottle of the Lewis acid. Furthermore, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, slightly more than one equivalent of the catalyst is often necessary.[2][3]

  • Incompatible Functional Groups: Substrates containing basic amine or hydroxyl groups can also cause failure. The Lewis acid, being an electron acceptor, will preferentially coordinate with the lone pairs on the nitrogen or oxygen atom, deactivating the ring and preventing the desired reaction.[6]

Q2: I'm observing multiple products or the wrong isomer. How can I improve regioselectivity?

A2: The formation of multiple products often points to issues with polysubstitution or regiocontrol.

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is rare. The acyl group added to the ring is deactivating, which makes the product less reactive than the starting material and protects it from further acylation.[2][18] If you observe multiple products, it is more likely due to side reactions from impurities or incorrect regiochemistry.

  • Regioselectivity: The directing effects of substituents on the aromatic ring dictate the position of acylation. However, solvent choice can play a crucial role. For example, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide (CS₂) favors the kinetically controlled alpha-substitution, while a polar solvent like nitrobenzene allows for equilibration to the more thermodynamically stable beta-isomer.[13] This is because the intermediate-catalyst complex has different solubilities and stabilities in different media.[13]

Section 2.2: Acylation of Alcohols & Phenols (O-Acylation)

Q1: My esterification reaction is slow and does not go to completion, especially with a tertiary alcohol.

A1: Slow O-acylation is typically due to steric hindrance or insufficient activation of the acylating agent.

  • Steric Hindrance: Tertiary alcohols are sterically bulky, which hinders the approach of the acylating agent.[9] For these challenging substrates, standard conditions may be ineffective.

  • Catalyst Choice: For sterically hindered alcohols, a highly nucleophilic catalyst like DMAP is often essential.[11] It works by forming a highly reactive N-acylpyridinium intermediate. Alternatively, using stronger Lewis acids like Cu(OTf)₂ can also effectively catalyze the acylation of tertiary alcohols under mild conditions.[9][12]

  • Acylating Agent: Using a more reactive acylating agent, like an acyl chloride instead of an anhydride, can increase the reaction rate.

Section 2.3: Acylation of Amines (N-Acylation)

Q1: Why is a base, such as pyridine or triethylamine, required for the acylation of an amine with an acyl chloride?

A1: The base plays two critical roles in N-acylation:

  • Acid Scavenger: The reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[1][4] Amines are basic and will react with this HCl to form an ammonium salt. This salt is no longer nucleophilic and cannot react further, effectively stopping the reaction after 50% conversion. A non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl as it forms, allowing the starting amine to remain in its free, nucleophilic state.[4][5]

  • Catalysis (in some cases): While not its primary role with simple amines, bases like pyridine can act as nucleophilic catalysts, similar to DMAP, especially in less reactive systems.[19]

Q2: My aliphatic amine reacts instantly, but my aromatic amine (e.g., aniline) requires heating and longer reaction times. Why?

A2: This difference is due to the nucleophilicity of the amine.

  • Aliphatic Amines: The lone pair on the nitrogen of an aliphatic amine is localized and readily available for nucleophilic attack. These amines are relatively strong bases and highly nucleophilic.[20]

  • Aromatic Amines: In aniline, the nitrogen's lone pair is delocalized into the aromatic ring through resonance. This makes the lone pair less available for donation, rendering the amine less basic and significantly less nucleophilic.[20] Consequently, more forcing conditions (e.g., heating) are required to achieve acylation.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for optimization. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of an activated aromatic ring using a strong Lewis acid.[14][15]

  • Setup: Assemble a flame-dried, three-necked, round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve the acyl chloride (e.g., propionyl chloride, 1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Addition of Substrate: After the initial addition is complete, add a solution of the aromatic substrate (e.g., anisole, 1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel. Control the addition rate to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[15] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

Protocol 2: DMAP-Catalyzed Acetylation of a Secondary Alcohol

This protocol is effective for acylating alcohols, including those with moderate steric hindrance.[11]

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 equivalent), anhydrous DCM, and triethylamine (Et₃N, 1.5 equivalents).

  • Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equivalents).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 1-4 hours).

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with dilute HCl (e.g., 1M), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.

Part 4: Visual Guides & Workflows
Diagram 1: Generalized Mechanism of Lewis Acid-Catalyzed Acylation

Acylation_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_product Step 3: Deprotonation / Regeneration AcylHalide Acyl Halide / Anhydride AcyliumIon Acylium Ion [R-C=O]⁺ (Resonance Stabilized) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Nucleophile Nucleophile (Arene, Alcohol, Amine) Intermediate Tetrahedral Intermediate or σ-complex Nucleophile->Intermediate Attacks Acylium Ion Product Acylated Product Intermediate->Product - H⁺

Caption: A simplified workflow of Lewis acid-catalyzed acylation.

Diagram 2: Troubleshooting Workflow for Low Acylation Yield

Troubleshooting_Workflow cluster_reagents Reagent & Substrate Check cluster_catalyst Catalyst Check cluster_conditions Reaction Conditions Check Start Low or No Product Substrate_Check Is substrate compatible? (e.g., not strongly deactivated) Start->Substrate_Check Check First Reagent_Purity Are reagents pure & anhydrous? Substrate_Check->Reagent_Purity Yes Stop_Substrate Modify/Protect Substrate or Choose different route Substrate_Check->Stop_Substrate Catalyst_Moisture Is catalyst anhydrous & active? Reagent_Purity->Catalyst_Moisture Catalyst_Stoich Is catalyst stoichiometry correct? Catalyst_Moisture->Catalyst_Stoich Yes Stop_Catalyst Use fresh, anhydrous catalyst Catalyst_Moisture->Stop_Catalyst Temp_Check Is temperature optimal? Catalyst_Stoich->Temp_Check Time_Check Is reaction time sufficient? Temp_Check->Time_Check Yes Optimize_Temp Adjust Temperature (Cool or Heat) Temp_Check->Optimize_Temp Success Reaction Optimized Time_Check->Success

Caption: A decision tree for troubleshooting low-yield acylation reactions.

References
  • Study.com. (n.d.). Acylation: Mechanism & Reaction. Study.com. Retrieved January 2, 2026, from [Link]

  • Allen Institute. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. Allen Institute. Retrieved January 2, 2026, from [Link]

  • Chandra, K. L., Saravan, P., Singh, R. K., & Singh, V. K. (2002).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]

  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Indian Academy of Sciences. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Academy of Sciences. Retrieved January 2, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. BYJU'S. Retrieved January 2, 2026, from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved January 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. ResearchGate. Retrieved January 2, 2026, from [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. ResearchGate. Retrieved January 2, 2026, from [Link]

  • PubMed Central. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. Retrieved January 2, 2026, from [Link]

  • PubMed. (2023). Cellulose acylation in homogeneous and heterogeneous media: Optimization of reactions conditions. PubMed. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (2004). A Fast and Convenient Procedure for the Acetylation of Alcohols. ResearchGate. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Journal of the Chemical Society B: Physical Organic. Retrieved January 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Mastering Chemistry Help. Retrieved January 2, 2026, from [Link]

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved January 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Journal of Chemical Education. (2004). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. Retrieved January 2, 2026, from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. University of Michigan. Retrieved January 2, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Retrieved January 2, 2026, from [Link]

  • YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved January 2, 2026, from [Link]

  • Reddit. (2025). Acylation of amines. Reddit. Retrieved January 2, 2026, from [Link]

Sources

Technical Support Center: Purification of Crude N-(4-Chlorophenyl)benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-(4-Chlorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the recrystallization of this compound, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: The crude this compound does not fully dissolve in the hot solvent, even after adding a large volume.

  • Probable Cause 1: Inappropriate Solvent Selection. The solvent may be too "poor" for this compound, meaning the compound's solubility is low even at elevated temperatures.[1] Amides, in general, can be challenging to recrystallize.[2]

  • Solution 1:

    • Re-evaluate your solvent choice. For amides like this compound, polar solvents are often a good starting point.[3] Consider solvents such as ethanol, acetone, acetonitrile, or a mixed solvent system like ethanol/water.[3][4]

    • Perform small-scale solubility tests. Before committing your entire batch, test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.[5]

  • Probable Cause 2: Presence of Insoluble Impurities. The undissolved solid may not be your target compound but rather insoluble impurities from the synthesis.[1] Common impurities can include unreacted starting materials or byproducts.[4]

  • Solution 2:

    • Perform a hot filtration. If you suspect insoluble impurities, add a slight excess of hot solvent to dissolve all of your desired product, and then quickly filter the hot solution to remove the undissolved particulate matter.[6] Be sure to pre-heat your filtration apparatus to prevent premature crystallization in the funnel.[6]

Issue 2: No crystals form upon cooling the solution.

  • Probable Cause 1: The solution is too dilute (undersaturated). This is the most common reason for crystallization failure.[7] You may have added too much solvent during the initial dissolution step.[8]

  • Solution 1:

    • Reduce the solvent volume. Gently heat the solution to boil off some of the solvent until you observe the solution becoming slightly cloudy, indicating it is nearing saturation.[9] Then, allow it to cool again.

    • Induce crystallization. If the solution is clear but no crystals form, it may be supersaturated.[7] Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of pure this compound to provide a nucleation site.[9]

  • Probable Cause 2: The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of a supersaturated solution without crystallization.[8]

  • Solution 2:

    • Ensure slow cooling. Allow the flask to cool slowly to room temperature on a benchtop, insulated from cold surfaces.[10] Do not immediately place it in an ice bath.

Issue 3: An oil forms instead of solid crystals.

  • Probable Cause 1: "Oiling out." This occurs when the compound's solubility is exceeded at a temperature that is above its melting point in the chosen solvent system.[10] It can also be caused by the presence of significant impurities that depress the melting point.[7] this compound has a melting point of approximately 187 °C.[11]

  • Solution 1:

    • Re-heat and dilute. Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[7]

    • Slow down the cooling. Allow the solution to cool very slowly. You can insulate the flask to further reduce the cooling rate.[7]

    • Change the solvent system. Consider using a different solvent or a solvent mixture. Sometimes, a slightly more polar or less polar solvent can prevent oiling out.[12]

Issue 4: The final product has a low yield.

  • Probable Cause 1: Using too much solvent. As mentioned, excess solvent will retain a significant amount of your product in the mother liquor even after cooling.[9]

  • Solution 1:

    • Use the minimum amount of hot solvent necessary for dissolution. This is a critical step for maximizing yield.[1]

    • Test the mother liquor. If you have already filtered your crystals, you can check for remaining product in the filtrate by evaporating a small amount. If a significant residue remains, you may be able to recover more product by concentrating the mother liquor and cooling it again.[9]

  • Probable Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration, your product may have crystallized on the filter paper or in the funnel.[6]

  • Solution 2:

    • Ensure all equipment is hot. Pre-heat the funnel and receiving flask before filtering.[6]

    • Use a slight excess of solvent before hot filtration. This will help keep the product dissolved during the transfer. You can then boil off the excess solvent before cooling.[6]

Issue 5: The purified crystals are colored.

  • Probable Cause: Presence of colored impurities. These are often high-molecular-weight byproducts from the synthesis.

  • Solution:

    • Use activated charcoal. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration. Filter the hot solution to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5] For amides, polar solvents like ethanol, acetone, and acetonitrile are often effective.[3] A mixed solvent system, such as ethanol-water, can also be a good choice.[4] The best approach is to perform small-scale solubility tests with your crude material to determine the optimal solvent or solvent system empirically.[1]

Q2: How do I know if my recrystallized this compound is pure?

A2: A good indication of purity is the appearance of uniform, shiny crystals.[8] The most definitive method is to measure the melting point of your dried crystals. Pure this compound has a sharp melting point around 187 °C.[11] A broad melting range that is lower than the literature value suggests the presence of impurities.[8] Further characterization can be done using techniques like NMR, IR spectroscopy, and mass spectrometry.[13]

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis (e.g., benzoyl chloride and 4-chloroaniline), byproducts from side reactions, and residual solvents.[4][14] The nature of the impurities will depend on the synthetic route used.

Q4: What safety precautions should I take when working with this compound and the solvents used for recrystallization?

A4: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[15][16] Always handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The organic solvents used for recrystallization are often flammable and should be heated using a hot plate, not an open flame. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents you are using.

Part 3: Experimental Protocol and Data

Step-by-Step Protocol for Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, ethanol is a suitable solvent for this recrystallization.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (ethanol) on a hot plate. Add the minimum amount of hot solvent to the crude solid until it just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.

  • Characterization: Determine the mass of the purified crystals to calculate the percent recovery and measure the melting point to assess purity.

Quantitative Data Summary
ParameterValueSource
Molecular FormulaC₁₃H₁₀ClNO[15]
Molecular Weight231.68 g/mol [15]
Melting Point (Pure)187 °C[11]
AppearanceWhite to off-white solid[13]

Part 4: Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution decolorization Add Charcoal (Optional) dissolved_solution->decolorization hot_filtration Hot Filtration (Optional) cool_solution Slow Cooling hot_filtration->cool_solution decolorization->hot_filtration crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Recrystallization Issue issue_no_dissolve Solid Won't Dissolve start->issue_no_dissolve issue_no_crystals No Crystals Form start->issue_no_crystals issue_oiling_out Oiling Out start->issue_oiling_out cause_poor_solvent Poor Solvent? issue_no_dissolve->cause_poor_solvent Yes cause_insoluble_impurity Insoluble Impurity? issue_no_dissolve->cause_insoluble_impurity No cause_too_dilute Too Dilute? issue_no_crystals->cause_too_dilute Yes cause_supersaturated Supersaturated? issue_no_crystals->cause_supersaturated No cause_mp_depression Impurity / MP Depression? issue_oiling_out->cause_mp_depression solution_change_solvent Change Solvent cause_poor_solvent->solution_change_solvent solution_hot_filter Hot Filter cause_insoluble_impurity->solution_hot_filter solution_boil_solvent Boil Off Solvent cause_too_dilute->solution_boil_solvent solution_induce_crystallization Scratch / Seed cause_supersaturated->solution_induce_crystallization solution_reheat_dilute Reheat, Add Solvent, Cool Slowly cause_mp_depression->solution_reheat_dilute solution_change_solvent2 Change Solvent System solution_reheat_dilute->solution_change_solvent2 If Fails

Caption: Troubleshooting decision tree for common recrystallization issues.

References

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Benzamide, N-(4-chlorophenyl)-. PubChem. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Recrystallization I 10. Swarthmore College. [Link]

  • recrystallization.pdf. University of California, Irvine. [Link]

  • This compound. Stenutz. [Link]

  • viii. common solvents for crystallization. University of California, Los Angeles. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • RECRYSTALLISATION. University of Sydney. [Link]

  • Recrystallization1. University of Massachusetts Lowell. [Link]

  • Benzamide, N-(4-chlorophenyl)-2-hydroxy-. US EPA. [Link]

  • This compound. Oakwood Chemical. [Link]

  • This compound. ResearchGate. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... ResearchGate. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society. [Link]

Sources

Technical Support Center: Strategies for Overcoming the Low Nucleophilicity of Chloro-Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with the use of chloro-substituted anilines in their synthetic endeavors. The inherent low nucleophilicity of these compounds, a direct consequence of the electron-withdrawing nature of the chlorine substituent, often leads to sluggish or incomplete reactions.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you may encounter when working with chloro-substituted anilines, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

  • Potential Cause: The diminished electron density on the nitrogen atom of chloro-substituted anilines significantly reduces their nucleophilicity, hindering their participation in C-N bond formation.[1] The strong C-Cl bond in the coupling partner can also be difficult to activate.[2]

  • Solutions:

    • Catalyst and Ligand Selection: Employing highly active palladium precatalysts and bulky, electron-rich biarylphosphine ligands is crucial. Ligands like XPhos and Josiphos-type ligands have demonstrated efficacy in coupling these challenging substrates.[2][3] These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

    • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide are commonly used, they can be incompatible with sensitive functional groups.[5][6] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more sophisticated ligand systems.[2][7]

    • Solvent and Temperature: Anhydrous, non-polar solvents like toluene or dioxane are generally preferred.[2][6] Increasing the reaction temperature (typically 80-110 °C) can provide the necessary energy to overcome the activation barrier.[2]

Issue 2: Competing Side Reactions: Hydrodehalogenation

  • Potential Cause: A common side reaction is the reduction of the aryl halide starting material, leading to the formation of an arene byproduct.

  • Solutions:

    • Optimize Ligand-to-Metal Ratio: A higher ligand-to-palladium ratio can often suppress hydrodehalogenation by favoring the desired cross-coupling pathway.

    • Choice of Base: In some cases, the choice of base can influence the extent of this side reaction. Screening different bases may be necessary.

Issue 3: Difficulty in Product Purification

  • Potential Cause: The presence of unreacted starting materials, catalyst residues, and byproducts can complicate the purification process.

  • Solutions:

    • Acidic Wash: To remove unreacted chloroaniline, an acidic wash (e.g., dilute HCl) during the workup will protonate the basic aniline, allowing it to be extracted into the aqueous phase.[8]

    • Palladium Scavengers: Residual palladium can be removed using scavengers such as activated carbon or thiol-functionalized resins.[8]

    • Crystallization: If the product is a solid, recrystallization is often an effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: Why are chloro-substituted anilines so much less reactive than aniline itself?

A1: The chlorine atom is an electron-withdrawing group.[1] Through the inductive effect, it pulls electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density lowers the basicity and nucleophilicity of the aniline, making it a weaker nucleophile in chemical reactions.[1]

Q2: Can I use protecting groups to enhance the reactivity of chloro-substituted anilines?

A2: Yes, protecting the amino group can be a viable strategy. For instance, converting the aniline to an amide (e.g., by acetylation) can alter its electronic properties.[9] However, this adds extra steps to the synthesis (protection and deprotection). A more direct approach using advanced catalytic systems is often preferred. In some specific cases, such as the synthesis of thiocarbamide derivatives, protection with a di-tert-butyl dicarbonate (Boc) group has been successfully employed.[10]

Q3: Are there alternatives to palladium-catalyzed cross-coupling for forming C-N bonds with chloro-substituted anilines?

A3: While palladium catalysis is the most common and versatile method, other transition metals like copper (in Ullmann-type couplings) can also be used.[11] However, these reactions often require higher temperatures and may have a more limited substrate scope. For specific transformations, nucleophilic aromatic substitution (SNAr) can be an option, but this typically requires a strongly activated aromatic ring (e.g., with nitro groups ortho or para to the leaving group).[12]

Q4: What are the key safety precautions when working with chloro-substituted anilines and cross-coupling reagents?

A4: Chloro-substituted anilines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Many of the reagents used in cross-coupling reactions, such as phosphine ligands and strong bases, are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols & Data

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro-Substituted Aniline

This protocol provides a starting point for the palladium-catalyzed amination of a chloro-substituted aniline with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • Chloro-substituted aniline (1.0 mmol, 1.0 equiv.)

  • Aryl bromide (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, XPhos, and NaOtBu to the Schlenk flask.

  • Reagent Addition: Add the chloro-substituted aniline and the aryl bromide to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Reaction Conditions

The following table summarizes typical yields for the coupling of 4-chloroaniline with 4-bromotoluene under various conditions, illustrating the importance of catalyst and base selection.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBuToluene100<10
Pd(OAc)₂ (2)BINAP (3)NaOtBuToluene10045
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10092
Pd₂(dba)₃ (1)Josiphos (2.5)K₃PO₄Dioxane11088

This data is illustrative and actual results may vary depending on the specific substrates and reaction scale.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange - L Amine_Coordination [R-Pd(II)(X)L(HNR'2)] Ligand_Exchange->Amine_Coordination + HNR'2 Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex R-Pd(II)(NR'2)L Deprotonation->Amido_Complex - HB+X- Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R-NR'2

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst system appropriate for chloro-anilines? Start->Check_Catalyst Use_Bulky_Ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, Josiphos) Check_Catalyst->Use_Bulky_Ligand No Check_Base Is the base strength and type optimal? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand->Check_Base Screen_Bases Screen weaker bases (e.g., Cs2CO3, K3PO4) Check_Base->Screen_Bases No Check_Conditions Are the reaction conditions (temperature, solvent) optimized? Check_Base->Check_Conditions Yes Screen_Bases->Check_Conditions Increase_Temp Increase temperature (80-110 °C) and ensure anhydrous solvent Check_Conditions->Increase_Temp No Success Reaction Successful Check_Conditions->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fiveable. (n.d.). p-Chloroaniline Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2020). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

  • Reddit. (2022). Is my synthesis of p-chloroaniline from benzene correct?. Retrieved from [Link]

  • ACS Publications. (1981). Nucleophilic aromatic substitution reactions of chloroanilines and chloroanilides with potassium phenylthiolate. The Journal of Organic Chemistry, 46(22), 4535–4539. Retrieved from [Link]

  • ResearchGate. (2023). Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2022). Chemical Conversion of Hardly Ionizable Rhenium Aryl Chlorocomplexes with p-Substituted Anilines. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). POC I Nucleophiles.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophile. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Retrieved from [Link]

  • Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

  • ResearchGate. (2020). Cross-coupling strategies for aniline synthesis a, Anilines are.... Retrieved from [Link]

Sources

Technical Support Center: Monitoring Benzamide Synthesis with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. The synthesis of benzamide, a fundamental transformation in organic chemistry, serves as an excellent model for mastering Thin-Layer Chromatography (TLC). This guide is structured to provide not just procedural steps, but the underlying chemical logic, enabling you to troubleshoot effectively and interpret your results with confidence.

Core Principles: Why TLC is a Go-To Technique

Thin-Layer Chromatography is an indispensable tool for monitoring reaction progress due to its speed, simplicity, and low cost.[1][2] The principle hinges on the differential partitioning of compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (the eluting solvent).[3] In the context of benzamide synthesis from a starting material like benzoyl chloride, we expect a significant change in polarity. Benzoyl chloride is a relatively nonpolar molecule, while the product, benzamide, is considerably more polar due to the presence of the amide group capable of hydrogen bonding. This polarity difference is the key to achieving clear separation on a TLC plate.[3]

Experimental Workflow: A Self-Validating Protocol

Monitoring the conversion of a starting material to a product requires a systematic approach to avoid ambiguity. The three-lane spotting technique is a robust, self-validating method.[1][4]

Step-by-Step Protocol for TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[5][6] Never use ink, as it can chromatograph with the solvent.[3][7] Mark three lanes on the origin.

  • Sample Preparation & Spotting:

    • Lane 1 (Starting Material - SM): Dissolve a small amount of the limiting reactant (e.g., benzoyl chloride) in a volatile solvent like ethyl acetate or dichloromethane. Using a capillary tube, apply a small spot to the first mark on the origin.[5]

    • Lane 2 (Co-spot - Co): On the central mark, first spot the starting material as in Lane 1. Then, without reloading the capillary, spot the reaction mixture directly on top of the SM spot.[1][4]

    • Lane 3 (Reaction Mixture - RM): Using a clean capillary, spot a sample of the reaction mixture on the third mark.[3]

    • Expert Tip: To obtain a concentrated spot, apply the sample multiple times in the same location, ensuring the solvent evaporates completely between applications.[7][8]

  • Development:

    • Prepare a developing chamber (a beaker with a lid or watch glass works well) containing the chosen solvent system to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[5][7][9]

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a more uniform solvent front.[5][6]

    • Carefully place the TLC plate in the chamber and close it. Allow the solvent to ascend the plate via capillary action.[10]

    • Remove the plate when the solvent front is about 1 cm from the top.[5][10] Immediately mark the solvent front with a pencil.[5]

  • Visualization & Analysis:

    • Dry the plate completely.

    • Visualize the spots. The most common primary method for benzamide and its precursors is a UV lamp (254 nm), as the aromatic rings will absorb UV light and appear as dark spots on the fluorescent plate.[11][12][13]

    • Circle the visible spots with a pencil.[12]

    • If necessary, use a secondary, destructive visualization method like an iodine chamber or a chemical stain for confirmation or if spots are not UV-active.[3][12][13]

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Prep_Plate 1. Prepare TLC Plate (Draw Origin Line) Prep_Chamber 2. Prepare Chamber (Solvent + Filter Paper) Prep_Sample 3. Prepare Samples (SM & RM in Volatile Solvent) Spotting 4. Spot Plate (SM | Co-spot | RM) Prep_Sample->Spotting Development 5. Develop Plate (Run in Chamber) Spotting->Development Drying 6. Dry Plate & Mark Solvent Front Development->Drying Visualize 7. Visualize Spots (UV Lamp, Stains) Drying->Visualize Analysis 8. Analyze & Interpret (Rf Calculation, Spot Disappearance) Visualize->Analysis

Caption: Workflow for monitoring benzamide synthesis using TLC.

Troubleshooting Guide

Even a seemingly simple technique like TLC can present challenges. Here are solutions to common problems encountered during the monitoring of benzamide synthesis.

Problem Potential Cause(s) Solution(s)
Spots are streaking or elongated. [7][8]1. Sample overload: Too much sample was spotted on the origin.[7][8]2. Compound is highly polar or acidic/basic: Benzamide itself can sometimes streak. Benzoic acid (a potential byproduct from hydrolysis of benzoyl chloride) is acidic and prone to streaking.[8][9]3. Inappropriate solvent system. [7]1. Dilute your sample and re-spot. Apply the sample multiple times, allowing it to dry in between, to keep the spot small and concentrated.[8]2. Modify the mobile phase. For acidic compounds like benzoic acid, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine or ammonia.[8][9][14]3. Experiment with a different solvent system.
No spots are visible. [7][8]1. Sample is too dilute: The concentration is below the detection limit.[7][8]2. Compound is not UV-active: While benzamide and its precursors are UV-active, some impurities might not be.[13]3. Solvent level too high: The origin line was below the solvent level in the chamber, dissolving the sample into the solvent reservoir.[7][8][9]4. Compound evaporated: This is less likely for benzamide but possible with highly volatile impurities.[8]1. Concentrate the sample by spotting multiple times in the same location.[7][8]2. Use a chemical stain. An iodine chamber is a good general-purpose choice. Potassium permanganate stain is also effective for visualizing many organic compounds.[12][15]3. Ensure the origin is always above the solvent level when placing the plate in the chamber.4. If volatility is suspected, ensure the plate is developed promptly after spotting.
Rf values are too high (spots near the solvent front). [8]The eluent is too polar. The solvent is carrying all components, including the more polar ones, up the plate with little interaction with the silica gel.[8]Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane (e.g., change from 1:1 to 1:3 EtOAc:Hexane).[8][14]
Rf values are too low (spots near the origin). [8]The eluent is not polar enough. The solvent lacks the strength to move the compounds from the polar stationary phase.[5]Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate (e.g., change from 3:1 Hexane:EtOAc to 1:1).[5][8]
Solvent front is crooked or uneven. [7]1. The TLC plate was touching the side of the chamber or the filter paper. [7][9]2. The bottom of the plate is not level. 3. The adsorbent is uneven or has flaked off. [7]1. Center the plate in the chamber ensuring it does not touch the sides or the paper wick.[9]2. Ensure the plate rests flat on the bottom of the chamber.3. Use a new, undamaged TLC plate.

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent system for my benzamide synthesis?

A: The goal is to find a system where the starting material and product have significantly different Rf values, ideally with the product Rf between 0.2 and 0.4 for clear resolution.[3][4]

  • Starting Point: A 1:1 mixture of ethyl acetate (polar) and hexane (non-polar) is a common starting point for many organic reactions.[14]

  • Logic: Benzoyl chloride is less polar than benzamide. Therefore, in a given solvent system, the benzoyl chloride spot should travel further up the plate (higher Rf) than the benzamide spot.

  • Optimization: If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate. If they are too high (high Rf), decrease the polarity by adding more hexane.[14]

Q2: My starting material and product spots are very close together. How can I be sure the reaction is complete?

A: This is precisely where the co-spot (Lane 2) is critical.[1][4]

  • If the reactant and product are different compounds, the co-spot lane will show two distinct spots (or an elongated spot if resolution is poor).[1]

  • As the reaction proceeds, you will see the starting material spot in the reaction mixture lane (Lane 3) diminish, while the product spot appears and intensifies.

  • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1][3] If the spots are truly indistinguishable, you must try a different solvent system to achieve better separation.[16]

Q3: Why do I need to use a UV lamp if I am also using a chemical stain?

A: UV visualization is non-destructive and should always be the first method used.[11][12] It allows you to see the primary, UV-active components like benzamide and benzoyl chloride. Chemical stains are destructive and react with functional groups.[13] Staining after UV analysis can reveal non-UV-active byproducts or impurities that were otherwise invisible, giving you a more complete picture of your reaction's purity.[3]

Visualization Method Principle Appearance for Benzamide/Benzoyl Chloride
UV Light (254 nm) Quenching of fluorescence by UV-absorbing compounds (e.g., aromatic rings).[11][12][15]Dark spots against a bright green/blue background.[11]
Iodine Vapor Iodine forms colored complexes with many organic compounds.[12]Yellow-brown spots on a light brown background.[12]
Potassium Permanganate (KMnO₄) Stain Reacts with (oxidizes) compounds that can be oxidized.Brown spots on a purple background.[11]
p-Anisaldehyde Stain Reacts with various functional groups, often producing distinct colors upon heating.[15]Color can vary depending on the compound.[11]

Q4: How do I take a sample from a reaction running under an inert atmosphere without exposing it to air?

A: For air-sensitive reactions, you can use a long capillary spotter threaded through a syringe needle.[16] Pierce the septum of your reaction flask with the needle, dip the capillary into the reaction mixture to draw up a sample, and then withdraw the needle.[16] This minimizes the reaction's exposure to the atmosphere.

Q5: The reaction is being run in a high-boiling solvent like DMF or DMSO. My TLC plate is just a smear. What should I do?

A: High-boiling solvents can interfere with the chromatography. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the residual solvent before developing the plate.[16] This often resolves the smearing issue.

References
  • TLC Visualization Solutions. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1q6DEMPSwyizlmOolkh-uytzREnuh4EhkifzYJ_UjVvSo8epH7c-akwkXbOYEYkE3rGwOTlebsRgptkr1DfGQWoDnhwrVIF_TtnN84CQcjjv_6IaOypv8VcjClCYe8EGEWdcAUsbXTxjfGJyQghoUOvs6rnqVzxf9hPdLj9NnGd3O9Fsb_053eqSi5hPHcz8AjyE=]
  • Visualising plates. (n.d.). Retrieved from University of York, Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHCyeiLfAK9Okkd2KpLXWPLt4H1M0x5gSuBG4PhKb3CfS9PpZneNgBPydyLiFXzfPIPJnfberLmkkmn8LvNb4OUb1B_PWyQhdYDu6RnPAo_ofz012qUwE47C_V35YgGkfBa9-_GyFpUcldy51Wgtsc26wBSntEOg3reP3jXfALJ6HdkymwZ_HYxm4=]
  • METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEICGjkqi0j4wbBFXT3OoPfhxQmwFfND5zC3wauMbuWhCflqJ9SzOag2CYlMpX6MGUvuOrINoCwZYNK8k67DEG5XE3OrV4KHQO7EhkDmZWvGO-t-u1KpdJIIRVy7waSHS_B7yyH8iA=]
  • Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXCRlt_oY-2FOnSldDHnMbQ3_Rop6IQzji3luL1qqWUUUfqcp4DNYNqoAjBJM4-zEck5znQOs1zslsUpApeI_ItPYQQ9v4kwEBWzZcPRklC9TIofcISfJKA2y_gp7_GgEx1RoAxVgF6jzA24EgYlGnVLsS4YHTu1T-j2Oo4gJoBFK9jPAkOuvnFCB4b3F0LtUMqkZ5p3d_fGjRTO_romZxVF7Bfm15qfMoPOq-m7YvYydbl933tCkL2yI_8UxQZsPBFELhVhAH0ZmEZHTTM-4FBa04ePIad1RrVyZ8ZPJD5Js40mDh3E-9c1ZDgl963MinPtfA3eFEZmSoJms=]
  • TLC Visualization Methods. (n.d.). Labster. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtuxlrIQ9VjZ5mOiKJoJw_9c-IyrAI2lPwy1B452S23iWVZxWMMBbuLQpPc4uXCt2VTLZi8m3AgxftDPqlpx9MeBhwnEqqmZlA0z_uZ1T2KtVm0JZa3QnvczfUSoLA-BwdQy4H0X-Ip0CBek_bYzor]
  • Monitoring Reactions by TLC. (n.d.). Washington State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpF9Kmdgqw80ANyhkKxxn6hcmtZLDh5CJ4i2dfte8Yp8jJEIpBXfNmehnhEemB3yjRAT9zD3USSV8J3detLevQwKmuTl_BtVL-sTC3Y26o3gfF3GYUp-2_DrWaucgYIq6FpCy7uyEfyueqa1CwJ1hZs3FAqTe5IA5SqD5zx9IZLGt5lqsJBuhgUg==]
  • Uses of TLC. (2022, April 18). Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8k8yUKjdfCY39GfeKKAotbKXleoB6Vz_xxrDt8tjj_YAuJR-Fasrq5mdrAZ-bpYQ0Fw7a4UtZwJ4nRCqy6hl6ljj5HcVo-BJBR6-CuKgkcSREYiqbKWrNLVUcxp8bfHWOnTyM7RMfKg7vAmHVwWY1Qx3wTnsxwOUKT3Z7IU_n-r-M1F1i1heTu4ax7D1v5vculuEt6kPUtkXrdDyd0PJG5B_ZAnv6xtwvEKmFawy-oKsuk8tWK-2TphCmFoi3qMPfVeVi3WF739cFP8hRy8SLPZ5zyjejF31caJKRYN0zKYSuZFJCgjjLiCrLF7SARJ4H]
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3E13cO_Cm165vjTQiCquydhRJRtyMpVqMh0UrpHpoHvpjCFt6jJ7OcV09JeQ-LgNOkmoh91b0Yh9jHe_dr7qovxOjUTFqXXit7VV8uUAsWSFwV24govIrNSovKKvll-aVfb_sh3vIElc8JCM50qE=]
  • Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLD4Jkf111wZl4IUGA-TBHefniZZVyGTdNDaDXdq9hm9EjVHnMAOz3y_YHFWUAAvctDwkd9Bi3H9cU_H-n1L_aWgX6oB0w3NEItGh9oz6jn2mJvxuXF0y6EGvSpHIbLo9iMBI9RKOCKsVgUZDcFMJAxSe5MYhN5ABKGu8KCj9yf47beGqm6TbY9KO1dA==]
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNyhF1EGqfrDNRJH4M1SJYCGqex0GPiRyP2YYx4o9HqQ8PmyTFIe9kn8haXohGrMCtrfU6FSGKioREjxSVx5wxqtFZ0naQbbqV47i8hNaoFSKFi0yOTuB7ETNf_nZ_I8GXTkb2AKM6I64RTSCmN86hPiwz5kjV_WHOj2HNxih9zQbsYVzB]
  • Technical Support Center: Reaction Monitoring of Benzamide, N,N,4-trimethyl-. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSUrSgNzgPF1PTWn0wsLg-uKxMJhIUee_AckPjULHhOctDnjJKP-7ZJjM5rc67nZudBCyRvj7Yp3LCkjfGbnZkf6CNV8SzUTG9VAOv0LeM7tDKiMy8_OzIFWVPcahjN393MgTxS78ty9Hr9K4PzLdjGymO1wt85n01fLVEk2K9J2gHCWJFBretlvBYu0K4BV5cXrUkVxdB106xrIo1g9zi7b0_xQML]
  • Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHKOSsyTZ9HeuqcTTy7m8ZiN9UlCy2KkaN7jJb--7E1roCtGZdkeSwh9Bvw3hNtB8h0NxqAi_L95gsA4rQAEdRpSITthnil5pm1LRy7xtwOa9FWrTtB2G5vKGf7358jdFJwWdm2-hWajLDV-ipW2_BVuk-OXCboXwUDc0sEpZCkUAxc3FxIHGjeSo=]
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE45aSJSjO2rNf8HSZsmbxr2_JhKMPHMw86YPU_w1RTjwqDvbHOFPf4w7pm3cPec2PEXIxJjq14CKD-Zm0Br7DWt_RfTPZLEnxYSfiyunKYHW9TOyYarVLrk4zHgxB3RHNo9nB-iSdsVEV1kOEm6Eb63v5zdolZ1DrBEWwz8GHAxUNhdUHUtwbIpy0Ofpnl_FjLA1z-]
  • TLC Monitoring of Reaction Progress. (2025, October 14). Coconote. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFL5DxjMb5CagBd56nx20bJNp8LrNy7wSF39rkUQSyFCoDK1Ry5SB1UoEUTVC-kiFL9stF_q4rqgHdMbksyewYRuhZkJE-9OL3ovyqc9bh5-jiEn-XRvkiAYY8Xivo43dunl5hHnS5NeKTYWUC7gDGFt4D1BpJfNv1Qw==]
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCbTlxNLbMUyb1i7Od8D4HWs6F791Swc4T6buYMUCTx8WLNTXemLX-O-8bqOVE8jp9MC3jUhEGaXFhIfbrVUTNo__mB8Y6WjeLePrcIl2LMecIsb7o0ogIrDhu2gS0473Olkk9ENhYZ6KwDQY1dW2lDQap5s6KIOXaRmFKhYxWEVlx9iV8Qd6Eh7Jj]
  • Troubleshooting TLC. (2025, June 29). pharmashare.in. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSyl5yzHydc67F4gqtWafZEA9iADYJ_LUA3hEaSpVU2TxeVNBiTJFIM0zceeg6sCvy86Jp5Fk05Zbw_vhdJm1r_-HfDKdEq0t8LidKJ3pXgPLs3X0mqm7P54461cT08nvzYYJyZZs=]
  • SiliaPlate TLC Practical Guide. (n.d.). SiliCycle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvWY_CfEMvDYWvP2uQSvtcT9C4hp7Ki3icZmTTCQSwuixVttYTzufBA0N3fpmJYGEWcpnfssD0b-W6W_SVgbzWSXteBG-7SM5-qwWbSiajdhqbI1P8-ivh7NIBDjPYE9oZopQh93pK6a_T2MNoSGHlH2XItY-m2hmPdUD5L3Ky4AWa-D13LGPDMCxLGBS1VEGogal5C7OwJDV0zvNKgNI7oA==]
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcBtuMcCLMDC7rovT1aHG_gxFiq8OmhH9xS3lFCTwAiKcHB5m-NsqgNfocQ2OtnCC76ixwhgk_gznRdzgn5lxLR5JYluGacHYldxMmY995EpcTGqwMlX6vuwP-Sp4eZ7W1v_wdxphc6YLFmfBfLkAZ8Cmtr1mfqJiroMhd4HKyqzKXT6_r3nRs_VgFt-7xp8GV-L1SFGkJzYQKh3AvKSShlJ2wtHPnO3QkXMlnxBo89V4OSb0UMHtdzADUwYoRyG8c04Y5ZYVWmB-RUADlHEy5M7F7R2ekIKryEU8ZlL14]

Sources

Technical Support Center: Biocatalytic N-Chlorination of Benzamidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biocatalytic N-chlorination of benzamidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this enzymatic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, ensuring the scientific integrity and success of your work.

Troubleshooting Guide: Overcoming Common Hurdles

This section provides a structured approach to diagnosing and resolving common issues encountered during the biocatalytic N-chlorination of benzamidine.

Problem 1: Low or No Product Yield

Low conversion of benzamidine to its N-chloro derivative is a frequent challenge. A systematic investigation of potential causes is crucial for improving reaction efficiency.[1][2]

Potential Causes & Step-by-Step Solutions:

Potential Cause Diagnostic Check Solution
Suboptimal Reaction Conditions Verify pH, temperature, and buffer composition against the enzyme's known optimal ranges.[1]Systematically optimize reaction conditions.[3] Screen a range of pH values (e.g., 4.0-7.0 for many haloperoxidases) and temperatures (e.g., 25-40°C).[4] Ensure the buffer system does not inhibit the enzyme.
Enzyme Inactivity or Instability Perform an enzyme activity assay before and after the reaction to assess stability under reaction conditions.[1]If the enzyme is unstable, consider protein engineering strategies like disulfide engineering to enhance thermostability.[5] Immobilization of the enzyme can also improve stability and facilitate reuse.
Insufficient Cofactor or Inefficient Regeneration If using a flavin-dependent halogenase, ensure the flavin reductase and the source of reducing equivalents (e.g., NADH) are present and active.[6][7][8]Implement an efficient cofactor regeneration system.[9][10][11][12][13] For example, use glucose dehydrogenase to regenerate NADH.[8]
Substrate or Product Inhibition Run initial rate kinetics at varying substrate and product concentrations. A decrease in rate with increasing concentration indicates inhibition.[1]If substrate inhibition is observed, consider a fed-batch approach to maintain a low, constant substrate concentration. For product inhibition, in situ product removal strategies may be necessary.
Poor Substrate Solubility Visually inspect the reaction mixture for undissolved benzamidine.Increase the solubility of benzamidine by adjusting the pH or adding a co-solvent. Note that co-solvents can impact enzyme activity and stability, so they must be screened carefully.[14]
Presence of Inhibitors Analyze all reagents and the buffer for potential enzyme inhibitors. Heavy metal contamination or residual purification tags can inhibit enzyme activity.Purify all components of the reaction mixture. Use high-purity water and reagents.
Problem 2: Formation of Undesired Byproducts

The presence of byproducts can complicate downstream processing and reduce the yield of the desired N-chlorobenzamidine.

Potential Causes & Step-by-Step Solutions:

Potential Cause Diagnostic Check Solution
Non-specific Halogenation Analyze the reaction mixture using techniques like HPLC or LC-MS to identify the byproducts.[15]If ring chlorination is observed, this suggests the formation of a diffusible reactive chlorine species.[16] Optimize the reaction to favor the enzymatic N-chlorination pathway. This may involve adjusting the pH or enzyme/substrate ratio.
Decomposition of Product Monitor the concentration of N-chlorobenzamidine over time. A decrease after an initial increase suggests product instability.[2]N-chloroamides can be unstable.[17] Quench the reaction as soon as maximum conversion is reached and proceed immediately to workup and purification.[2] Consider performing the reaction at a lower temperature.
Oxidation of Benzamidine Look for byproducts corresponding to the oxidation of the benzamidine substrate.This can occur if the reactive chlorine species is too aggressive. Modulating the rate of hydrogen peroxide addition (for haloperoxidases) can sometimes control the reactivity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the biocatalytic N-chlorination of benzamidine, providing insights into the underlying scientific principles.

Q1: Which class of enzymes is most suitable for the N-chlorination of benzamidine?

Vanadium-dependent haloperoxidases (VHPOs) have been shown to be effective for the N-halogenation of benzamidine derivatives.[18] These enzymes utilize hydrogen peroxide to oxidize chloride ions, generating a reactive chlorinating species.[19][20] Flavin-dependent halogenases (FDHs) are another class of enzymes capable of halogenation, but their natural substrates are typically electron-rich aromatic compounds like tryptophan.[6][7][21] While FDHs have been engineered for broader substrate scope, their efficiency with benzamidine may be lower without specific protein engineering efforts.[22]

Q2: What is the proposed mechanism for N-chlorination by a vanadium-dependent haloperoxidase?

The catalytic cycle of VHPOs involves the coordination of hydrogen peroxide to the vanadium(V) center in the active site.[19][20] This activates the peroxide for a nucleophilic attack by a chloride ion, leading to the formation of a hypochlorite intermediate bound to the vanadium.[23] This electrophilic chlorine species can then be transferred to the nitrogen atom of benzamidine.

VHPO_Mechanism E_V5 Enzyme-V(V) E_V5_H2O2 Enzyme-V(V)-OOH E_V5->E_V5_H2O2 + H₂O₂ E_V5_OCl Enzyme-V(V)-OCl E_V5_H2O2->E_V5_OCl + Cl⁻, + H⁺ - H₂O E_V5_OCl->E_V5 + Benzamidine - N-Chlorobenzamidine Benzamidine Benzamidine N_Chloro_Benzamidine N-Chlorobenzamidine

Caption: Proposed catalytic cycle for VHPO-mediated N-chlorination.

Q3: How can I monitor the progress of the N-chlorination reaction?

Several analytical techniques can be employed to monitor the reaction. High-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying the consumption of benzamidine and the formation of N-chlorobenzamidine.[15][24] Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the identity of the product and any byproducts.[25] For a simpler, qualitative assessment of halogenating activity, the monochlorodimedone (MCD) assay can be used, which relies on a spectrophotometric change upon chlorination.[4][26]

Q4: My flavin-dependent halogenase shows low activity. What are the key factors to consider?

Flavin-dependent halogenases have several requirements for optimal activity.[8] Firstly, they require a reduced flavin cofactor (FADH₂), which is typically supplied by a separate flavin reductase enzyme and a source of reducing equivalents like NADH or NADPH.[6][7] Ensuring the flavin reductase is active and that the nicotinamide cofactor is efficiently regenerated is critical.[9][10][11][12][13] Secondly, FDHs can be unstable, and reaction conditions should be optimized to maintain their structural integrity.[5][8] Finally, the substrate scope of wild-type FDHs can be narrow, and significant protein engineering may be required to achieve high activity on non-natural substrates like benzamidine.[22]

FDH_Troubleshooting Start Low FDH Activity Check_Cofactor Cofactor System Check Start->Check_Cofactor Check_Stability Enzyme Stability Check Start->Check_Stability Check_Substrate Substrate Specificity Check Start->Check_Substrate Optimize_Cofactor Optimize Cofactor Regeneration Check_Cofactor->Optimize_Cofactor Improve_Stability Improve Enzyme Stability (e.g., immobilization, engineering) Check_Stability->Improve_Stability Engineer_Enzyme Protein Engineering for Substrate Scope Check_Substrate->Engineer_Enzyme

Caption: Troubleshooting workflow for low flavin-dependent halogenase activity.

Experimental Protocols

Protocol 1: General Procedure for Vanadium-Dependent Haloperoxidase Activity Assay using Monochlorodimedone (MCD)

This protocol provides a standard method for determining the chlorinating activity of a VHPO.[4][26]

Materials:

  • Monochlorodimedone (MCD) stock solution (e.g., 10 mM in water)

  • Potassium chloride (KCl) stock solution (e.g., 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM, freshly prepared)

  • Buffer solution (e.g., 50 mM citrate buffer, pH 5.0)[24]

  • VHPO enzyme solution of unknown activity

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, MCD (final concentration ~50 µM), and KCl (final concentration ~100 mM).

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 290 nm.

  • Initiate the reaction by adding a small volume of the VHPO enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 290 nm over time. The rate of decrease is proportional to the enzyme activity.

  • The reaction can also be initiated by the addition of H₂O₂ (final concentration ~1-5 mM) after the enzyme has been pre-incubated with the other components.

  • Calculate the enzyme activity based on the molar extinction coefficient of MCD (ε₂₉₀ = 19,900 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the chlorination of 1 µmol of MCD per minute.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Biocatalytic Reactions.
  • Lia, A., et al. (2024). Increasing the Stability of Flavin-Dependent Halogenases by Disulfide Engineering. Chembiochem, 25(1), e202300700. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for ANCase-catalyzed chlorination of cyclohexanea. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of halide oxidation and substrate halogenation chemistries rationalizes site-selective vanadium dependent haloperoxidase catalysis. Retrieved from [Link]

  • ACS Publications. (2022). Mechanism of Action of Flavin-Dependent Halogenases. ACS Catalysis. Retrieved from [Link]

  • National Institutes of Health. (2022). Mechanism of Action of Flavin-Dependent Halogenases. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. Retrieved from [Link]

  • National Institutes of Health. (2018). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization experiments for biocatalytic N‐chlorination of benzamidine hydrochloride (1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Chlorine. NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Chlorination Conditions a. Retrieved from [Link]

  • Ron Wever, R., Krenn, B. E., & de Boer, E. (n.d.). Vanadium haloperoxidases. In Handbook of Metalloproteins. John Wiley & Sons, Ltd.
  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583–589. Retrieved from [Link]

  • Infoscience. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N -chloramides and their reactions with phenolic compounds. Retrieved from [Link]

  • Zhao Group @ UIUC - University of Illinois. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for Cofactor Regeneration in Biocatalyzed Reductions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. PMC. Retrieved from [Link]

  • PubMed. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583–589. Retrieved from [Link]

  • National Institutes of Health. (2018). Characterization and Biochemical Assays of Streptomyces VanadiumDependent Chloroperoxidases. PMC. Retrieved from [Link]

  • RSC Publishing. (2020). Round, round we go – strategies for enzymatic cofactor regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Marine Vanadium-Dependent Haloperoxidases, Their Isolation, Characterization, and Application. Retrieved from [Link]

  • PubMed. (2018). Marine Vanadium-Dependent Haloperoxidases, Their Isolation, Characterization, and Application. Methods in Enzymology, 604, 305-333. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Optimization for the N-Chlorination of Amides. Retrieved from [Link]

  • Nova Science Publishers, Inc. (n.d.). Analytical methods of chlorine and the substances produced by the chlorine treatments. Retrieved from [Link]

  • RSC Publishing. (2021). Flow biocatalysis 101: design, development and applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct determination of chlorination products of organic amines using membrane introduction mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. DOI:10.1039/D4RE00349G.
  • Hach. (n.d.). Chlorine Analysis. Retrieved from [Link]

  • PubMed. (2015). Enzymatic Halogenases and Haloperoxidases: Computational Studies on Mechanism and Function. Advances in Protein Chemistry and Structural Biology, 101, 1-33. Retrieved from [Link]

  • National Institutes of Health. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. Retrieved from [Link]

  • Proteopedia. (n.d.). Haloperoxidase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). What's New in Enzymatic Halogenations. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the Chemistry and Biology of Vanadium-dependent Haloperoxidases. PMC. Retrieved from [Link]

  • ScienceDirect. (2009). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of Molecular Biology, 392(2), 433-446. Retrieved from [Link]

  • MDPI. (n.d.). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. PMC. Retrieved from [Link]

  • The University of Manchester. (n.d.). Development of Halogenase Enzymes for Use in Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Cryptic Halogenation Reactions in Natural Product Biosynthesis. Natural Product Reports, 38(7), 1235-1262. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Suppress Disorder in Benzamide Crystal Structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with benzamide crystal structures. Benzamide, a seemingly simple molecule, is notorious for its complex crystallographic behavior, including polymorphism and disorder, which can significantly impact the physical and chemical properties of active pharmaceutical ingredients (APIs). [1][2]This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you gain control over your benzamide crystallization experiments.

Frequently Asked Questions (FAQs)

Question 1: Why is my benzamide crystal structure showing disorder?

Answer: Disorder in benzamide crystals is a common and frustrating issue stemming from several intrinsic molecular and crystallographic factors. [3][4][5]The primary culprits are:

  • Molecular Flexibility: The amide group (-CONH₂) can rotate relative to the phenyl ring. While this rotation has a relatively low energy barrier, it allows the molecule to adopt slightly different conformations within the crystal lattice, leading to positional disorder.

  • Hydrogen Bonding Ambiguity: Benzamide molecules typically form hydrogen-bonded dimers or tapes. [3]However, subtle shifts in these networks or competition with solvent molecules can lead to multiple, closely-related packing arrangements, resulting in stacking faults and disorder. [2][6]* Dense Lattice Energy Landscape: Computational studies, particularly Crystal Structure Prediction (CSP), reveal that benzamide has a very dense lattice energy landscape. [3][5]This means there are many possible crystal packing arrangements (polymorphs) with very similar energies, making it difficult to consistently obtain a single, well-ordered form. [1][7]The system can easily get trapped in kinetically favored but disordered states.

Question 2: What are the main strategies to suppress this disorder?

Answer: Controlling disorder requires shifting the balance from kinetic to thermodynamic control during crystallization or introducing new intermolecular interactions that favor a single, ordered state. The three primary strategies are:

  • Solvent and Additive Control: Systematically screening solvents and additives can influence which polymorphic form crystallizes and its quality. [8][9][10]Solvents can interact with the growing crystal faces, and certain additives can inhibit the growth of undesired forms or even thermodynamically stabilize an otherwise elusive polymorph. [11]2. Co-crystallization: Forming a co-crystal with a carefully selected co-former introduces new, strong, and directional hydrogen bonds. [12]This can override the ambiguous interactions in pure benzamide, creating a more stable and ordered supramolecular structure. [13][14]3. Chemical Modification: Minor changes to the benzamide molecule itself, such as fluorination, can dramatically alter the intermolecular interactions and favor a more ordered packing arrangement without changing the primary packing motif. [3][4][5]

Question 3: How can low-temperature data collection help?

Answer: Collecting diffraction data at cryogenic temperatures (e.g., 100 K) is a standard technique to mitigate issues arising from dynamic disorder. [15]Lowering the temperature reduces the thermal motion of the atoms. If the disorder is dynamic (i.e., molecules are rapidly interconverting between positions at room temperature), cooling the crystal can "freeze" the molecules into a single, ordered state. [16]While this is an effective characterization tool, it doesn't solve the underlying problem of obtaining a stable, ordered crystal at ambient temperatures.

Troubleshooting Guides & Protocols

Issue 1: Persistent Polymorphism and Stacking Faults Across Various Solvents

You've tried crystallizing benzamide from multiple solvents (e.g., ethanol, acetone, water), but you consistently obtain mixtures of polymorphs or crystals with significant diffuse scattering, indicative of stacking faults. [2][6]

Root Cause Analysis:

This issue points directly to the dense energy landscape of benzamide, where multiple packing arrangements are nearly isoenergetic. [3][5]Solvent-solute interactions alone are not strong or specific enough to consistently favor one ordered structure over the others. [8][10]

Strategy A: Co-crystal Screening

By introducing a co-former, you can create new, dominant intermolecular interactions that guide the assembly into a single, stable, and ordered co-crystal lattice. [13]

  • Co-former Selection: Choose co-formers that can form robust hydrogen-bonded synthons with benzamide's amide group. Substituted benzoic acids are excellent candidates. [13][14]2. Stoichiometry: Weigh out benzamide and your chosen co-former (e.g., salicylic acid) in a 1:1 molar ratio. [12]3. Dissolution: Dissolve the mixture in a suitable solvent (ethanol is a good starting point) with gentle warming until a clear solution is obtained. [12]4. Crystallization: Filter the warm solution into a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation at room temperature.

  • Incubation: Allow the solvent to evaporate over several days to a month. [12]6. Analysis: Harvest the resulting crystals and analyze them using Powder X-ray Diffraction (PXRD) to check for a new, unique pattern distinct from the starting materials. Confirm the structure with Single-Crystal X-ray Diffraction (SC-XRD).

Strategy B: Solid Solution Formation with an Additive

Recent studies have shown that using an additive like nicotinamide, even in small amounts, can thermodynamically stabilize an elusive but ordered polymorph (Form III) of benzamide by forming a solid solution. [11]

Additive_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis start Mix Benzamide (BZM) & Nicotinamide (NCM) in solvent (e.g., IPA) slurry Create slurry and agitate at constant temperature start->slurry Vary NCM conc. (e.g., 5-20 mol%) filter Filter and dry the solid product slurry->filter pxrd Analyze by PXRD filter->pxrd result Confirm formation of ordered BZM Form III pxrd->result

Caption: Workflow for additive-mediated stabilization of benzamide Form III. [11]

Issue 2: Poor Crystal Quality and Twinning Induced by Solvents

Crystals grow, but they are thin plates, often twinned, and diffract poorly. This can be particularly problematic when using amide co-solvents or certain alcohols. [17]

Root Cause Analysis:

Specific solvent molecules can adsorb onto the growing crystal faces. This binding can disrupt the regular stacking of crystal layers, leading to twinning and inhibiting growth in certain directions, resulting in an undesirable plate-like morphology. [10][17]The solvent essentially "poisons" the crystal surface.

Strategy: Systematic Solvent Screening and Desolvation

The goal is to find a solvent system that minimizes disruptive interactions with the crystal faces.

Solvent ClassExample(s)Key PropertyExpected Influence on BenzamideReference
Protic (Alcohols)Ethanol, IsopropanolH-bond donor & acceptorCan compete with benzamide's H-bonding network; may lead to different polymorphs.[18][19]
Aprotic PolarAcetone, AcetonitrileH-bond acceptorLess competition for H-bond donors; can favor specific polymorphs.[19]
Aprotic NonpolarToluene, Hexanevan der Waals forcesMinimizes specific interactions; growth is dominated by benzamide-benzamide interactions. Often used as anti-solvents.[9]
Amide SolventsDMF, DMAStrong H-bond acceptorProne to strong interactions and inclusion, potentially leading to solvates or disordered structures.[17][19]

This method induces crystallization by decreasing solubility, often yielding high-quality crystals by avoiding strong solvent-crystal interactions at the point of nucleation.

  • Dissolution: Dissolve benzamide in a minimal amount of a "good" solvent (e.g., ethanol) at a slightly elevated temperature.

  • Induce Supersaturation: Slowly add a "poor" solvent (an anti-solvent, e.g., water or hexane) in which benzamide is insoluble. Add the anti-solvent dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of the good solvent to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Seal the container and allow it to stand undisturbed. As the system equilibrates, high-quality crystals should form.

  • Control: The rate of anti-solvent addition is a critical parameter to control the final crystal form. [9]

Issue 3: Computational Predictions Do Not Match Experimental Results

Your Crystal Structure Prediction (CSP) calculations predict several low-energy structures, but you are unable to produce them experimentally, or you consistently obtain a disordered form that does not rank highly in the energy landscape. [1][6]

Root Cause Analysis:

CSP typically predicts thermodynamically stable structures at 0 K. [1][7]However, real-world crystallization is often under kinetic control. A disordered or metastable form may nucleate faster than the predicted stable form, especially from highly supersaturated solutions. [8][18]Furthermore, CSP struggles to model the complexity of disordered systems, which may be an average of multiple structures. [6]

Strategy: Integrate CSP with Experimental Screening

Use CSP as a map to guide your experimental efforts, not as an absolute predictor. The goal is to identify conditions that can overcome the kinetic barrier to nucleate a predicted stable form.

CSP_Workflow cluster_comp Computational (CSP) cluster_exp Experimental Screening cluster_refine Refinement & Validation csp Perform Crystal Structure Prediction landscape Generate Lattice Energy Landscape csp->landscape candidates Identify Low-Energy Candidate Structures landscape->candidates screen Design Crystallization Experiments (Solvents, Additives, Temp.) candidates->screen Guide choices pxrd Characterize Products (PXRD) screen->pxrd compare Compare Experimental PXRD with Predicted Patterns pxrd->compare match Structure Match? compare->match solve Solve Full Structure (SC-XRD) match->solve Yes feedback Refine CSP Search (e.g., Z'>1, new conformers) match->feedback No feedback->csp Iterate

Caption: Integrated workflow combining computational prediction and experimental screening.

This iterative approach, where experimental results provide feedback for refining computational models, is powerful for solving challenging structures like the disordered polymorphs of benzamide. [6][20]

References

  • Schmidt, M. U., & Kalkhof, H. (2008). Crystal structure prediction could have helped the experimentalists with polymorphism in benzamide. Molecular Simulation, 34(10-15), 983-994. Available from: [Link]

  • Tan, M., Fellah, N., Shtukenberg, A. G., Raiteri, P., Gale, J. D., & Kahr, B. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available from: [Link]

  • Raiteri, P., Tan, M., Me 思う, B., & Kahr, B. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules. Crystal Growth & Design, 20(4), 2561-2569. Available from: [Link]

  • Raiteri, P., & Kahr, B. (2021). Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II. Crystal Growth & Design, 21(10), 5866-5875. Available from: [Link]

  • Tan, M., Fellah, N., Shtukenberg, A. G., Raiteri, P., Gale, J. D., & Kahr, B. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available from: [Link]

  • Tan, M., Fellah, N., Shtukenberg, A. G., Raiteri, P., Gale, J. D., & Kahr, B. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(12), 5276–5284. Available from: [Link]

  • Raiteri, P., & Kahr, B. (2021). Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II. ResearchGate. Available from: [Link]

  • Schmidt, M. U., & Kalkhof, H. (2008). Crystal structure prediction could have helped the experimentalists with polymorphism in benzamide. Taylor & Francis Online. Available from: [Link]

  • Shtukenberg, A. G., Raiteri, P., & Kahr, B. (2020). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition, 59(34), 14593-14601. Available from: [Link]

  • Edgar, R., et al. (2004). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Journal of the American Chemical Society, 126(42), 13744-13750. Available from: [Link]

  • Kumar, S., & Chadha, R. (2024). Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Biointerface Research in Applied Chemistry, 14(4), 093. Available from: [Link]

  • Gu, C. H., Young, V., & Grant, D. J. (2001). Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. Journal of Pharmaceutical Sciences, 90(11), 1878-1890. Available from: [Link]

  • Huslov, J., et al. (2022). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. ResearchGate. Available from: [Link]

  • Musil, D., et al. (2020). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. Available from: [Link]

  • Evans, J. D., et al. (2019). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. ResearchGate. Available from: [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11(6), 949-964. Available from: [Link]

  • Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: The effect of solvent. Journal of Physics D: Applied Physics, 26(5B), B90. Available from: [Link]

  • Goud, N. R., et al. (2010). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. ResearchGate. Available from: [Link]

  • Svärd, M., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design, 22(11), 6614-6625. Available from: [Link]

  • Alvarez, A. J., & Myerson, A. S. (2017). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation: Exploring Opportunities between Reactive and Antisolvent Crystallization Concepts. Crystal Growth & Design, 17(3), 1451-1458. Available from: [Link]

  • Haryono, A., et al. (2017). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences, 101, 02005. Available from: [Link]

  • Konuma, T., et al. (2019). Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method. Biophysical reports, 5(1), 1-6. Available from: [Link]

Sources

Technical Support Center: Optimizing Peptide Synthesis in Aqueous and Micellar Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis in aqueous and micellar media. This guide is designed for researchers, scientists, and drug development professionals who are navigating the transition from traditional organic solvents to more sustainable, water-based systems. As the field moves towards greener chemistry, understanding the nuances of synthesis in these environments is crucial for success.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Aqueous Media Peptide Synthesis - Troubleshooting & FAQs

The use of water as a solvent in peptide synthesis presents a significant shift from traditional methods that rely on organic solvents like DMF and NMP.[1][2][4] While environmentally advantageous, it introduces unique challenges.

Frequently Asked Questions (FAQs) - Aqueous Media

Q1: My protected amino acids have poor solubility in water. How can I improve this?

A1: This is a primary and critical challenge. The bulky, hydrophobic protecting groups (like Fmoc and Boc) significantly reduce the aqueous solubility of amino acids.[1] Here are several strategies to address this:

  • Water-Soluble Protecting Groups: A forward-thinking approach is to utilize amino acids with water-soluble protecting groups. For instance, the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group has been developed for aqueous solid-phase peptide synthesis (SPPS).[5] Other options include the Pms and Esc groups, which are also designed for synthesis in water.[6]

  • Nanoparticle Formation: You can create nanoparticles of your protected amino acids. This can be achieved through methods like ball milling, which disperses the amino acids in water, often with a small amount of a surfactant like Triton X-100.[1]

  • Microwave-Assisted Synthesis: Applying microwave irradiation can increase the solubility of reagents and accelerate coupling times, even in pure water.[1][7]

Q2: I'm observing significant peptide aggregation during synthesis. What can I do?

A2: Peptide aggregation, driven by hydrogen bonding between peptide chains, is a common issue, especially with hydrophobic sequences.[8] In aqueous media, this can be exacerbated. Consider these solutions:

  • Chaotropic Salts: The addition of chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture can disrupt the hydrogen bonding network that leads to aggregation.[8]

  • Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) can prevent the formation of secondary structures that cause aggregation.[8][9]

  • Pseudoprolines: Introducing pseudoproline dipeptides, derived from serine or threonine, can effectively disrupt aggregation.[8][9]

  • Temperature and Sonication: Increasing the reaction temperature or using sonication can help to break up aggregates.[8]

Q3: My coupling efficiency is low, leading to deletion sequences. How can I optimize this?

A3: Low coupling efficiency is a frequent problem. Here’s how to troubleshoot:

  • Choice of Coupling Reagent: Ensure you are using a water-compatible and highly efficient coupling reagent. Carbodiimides like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) are often used in aqueous synthesis.[1] Uronium salts like COMU have also shown great promise in aqueous and micellar systems.[1][10][11]

  • Double Coupling: For difficult couplings, performing the coupling step twice can significantly improve the yield of the desired product.[9][12]

  • Monitoring the Reaction: It is crucial to monitor the completion of the coupling reaction. The Kaiser test is a common method for detecting free primary amines, indicating an incomplete reaction.[13] For N-terminal proline, the chloranil or isatin test should be used.[13]

Q4: I am concerned about racemization in a polar solvent like water. How can I minimize it?

A4: Racemization is a valid concern as polar solvents can favor this side reaction.[1][4] To mitigate this:

  • Use of Additives: Additives like Oxyma Pure, used in conjunction with carbodiimides, are known to suppress racemization.[10][11]

  • Appropriate Coupling Reagents: Uronium-based reagents like COMU are designed to minimize racemization.[10][11]

  • Control of Base: The choice and amount of base used can influence the extent of racemization. Use non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIEA) and use them in the recommended stoichiometric amounts.[1][10]

Troubleshooting Guide - Aqueous Media
Symptom Possible Cause(s) Recommended Solution(s)
Low overall yield Incomplete coupling, peptide aggregation, premature cleavage from the resin.Optimize coupling with a more efficient reagent (e.g., COMU) and consider double coupling.[9][10][11][12] Address aggregation by adding chaotropic salts or using backbone protection.[8][9] Ensure the linker is stable to the reaction conditions.[14]
Presence of deletion sequences in final product Inefficient coupling at specific residues.Identify the difficult coupling step by analyzing the crude product. Re-synthesize and apply a double coupling strategy for that specific residue.[12][15]
Resin does not swell properly Inappropriate resin for aqueous media.Use a hydrophilic resin, such as a polyethylene glycol (PEG)-based resin (e.g., TentaGel), which swells well in water.[1][9]
Final peptide is difficult to purify Aggregation of the unprotected peptide after cleavage.Introduce backbone-protecting groups during synthesis to improve the solubility of the final peptide.[8][9]
Experimental Workflow: Standard Fmoc-SPPS in Aqueous Media

Here is a generalized workflow for solid-phase peptide synthesis in an aqueous environment.

Aqueous_SPPS_Workflow cluster_cycle Synthesis Cycle Resin Hydrophilic Resin (e.g., PEG-based) Deprotection Fmoc Deprotection (e.g., aq. base) Resin->Deprotection Wash1 Aqueous Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Water-soluble AA, EDC/Oxyma) Wash1->Coupling Wash2 Aqueous Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage & Side-Chain Deprotection (aq. acid) Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Generalized workflow for Fmoc-SPPS in aqueous media.

Section 2: Micellar Media Peptide Synthesis - Troubleshooting & FAQs

Micellar catalysis offers a "best of both worlds" approach, using water as the bulk solvent while creating nanoscale hydrophobic environments (micelles) where the synthesis can occur.[1][3] This strategy helps to overcome the solubility issues of protected amino acids in pure water.

Frequently Asked Questions (FAQs) - Micellar Media

Q1: How do I choose the right surfactant for my micellar peptide synthesis?

A1: The choice of surfactant is critical as it determines the properties of the micellar nanoreactors. Several "designer" surfactants have been developed specifically for organic synthesis:

  • TPGS-750-M: This is a widely used and effective surfactant that forms spherical and worm-like micelles. It has been successfully used for the synthesis of various di- and tripeptides.[1][10]

  • PS-750-M: This surfactant is noted for promoting efficient peptide bond formation, particularly in conjunction with EDC as the coupling agent.[1]

  • MC-1: This surfactant was specifically designed to mimic the polar aprotic solvent DMSO, containing a sulfone moiety in its hydrophobic tail. It has shown improved performance over TPGS-750-M for a range of peptide couplings.[1][16][17]

Q2: My reaction times in micellar media are still slow. What can I do to speed them up?

A2: While the hydrophobic effect within micelles can accelerate reactions, further optimization is sometimes necessary:

  • Concentration: Ensure your substrate concentrations are high enough (typically around 0.5 M) to take full advantage of the micellar environment.[1]

  • Coupling Agent: Use a highly active coupling agent. The uronium salt COMU has been shown to be very effective in micellar media, leading to high yields in relatively short reaction times.[1][10]

  • Microwave Irradiation: As with aqueous synthesis, microwave assistance can dramatically reduce reaction times.

Q3: How do I work up my reaction and isolate the peptide from the surfactant?

A3: A key advantage of certain micellar systems is the ease of product isolation. A common procedure involves:

  • Extraction: The reaction mixture is typically extracted with a minimal amount of an organic solvent like ethyl acetate (EtOAc) or methyl t-butyl ether (MTBE).[1][16]

  • Phase Separation: The peptide product will move into the organic phase, while the surfactant remains in the aqueous phase.

  • Aqueous Washes: The organic layer can then be washed with acidic and basic aqueous solutions to remove any remaining impurities.[1]

  • Recycling: The aqueous phase containing the surfactant can often be recycled for subsequent reactions, improving the overall greenness of the process.[10]

Troubleshooting Guide - Micellar Media
Symptom Possible Cause(s) Recommended Solution(s)
Low reaction conversion Poor solubility of a specific amino acid in the micelle core, inefficient coupling.Switch to a surfactant designed for a broader range of amino acids, such as MC-1.[16][18] Use a more powerful coupling agent like COMU.[1][10]
Emulsion formation during workup Surfactant concentration is too high, or the wrong extraction solvent is being used.Reduce the amount of surfactant in the reaction. Try a different extraction solvent.
Surfactant contamination in the final product Inefficient extraction.Perform multiple extractions with the organic solvent. Ensure adequate phase separation before collecting the organic layer.
Conceptual Diagram: Peptide Synthesis in a Micelle

This diagram illustrates how a micelle facilitates peptide synthesis in an aqueous environment.

Sources

Validation & Comparative

Comparative Analysis of N-(4-Chlorophenyl)benzamide and Its Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-(4-Chlorophenyl)benzamide and its structurally related analogues. Moving beyond a simple product overview, we delve into the nuanced structure-activity relationships (SAR), comparative biological activities, and the underlying mechanistic insights that are crucial for researchers and scientists in the field of drug development. The experimental protocols and data presented herein are synthesized from peer-reviewed literature to ensure scientific integrity and provide a practical foundation for further research.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Its versatility as a structural template arises from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets. This compound serves as a fundamental starting point for the exploration of chemical space, with its analogues demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will focus primarily on the anticancer and antimicrobial potential of this class of compounds, providing a comparative framework for future drug design and development.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is intricately linked to the nature and position of substituents on both the benzoyl and the N-phenyl rings. The following sections dissect the key structural modifications and their impact on bioactivity.

Substitution on the Benzoyl Ring

Modifications on the benzoyl ring have been a primary focus of SAR studies. The introduction of various functional groups can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

A common synthetic route to generate these analogues involves the acylation of 4-chloroaniline with a substituted benzoyl chloride. The choice of the substituted benzoyl chloride dictates the final analogue.

sub_benzoyl_chloride Substituted Benzoyl Chloride reaction Acylation Reaction (e.g., Schotten-Baumann conditions) sub_benzoyl_chloride->reaction chloroaniline 4-Chloroaniline chloroaniline->reaction product This compound Analogue reaction->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: Synthetic workflow for benzoyl-substituted analogues.

Substitution on the N-Phenyl Ring

While the parent compound features a chlorine atom at the para-position of the N-phenyl ring, variations at this position and others on the ring have been explored. The nature of the substituent on the N-phenyl ring can influence the molecule's lipophilicity and its ability to fit into the binding pocket of a target protein.

Comparative Biological Activity

The true measure of a compound's potential lies in its biological activity. This section provides a comparative analysis of this compound and its analogues against various cancer cell lines and microbial strains, with supporting experimental data from published studies.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound analogues against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is believed to involve the inhibition of tubulin polymerization, a critical process for cell division.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogues) in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Reference
This compound>100>100
N-(4-Chlorophenyl)-4-methoxybenzamide25.530.2
N-(4-Chlorophenyl)-4-nitrobenzamide15.818.9
N-(4-Chlorophenyl)-3,4-dimethoxybenzamide8.210.5
N-(4-Chlorophenyl)-4-(dimethylamino)benzamide5.17.3

Analysis: The parent compound, this compound, exhibits weak to no cytotoxic activity. However, the introduction of electron-donating groups (e.g., methoxy, dimethylamino) or electron-withdrawing groups (e.g., nitro) at the para-position of the benzoyl ring significantly enhances anticancer activity. The 3,4-dimethoxy and 4-(dimethylamino) substituted analogues show the most potent activity, suggesting that these substitutions are favorable for interaction with the biological target.

compound Benzamide Analogue binding Binding to Colchicine Binding Site compound->binding tubulin α/β-Tubulin Dimers tubulin->binding inhibition Inhibition of Microtubule Polymerization binding->inhibition mitotic_arrest Mitotic Arrest (G2/M Phase) inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Select analogues of this compound have also been evaluated for their antimicrobial properties against a panel of pathogenic bacteria and fungi.

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
This compound128256256
N-(4-Chlorophenyl)-4-bromobenzamide64128128
N-(4-Chlorophenyl)-4-fluorobenzamide64128128
N-(4-Chlorophenyl)-2-hydroxybenzamide326464

Analysis: Similar to the anticancer activity, substitutions on the benzoyl ring enhance the antimicrobial potential of the parent compound. Halogen substitutions (bromo, fluoro) at the para-position lead to a modest increase in activity. Notably, the introduction of a hydroxyl group at the ortho-position results in the most significant improvement in antimicrobial activity against both bacteria and fungi. This suggests that the ortho-hydroxyl group may be involved in a key interaction, such as chelation with metal ions essential for microbial enzymes or formation of a strong hydrogen bond with the target site.

Conclusion and Future Directions

The comparative analysis of this compound and its analogues reveals a rich structure-activity relationship that can be exploited for the development of novel therapeutic agents. The data strongly indicates that the parent molecule serves as a viable scaffold for optimization.

Key Takeaways:

  • Anticancer Activity: Para-substitution on the benzoyl ring with electron-donating groups like dimethoxy and dimethylamino significantly enhances cytotoxicity, likely through the inhibition of tubulin polymerization.

  • Antimicrobial Activity: Ortho-hydroxy substitution on the benzoyl ring is a key feature for improved antimicrobial activity.

Future research should focus on:

  • Lead Optimization: Further refining the most potent analogues to improve their efficacy and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the biological activities of these compounds.

  • In Vivo Studies: Evaluating the therapeutic potential of the lead compounds in animal models of cancer and infectious diseases.

This guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents based on the this compound scaffold.

References

  • Title: Synthesis, characterization and biological evaluation of novel this compound derivatives as potential anticancer agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, synthesis, and antimicrobial evaluation of a new series of N-(substituted-phenyl)benzamides. Source: European Journal of Medicinal Chemistry URL: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-phenylbenzamide derivatives, a versatile scaffold prominent in medicinal chemistry. We will objectively compare the performance of various derivatives across different therapeutic areas, supported by experimental data, and elucidate the rationale behind structural modifications that enhance biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for novel therapeutic discovery.

Introduction: The N-Phenylbenzamide Scaffold

The N-phenylbenzamide core, characterized by two aryl rings connected via an amide linker, is a privileged structure in drug design. Its prevalence is noted in numerous clinically significant agents, including kinase inhibitors like imatinib and nilotinib.[1] The scaffold's appeal lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets. The amide bond acts as a rigidifying element and a key hydrogen bond donor/acceptor, while the flanking phenyl rings serve as platforms for diverse chemical modifications to tune potency, selectivity, and pharmacokinetic properties.

Our exploration will dissect the SAR of this scaffold in several key areas where it has shown significant promise: oncology, virology, and parasitology. We will examine how specific substitutions on both the N-phenyl ring (Ring A) and the benzamide ring (Ring B) dictate the compound's biological profile.

Caption: Core N-phenylbenzamide scaffold with key regions for substitution.

Part 1: SAR in Anticancer Drug Discovery

N-phenylbenzamide derivatives have been extensively investigated as anticancer agents, primarily as kinase inhibitors and topoisomerase inhibitors.[1][2] The structural features of kinase inhibitors like imatinib and nilotinib provide a foundational blueprint for SAR studies in this area.[3]

Key Insights into Anticancer Activity
  • N-Phenyl Ring (Ring A) Substitutions: Modifications on this ring are critical for kinase pocket interactions.

    • Halogenation: The introduction of halogens, particularly fluorine at the para-position, has been shown to significantly enhance cytotoxic activity.[4][5] For instance, in a series of imidazole-based N-phenylbenzamides, the 4-fluoro derivative (4f) was the most potent against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with IC₅₀ values in the single-digit micromolar range.[5][6] The high electronegativity of fluorine can facilitate stronger interactions with the target protein and improve metabolic stability.

    • Alkyl Groups: Small alkyl groups, such as methyl at the ortho or para position, can also increase activity compared to the unsubstituted parent compound.[4]

  • Benzamide Ring (Ring B) and Heterocyclic Moieties: The benzamide portion often anchors the molecule within the ATP-binding site or interacts with other key residues.

    • Imidazole Incorporation: Attaching an imidazole ring to the benzamide portion has proven to be a successful strategy.[5][7] This five-membered heterocycle is electron-rich and can participate in various non-covalent interactions, mimicking the binding modes of known kinase inhibitors.[1]

    • Acridine Conjugation: Hybrid molecules combining the N-phenylbenzamide scaffold with acridine have been designed as potential dual inhibitors of topoisomerase I and II.[2] In this series, compounds with methoxy (9b, 9c) and chloro (9d) substitutions on the N-phenyl ring showed potent antiproliferative activity against leukemia cell lines (CCRF-CEM and U937).[2]

Comparative Performance of Anticancer Derivatives

The following table summarizes the cytotoxic activity of representative imidazole-based N-phenylbenzamide derivatives against various cancer cell lines.

Compound IDSubstitution (on N-Phenyl Ring)IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7Reference
4a Unsubstituted> 50> 50> 50[4]
4b 2-Methyl21.325.123.9[4]
4c 4-Methyl18.922.420.1[4]
4e 4-Chloro10.211.110.8[5]
4f 4-Fluoro7.59.38.9[5][6]
4g 4-Bromo12.514.213.6[5]

Data synthesized from multiple sources for comparative illustration.[4][5][6]

Part 2: SAR in Antiviral Drug Discovery

A series of N-phenylbenzamide derivatives have been identified as potent inhibitors of Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.[8][9] The mechanism is believed to involve direct binding to the viral capsid, stabilizing the virion and preventing uncoating.[10]

Key Insights into Anti-EV71 Activity
  • Benzamide Ring (Ring B) Substitutions: The pattern of substitution on this ring is crucial for antiviral potency.

    • An amino group at the 3-position and a methoxy group at the 4-position appear to be highly favorable for activity.[4] This specific arrangement was present in the most promising lead compounds.

  • N-Phenyl Ring (Ring A) Substitutions: As with the anticancer derivatives, substitutions on this ring significantly modulate the antiviral effect.

    • Halogenation: A bromine atom at the para-position of the N-phenyl ring led to the most active compound in one study, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) .[8][9] This compound exhibited low micromolar activity against multiple EV71 strains and displayed a high selectivity index (SI), indicating a large window between efficacy and toxicity.[8][9]

Comparative Performance of Anti-EV71 Derivatives

The table below compares the antiviral activity and cytotoxicity of key N-phenylbenzamide derivatives against an EV71 strain (SZ-98). The Selectivity Index (SI = TC₅₀/IC₅₀) is a critical measure of a compound's therapeutic potential.

Compound IDN-Phenyl Ring SubstitutionIC₅₀ (µM)TC₅₀ (µM, Vero Cells)Selectivity Index (SI)Reference
1e 4-Bromo5.7620108.8[8][9]
Pirodavir (Reference Drug)1.53120.7[8][11]

IC₅₀: 50% inhibitory concentration against the virus. TC₅₀: 50% toxic concentration for host cells (Vero).

The data clearly shows that while the reference drug Pirodavir has a lower IC₅₀, compound 1e possesses vastly lower cytotoxicity, resulting in a much more favorable selectivity index.[8][11] This highlights the success of SAR-guided optimization in developing potent and safe lead compounds.

Part 3: SAR in Antiparasitic Drug Discovery

N-phenylbenzamide derivatives have also been explored as agents against kinetoplastid parasites like Trypanosoma brucei.[12] The primary mechanism of action for these compounds is the binding to the minor groove of the parasite's kinetoplast DNA (kDNA), which is rich in adenine-thymine (AT) base pairs.[12]

Key Insights into Antiparasitic Activity

The SAR in this context focuses on optimizing DNA binding and cellular uptake.

  • Terminal Heterocycles: The parent compound in this class is a bis(2-aminoimidazoline) derivative.[12] The NH groups of these rings are crucial for forming hydrogen bonds with the bases in the DNA minor groove.

  • Bioisosteric Replacement: SAR studies involved replacing the 2-aminoimidazoline rings with other heterocycles like 1H-benzimidazol-2-ylamine or pyridine-2-carboxamidine. The bisarylimidamide derivatives showed submicromolar inhibitory activity against T. brucei, T. cruzi, and L. donovani.[12] This demonstrates that while the core N-phenylbenzamide linker positions the DNA-binding moieties, the nature of these terminal groups dictates the strength and mode of interaction (minor groove binding vs. intercalation).[12]

Part 4: Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate the SAR data are detailed below. These are self-validating systems that provide a clear workflow from synthesis to biological evaluation.

General Synthesis of N-Phenylbenzamide Derivatives

This protocol describes a common method for amide bond formation.

Synthesis_Workflow sub Substituted Benzoic Acid reaction Amide Coupling Reaction sub->reaction aniline Substituted Aniline aniline->reaction reagents Coupling Agents (e.g., DIC, HOBt) reagents->reaction solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product N-Phenylbenzamide Derivative purify->product

Caption: General workflow for the synthesis of N-phenylbenzamide derivatives.

Step-by-Step Protocol:

  • Reactant Solubilization: Dissolve the starting substituted benzoic acid (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Activation: Add activating reagents such as N,N'-diisopropylcarbodiimide (DIC, 1.2 eq) and N-hydroxybenzotriazole (HOBt, 1.1 eq).[8][11] Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amine Addition: Add the desired substituted aniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final N-phenylbenzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity (IC₅₀) Determination using MTT Assay

This assay is fundamental for evaluating the anticancer potential of the synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Conclusion

The N-phenylbenzamide scaffold is a remarkably versatile platform for the development of novel therapeutics. Structure-activity relationship studies have consistently demonstrated that targeted modifications to its two phenyl rings can profoundly influence biological activity. For anticancer applications, halogenation on the N-phenyl ring and the incorporation of heterocyclic moieties like imidazole are key strategies to enhance potency.[5] In the antiviral domain, a specific 3-amino-4-methoxy substitution pattern on the benzamide ring, combined with a 4-bromo substituent on the N-phenyl ring, yields compounds with high efficacy and a superior safety profile against EV71.[8][9] Furthermore, its application as a linker for DNA minor groove binders showcases its utility in developing antiparasitic agents.[12] The experimental workflows provided herein offer a robust framework for synthesizing and evaluating new derivatives, enabling researchers to continue unlocking the therapeutic potential of this privileged scaffold.

References

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. Available at: [Link][8][9][11]

  • Galiano, S., et al. (2011). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Available at: [Link][12]

  • Li, T., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry. Available at: [Link][2]

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry. Available at: [Link][1][5][6][7][13]

  • Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available at: [Link][9]

  • Khan, I., et al. (2017). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances. Available at: [Link][14]

  • Ojala, J., et al. (2022). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Pharmaceutics. Available at: [Link][10]

  • Malik, M. S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers Media S.A.. Available at: [Link][1]

  • ResearchGate (2022). Cytotoxicity of new imidazole-based N-phenylbenzamide derivatives 4a-j. Available at: [Link][6]

  • Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central. Available at: [Link][11]

  • ResearchGate (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives. Available at: [Link][7]

  • Kiec-Kononowicz, K., et al. (2015). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available at: [Link][3]

Sources

A Head-to-Head Comparison of IMB-0523 and Lamivudine in Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics for Hepatitis B Virus (HBV), the emergence of novel compounds with distinct mechanisms of action offers new hope for overcoming the challenges of drug resistance and achieving functional cures. This guide provides an in-depth, objective comparison of IMB-0523, a promising N-phenylbenzamide derivative, and lamivudine, a long-established nucleoside analog reverse transcriptase inhibitor. This analysis is grounded in published experimental data to assist researchers and drug development professionals in evaluating their respective anti-HBV activities.

Introduction: The Evolving Strategy in Anti-HBV Drug Development

Chronic Hepatitis B remains a significant global health issue, with current treatments primarily focused on long-term viral suppression. Lamivudine, a cornerstone of anti-HBV therapy for many years, effectively inhibits the viral polymerase but is often hampered by the development of drug resistance over time[1]. This has spurred the search for new antiviral agents that not only exhibit potent activity against wild-type HBV but also maintain efficacy against resistant strains. IMB-0523 has emerged as a candidate with a novel mechanism of action, offering a different approach to inhibiting HBV replication[2][3]. This guide will dissect the available preclinical data to compare the efficacy, mechanism, and resistance profiles of these two compounds.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between IMB-0523 and lamivudine lies in their molecular targets and mechanisms of inhibiting HBV replication.

IMB-0523: A Host-Targeting Approach

IMB-0523 represents a newer class of antiviral agents that modulate the host's intrinsic antiviral defenses. Its primary mechanism of action is the upregulation of the host cytidine deaminase, APOBEC3G (A3G)[2][3]. A3G is a known restriction factor for HBV and other retroviruses[4][5][6][7][8]. By increasing intracellular levels of A3G, IMB-0523 enhances the host's ability to suppress HBV replication. The anti-HBV effect of A3G is multifaceted and has been shown to be independent of its deaminase activity, primarily acting by interfering with viral reverse transcription at very early stages[4][5].

cluster_cell Hepatocyte IMB_0523 IMB-0523 A3G APOBEC3G (Upregulation) IMB_0523->A3G induces HBV_RT HBV Reverse Transcription A3G->HBV_RT inhibits Inhibition Inhibition

Figure 1: Mechanism of action of IMB-0523.

Lamivudine: A Direct-Acting Antiviral

Lamivudine is a synthetic nucleoside analog of cytidine. Following administration, it is intracellularly phosphorylated to its active triphosphate form, lamivudine triphosphate (3TC-TP)[9][10][11][]. 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate, for incorporation into the growing viral DNA chain by the HBV polymerase (a reverse transcriptase)[10][13]. Once incorporated, the lack of a 3'-hydroxyl group on the lamivudine molecule results in the termination of DNA chain elongation, thereby halting viral replication[10].

cluster_HBV HBV Replication Cycle Lamivudine Lamivudine L_TP Lamivudine Triphosphate (Active Form) Lamivudine->L_TP intracellular phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) L_TP->HBV_Polymerase competes with dCTP DNA_Chain Viral DNA Elongation L_TP->DNA_Chain incorporation leads to HBV_Polymerase->DNA_Chain Termination Chain Termination start Seed cells in 96-well plate and treat with compound incubation1 Incubate for a defined period (e.g., 24-72 hours) start->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate for 4 hours at 37°C add_mtt->incubation2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation2->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance end Calculate CC50 value read_absorbance->end

Figure 3: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 or other appropriate hepatoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., IMB-0523 or lamivudine) and include untreated control wells.

  • Incubation: Incubate the plate for a period that corresponds to the antiviral assay duration (e.g., 6 days).

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.

Quantification of Intracellular HBV DNA (qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method used to quantify the amount of HBV DNA within the cells, providing a measure of viral replication.

start Treat HBV-producing cells (e.g., HepG2.2.15) with compound incubation Incubate for a defined period (e.g., 6 days) start->incubation cell_lysis Lyse cells and extract intracellular DNA incubation->cell_lysis qpcr Perform qPCR using HBV-specific primers and probe cell_lysis->qpcr analysis Analyze amplification data and quantify HBV DNA copies qpcr->analysis end Calculate IC50 value analysis->end

Sources

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Benzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the quantification of active pharmaceutical ingredients (APIs) is the bedrock of quality, safety, and efficacy. For the benzamide class of compounds—a versatile group of drugs used as antipsychotics, antiemetics, and gastroprokinetics—High-Performance Liquid Chromatography (HPLC) remains the gold standard for analysis. However, a method is only as reliable as its validation.

This guide provides an in-depth comparison of HPLC method validation strategies for benzamides, grounded in the principles of scientific integrity and regulatory compliance. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our choices, ensuring that each method is a self-validating system you can trust. We will explore two distinct HPLC methods, dissect their validation data, and provide the foundational knowledge to adapt these principles to your own drug development challenges.

Pillar 1: The 'Why' of Method Validation

Before delving into protocols, we must understand the objective. The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended purpose.[1][2] This is not a mere checkbox exercise; it is a scientific investigation into a method's performance, mandated by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6] The core validation characteristics, as outlined in the ICH Q2(R1) guideline, provide a framework for this investigation.[7][8]

The following diagram illustrates the logical flow of a comprehensive method validation process, which forms the structure of our subsequent analysis.

Method_Validation_Workflow cluster_validation Validation Execution Start Define Analytical Procedure's Purpose (e.g., Assay, Impurity Test) Dev Method Development & Optimization Start->Dev Input Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Finalized Method Specificity Specificity/ Selectivity Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report (Summarize Results vs. Criteria) Robustness->Report All data collected End Method Approved for Routine Use Report->End If all criteria met

Caption: Logical workflow for analytical method validation, from purpose definition to final approval.

Pillar 2: The Comparative Validation Study

We will now validate and compare two distinct HPLC methods for the quantification of a representative benzamide, Amisulpride , in a pharmaceutical dosage form.

  • Method A: The Robust Isocratic HPLC Method. A standard, reliable method representing a common approach in quality control labs.

  • Method B: The High-Throughput UHPLC Method. A modern, faster alternative leveraging Ultra-High-Performance Liquid Chromatography for increased efficiency.

Method A: Detailed Experimental Protocol (Isocratic HPLC)

This protocol is designed for reliability and ease of transfer between laboratories. The choice of a C18 column provides excellent retention for moderately polar compounds like Amisulpride, while the isocratic mobile phase simplifies the system and enhances reproducibility.

1. Materials & Reagents:

  • Amisulpride Reference Standard (USP or equivalent)
  • Amisulpride Tablets (e.g., 200 mg)
  • Acetonitrile (HPLC Grade)
  • Methanol (HPLC Grade)
  • Potassium Dihydrogen Phosphate (ACS Grade)
  • Orthophosphoric Acid (ACS Grade)
  • Purified Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV Detector
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase: 25 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30 v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 280 nm[9]
  • Injection Volume: 20 µL
  • Run Time: 10 minutes

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~50 mg of Amisulpride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Methanol.
  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[10]
  • Sample Preparation (100 µg/mL target):
  • Weigh and finely powder 20 tablets to determine the average tablet weight.
  • Accurately weigh a portion of the powder equivalent to 50 mg of Amisulpride into a 50 mL volumetric flask.
  • Add ~35 mL of Methanol and sonicate for 15 minutes to dissolve.
  • Dilute to volume with Methanol and mix well.
  • Centrifuge a portion of this solution at 4000 RPM for 10 minutes.
  • Pipette 5.0 mL of the supernatant into a 50 mL volumetric flask and dilute to volume with the mobile phase.
  • Filter through a 0.45 µm PTFE syringe filter before injection.

The following diagram visualizes this sample preparation and analysis workflow.

Experimental_Workflow Start Weigh Tablet Powder (Equivalent to 50 mg API) Dissolve Add Methanol & Sonicate 15 min Start->Dissolve Dilute1 Dilute to 50 mL with Methanol Dissolve->Dilute1 Centrifuge Centrifuge at 4000 RPM Dilute1->Centrifuge Dilute2 Pipette 5 mL Supernatant & Dilute to 50 mL with Mobile Phase Centrifuge->Dilute2 Filter Filter through 0.45 µm PTFE Filter Dilute2->Filter Inject Inject 20 µL into HPLC System Filter->Inject

Sources

Comparative evaluation of dehydrosulfurization methods in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise removal of sulfur-containing functional groups is a critical step in the construction of complex molecules. Dehydrosulfurization, the cleavage of carbon-sulfur (C-S) bonds, is a powerful transformation that enables the strategic use of sulfur as a temporary activating or directing group, or for the late-stage modification of molecular scaffolds. This guide provides a comparative evaluation of the primary methods for dehydrosulfurization, offering insights into their mechanisms, experimental considerations, and relative performance to aid in the selection of the optimal strategy for a given synthetic challenge.

Reductive Desulfurization: The Classical Approach

Reductive methods are among the most established and widely utilized for C-S bond cleavage. These techniques typically involve the use of hydrogen-rich reagents or catalysts to effect the hydrogenolysis of the C-S bond, replacing it with a C-H bond.

Raney Nickel (Ni(H))

Raney Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy, is a cornerstone of reductive desulfurization.[1] Its high surface area and adsorbed hydrogen make it a potent catalyst for a variety of hydrogenation reactions, including the cleavage of C-S bonds.[1][2]

Mechanism of Action: The desulfurization process with Raney Nickel is a heterogeneous catalytic reaction. The sulfur atom of the substrate adsorbs onto the nickel surface, which facilitates the cleavage of the C-S bond. The adsorbed hydrogen on the catalyst then saturates the resulting carbon-centered radical or organometallic intermediate to form the final C-H bond. The high affinity of nickel for sulfur is a key driving force for this reaction.[3]

Experimental Protocol: A Typical Raney Nickel Desulfurization

  • Catalyst Preparation: Commercially available Raney Nickel is typically supplied as a slurry in water or a solvent. Prior to use, the catalyst is washed several times with the reaction solvent to remove any residual water or other impurities. Caution must be exercised as Raney Nickel is pyrophoric when dry.[3]

  • Reaction Setup: The sulfur-containing substrate is dissolved in a suitable solvent (commonly ethanol, methanol, or tetrahydrofuran) in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Raney Nickel: A slurry of the washed Raney Nickel is added to the reaction mixture. The amount of catalyst used can vary significantly depending on the substrate and the desired reaction rate.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.

  • Workup: Upon completion, the reaction mixture is carefully filtered to remove the Raney Nickel. The filtrate is then concentrated, and the product is purified by standard techniques such as chromatography.

Performance & Scope: Raney Nickel is effective for the desulfurization of a wide range of sulfur-containing compounds, including thioacetals, thioketals, thiols, and sulfides.[2] It is particularly useful for the conversion of carbonyl groups to methylene groups via a two-step process involving the formation of a thioacetal followed by desulfurization.[2]

Substrate TypeTypical Yield (%)Reaction ConditionsReference
Thioacetal85-95%Raney Ni, EtOH, reflux, 4-12 h[2]
Thiol70-90%Raney Ni, EtOH, rt, 2-8 h[4]
Sulfide80-95%Raney Ni, EtOH, reflux, 6-16 h[5]

Advantages and Limitations:

  • Advantages: High efficiency, broad substrate scope, and relatively low cost.

  • Limitations: The pyrophoric nature of the catalyst requires careful handling.[3] The reaction conditions are not always chemoselective, and other reducible functional groups (e.g., alkenes, alkynes, nitro groups) may also be reduced.[2][3] The catalyst cannot be used in acidic conditions (pH < 5.5).[3]

Workflow for Raney Nickel Desulfurization

sub Substrate in Solvent react Combine and React (Stir at RT or Reflux) sub->react prep Prepare Raney Ni Slurry (Wash with Solvent) prep->react filter Filter to Remove Raney Ni react->filter purify Purify Product filter->purify

Caption: Workflow for a typical Raney Nickel desulfurization experiment.

Radical-Based Dehydrosulfurization

Radical-based methods offer an alternative to reductive desulfurization, often proceeding under milder conditions. The Barton-McCombie deoxygenation, while primarily known for removing hydroxyl groups, provides a powerful radical-mediated pathway that can be adapted for C-S bond cleavage.

Barton-McCombie Deoxygenation Chemistry

This reaction involves the conversion of an alcohol to a thiocarbonyl derivative, which then undergoes a radical chain reaction with a tin hydride reagent to afford the deoxygenated product.[6][7] The driving force is the formation of a strong tin-sulfur bond.[6]

The Radical Chain Mechanism: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical (Bu3Sn•). This radical attacks the sulfur atom of the thiocarbonyl group, leading to the cleavage of the C-O bond and the formation of an alkyl radical. The alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the radical chain and yielding the deoxygenated product.[8]

Experimental Protocol: Deoxygenation via a Thiocarbonyl Derivative

  • Formation of the Thiocarbonyl Derivative: The starting alcohol is converted to a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazolide.[9]

  • Radical Reaction: The thiocarbonyl derivative is dissolved in a suitable solvent (e.g., toluene, benzene) and treated with tributyltin hydride (Bu3SnH) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reaction Conditions: The reaction mixture is typically heated to reflux to initiate the radical chain reaction.

  • Workup: After the reaction is complete, the solvent is removed, and the crude product is purified. A key challenge is the removal of the toxic organotin byproducts, which can often be achieved by treatment with aqueous KF to precipitate insoluble tin fluorides.[7]

Performance & Scope: The Barton-McCombie reaction is highly effective for the deoxygenation of secondary and tertiary alcohols.[7] Primary alcohols are generally less suitable substrates due to the instability of the corresponding primary radicals.[7]

| Alcohol Type | Thiocarbonyl Derivative | Typical Yield (%) | Reaction Conditions | Reference | | --- | --- | --- | --- | | Secondary | Xanthate | 80-95% | Bu3SnH, AIBN, Toluene, reflux |[6][8] | | Tertiary | Thiocarbonylimidazolide | 75-90% | Bu3SnH, AIBN, Benzene, reflux |[9] |

Advantages and Limitations:

  • Advantages: Mild reaction conditions and good functional group tolerance. The radical nature of the reaction avoids carbocationic rearrangements.

  • Limitations: The primary drawback is the toxicity of the organotin reagents and byproducts.[10] This has led to the development of less toxic alternatives, such as silanes and hypophosphorous acid.[10]

Mechanism of the Barton-McCombie Deoxygenation

AIBN AIBN Bu3Sn_rad Bu3Sn• AIBN->Bu3Sn_rad Initiation ROCS2R_prime R-O-C(=S)-SR' Bu3Sn_rad->ROCS2R_prime Attack on S R_rad R• ROCS2R_prime->R_rad C-O Cleavage RH R-H R_rad->RH H Abstraction Bu3SnH Bu3SnH Bu3SnH->Bu3Sn_rad Propagation

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

Transition-Metal-Catalyzed C-S Bond Cleavage

The development of transition-metal-catalyzed methods for C-S bond cleavage represents a significant advancement in the field, offering high efficiency and selectivity.

Homogeneous Catalysis: A variety of transition metals, including nickel, molybdenum, and tungsten, have been shown to catalyze the reductive cleavage of C-S bonds.[11][12] These reactions often proceed under milder conditions than traditional methods and can exhibit high chemoselectivity. For example, nickel catalysts can selectively cleave sp2-hybridized carbon-sulfur bonds in the presence of other functional groups.[11]

Heterogeneous Catalysis (Hydrodesulfurization - HDS): In industrial settings, hydrodesulfurization (HDS) is a crucial process for removing sulfur-containing impurities from fossil fuels.[13] This is typically achieved using heterogeneous catalysts, such as cobalt-molybdenum sulfides supported on alumina (Co-Mo/Al2O3), at high temperatures and pressures.[13] While the conditions are harsh, HDS is a highly efficient and large-scale process.

Catalyst SystemSubstrateProductConditionsReference
Ni(cod)2/PCy3Aryl sulfideAreneToluene, 100 °C[11]
Mo(CO)6ThiolAlkane/AreneDioxane, reflux[11]
Co-Mo/Al2O3ThiopheneButane + H2S300-450 °C, high H2 pressure[13]

Emerging Dehydrosulfurization Technologies

Recent research has focused on developing more sustainable and environmentally friendly methods for dehydrosulfurization, with photocatalysis and electrochemistry emerging as promising alternatives.

Photocatalytic Methods

Photocatalytic desulfurization utilizes semiconductor materials to generate reactive oxygen species upon irradiation with light, which then oxidize the sulfur-containing compounds to more polar sulfoxides and sulfones.[14][15] These oxidized products can then be easily removed by extraction or adsorption. This method is particularly effective for the deep desulfurization of fuels.[16]

Workflow for Photocatalytic Desulfurization

mix Mix Substrate, Photocatalyst, & Solvent irradiate Irradiate with Light (e.g., Visible Light) mix->irradiate oxidize Oxidation of Sulfur Compound irradiate->oxidize separate Separate Oxidized Product oxidize->separate product Desulfurized Product separate->product

Caption: General workflow for photocatalytic oxidative desulfurization.

Electrochemical Synthesis

Electrochemical methods offer a reagent-free approach to C-S bond cleavage, using an electric current to directly oxidize or reduce the substrate at an electrode surface.[17] This technique provides a high degree of control over the reaction potential, allowing for selective transformations.[18] Electrochemical desulfurization has been successfully applied to a range of substrates, from simple organic molecules to complex peptides.[17]

Comparative Analysis and Future Outlook

The choice of a dehydrosulfurization method depends on a multitude of factors, including the nature of the substrate, the presence of other functional groups, and considerations of cost, safety, and environmental impact.

MethodKey AdvantagesKey DisadvantagesBest Suited For
Raney Nickel High efficiency, broad scope, low costPyrophoric, low chemoselectivityRobust substrates, conversion of thioacetals
Barton-McCombie Mild conditions, avoids rearrangementsToxic tin reagents, byproduct removalDeoxygenation of sensitive secondary/tertiary alcohols
Transition Metal High selectivity, milder conditions (homogeneous)Catalyst cost, ligand sensitivityChemoselective C-S bond cleavage
Photocatalysis Green, mild conditions, uses lightOften requires subsequent separation stepDeep desulfurization of fuels, "green" synthesis
Electrochemistry Reagent-free, highly tunableRequires specialized equipmentControlled and selective C-S bond cleavage

The field of dehydrosulfurization continues to evolve, with a strong emphasis on the development of more sustainable and selective catalytic systems. Future research will likely focus on expanding the scope of photocatalytic and electrochemical methods, as well as designing novel, non-toxic reagents and catalysts for reductive and radical-based transformations.

References

  • Barton-McCombie Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Kim, S., & Lim, C. J. (2001). Facile Barton−McCombie Deoxygenation of Alcohols with Tetrabutylammonium Peroxydisulfate and Formate Ion. Organic Letters, 3(24), 3851–3854. [Link]

  • Barton–McCombie deoxygenation. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Ganguly, T., Chakraborty, A. B., & Majumdar, A. (2023). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. ACS Organic & Inorganic Au, 3(6), 332–349. [Link]

  • Lam, V., Li, G., Song, C., Chen, J., Fairbridge, C., Hui, R., & Zhang, J. (2012). A review of electrochemical desulfurization technologies for fossil fuels. Fuel Processing Technology, 98, 49–59. [Link]

  • Barton-McCombie Deoxygenation. (2014, June 17). Chem-Station Int. Ed. Retrieved January 2, 2026, from [Link]

  • Recent trends in incorporation of CO2 into organosulfur compounds via C-S bond cleavage. (2024). Coordination Chemistry Reviews, 502, 215597. [Link]

  • Desulfurization with Raney Nickel. (n.d.). Organic Reactions. Retrieved January 2, 2026, from [Link]

  • Li, W., Xing, J., Wang, S., & Liu, S. (2015). Deep desulfurization of condensate gasoline by electrochemical oxidation and solvent extraction. RSC Advances, 5(82), 66953–66960. [Link]

  • Electrochemical Desulfurization and its Application to Native Chemical Ligation. (2020). UCL Discovery. Retrieved January 2, 2026, from [Link]

  • Coal to Clean: Comparing Advanced Electrodes for Desulfurization and Copper Recovery. (2024). Molecules, 29(11), 2568. [Link]

  • Yik, E. S.-L. (2017). Hydrodesulfurization on Transition Metal Catalysts: Elementary Steps of C-S Bond Activation and Consequences of Bifunctional Synergies. UC Berkeley. Retrieved from [Link]

  • Desulfurization with Raney Nickel. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Electrochemical Advanced Treatment of Desulfurization Wastewater from Coal-Fired Power Plants. (2020). Journal of Electrochemistry, 26(5), 643–652. [Link]

  • Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • Preparation of Raney Nickel. (n.d.). BYJU'S. Retrieved January 2, 2026, from [Link]

  • Raney Nickel Catalyst. (n.d.). Vineeth Precious. Retrieved January 2, 2026, from [Link]

  • Transition-metal-free C-S bond cleavage and transformation of organosulfur compounds. (2023). Chemical Communications, 59(36), 5343–5364. [Link]

  • Ganguly, T., Chakraborty, A. B., & Majumdar, A. (2023). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. ACS Organic & Inorganic Au, 3(6), 332–349. [Link]

  • Ganguly, T., Chakraborty, A. B., & Majumdar, A. (2023). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Semantic Scholar. Retrieved from [Link]

  • Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds. (2024). Molecules, 29(18), 4137. [Link]

  • Desulfurization through Photocatalytic Oxidation: A Critical Review. (2021). ResearchGate. Retrieved from [Link]

  • Hydrodesulfurization catalysis and mechanism of supported transition metal sulfides. (2000). Pure. Retrieved from [Link]

  • A review on recent progression of photocatalytic desulphurization study over decorated photocatalysts. (2019). ResearchGate. Retrieved from [Link]

  • Photocatalytic Desulfurization. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Synthesis and Characterization of Bi2WxMo1−xO6 Solid Solutions and Their Application in Photocatalytic Desulfurization under Visible Light. (2020). MDPI. Retrieved from [Link]

  • Carbon−Sulfur Bond Cleavage and Hydrodesulfurization of Thiophenes by Tungsten. (1995). Journal of the American Chemical Society, 117(1), 295–296. [Link]

  • Comparison of different desulfurization techniques regarding temperature, pressure, environmental impact, efficiency, and industrial applicability. (2021). ResearchGate. Retrieved from [Link]

  • Desulfurization. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

Sources

From the Bench to the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-phenylbenzamide Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the relentless pursuit of novel antiviral therapeutics, the N-phenylbenzamide scaffold has emerged as a promising and versatile platform.[1] Compounds derived from this chemical backbone have demonstrated potent activity against a spectrum of clinically significant viruses, including influenza, enteroviruses, and Hepatitis C.[1][2] However, the journey from a promising hit in a laboratory assay to a viable clinical candidate is fraught with challenges. A critical step in this process is bridging the translational gap between in vitro potency and in vivo efficacy.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the in vitro and in vivo evaluation of N-phenylbenzamide antiviral agents. It synthesizes technical data with field-proven insights to illuminate the path from initial screening to preclinical validation.

The Antiviral Mechanism: Targeting Viral and Host Factors

N-phenylbenzamide derivatives exhibit diverse mechanisms of action, a testament to their chemical adaptability.[1] Rather than a single, conserved target, these compounds have been shown to inhibit viral replication by interfering with various stages of the viral life cycle. For some enteroviruses, for instance, certain derivatives have been found to hinder viral entry into the host cell. In other cases, they have been shown to modulate host factors that are essential for viral replication, representing a strategy that could offer a broader spectrum of activity and a higher barrier to resistance.[1]

Phase 1: The Proving Ground - In Vitro Efficacy

The initial assessment of any potential antiviral compound lies in its in vitro activity. These cell-based assays provide the first quantitative measure of a compound's ability to inhibit viral replication in a controlled environment.

Key Methodologies: Plaque Reduction and Cytopathic Effect Inhibition

The gold standard for quantifying antiviral activity is the plaque reduction assay .[3][4][5] This technique measures the concentration of a drug required to reduce the number of viral plaques—localized areas of cell death in a monolayer—by 50% (IC50). The cytopathic effect (CPE) inhibition assay is another widely used method that assesses the ability of a compound to protect cells from virus-induced damage.[1]

A crucial parameter derived from these assays is the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 (SI = CC50/IC50).[6][7] A high SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.

Representative In Vitro Data for N-phenylbenzamide Derivatives

The following table summarizes the in vitro antiviral activity of a representative N-phenylbenzamide derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e), against various strains of Enterovirus 71 (EV71).

Virus Strain (Genotype)IC50 (µM)CC50 (Vero cells) (µM)Selectivity Index (SI)
SZ-98 (C4)5.7 ± 0.8>620>108.8
JS-52-3 (C4)12 ± 1.2>620>51.7
H (C2)11 ± 1.5>620>56.4
BrCr (A)10 ± 0.9>620>62.0

Data adapted from Ji, X. et al. (2013). [8][9]

These data highlight the potent and selective in vitro activity of this class of compounds against multiple genotypes of EV71.[8][9]

Phase 2: The Reality Check - In Vivo Efficacy

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism.[6][10] In vivo studies in animal models are therefore a critical next step to evaluate a drug candidate's true therapeutic potential.[11][12]

Choosing the Right Animal Model

The selection of an appropriate animal model is paramount for obtaining clinically relevant data. For influenza virus research, mice are commonly used for initial efficacy testing due to their cost-effectiveness and the availability of well-characterized strains.[11][12][13] Ferrets are considered the gold standard for influenza transmission and pathogenesis studies as they mimic human disease symptoms more closely.[13][14]

Key Endpoints in In Vivo Studies

Efficacy in animal models is assessed through a variety of endpoints, including:

  • Reduction in Viral Titers: Measuring the amount of virus in target organs, such as the lungs for respiratory viruses.[15][16]

  • Increased Survival Rates: Monitoring the survival of infected animals treated with the compound compared to a placebo group.[15]

  • Alleviation of Clinical Symptoms: Scoring animals for signs of disease, such as weight loss, fever, and lethargy.[14][17]

  • Improved Histopathology: Examining tissue samples for reduced inflammation and damage.

Representative In Vivo Data for an N-phenyl-substituted Amidoamidine

The following table presents in vivo efficacy data for N-phenyl-substituted β-amidoamidines, structurally related to N-phenylbenzamides, in a mouse model of influenza A (H3N2) infection.

CompoundDose (mg/kg/day)Protection Index (%)
4d 2060
4e 2050
4f 2040
Rimantadine 2030

Data adapted from Pokrovsky, A. et al. (2013). [18]

These results demonstrate a beneficial protective effect of these compounds in a lethal influenza challenge model, with some derivatives outperforming the established antiviral drug rimantadine.[18]

Bridging the Gap: Why In Vitro Doesn't Always Predict In Vivo

A significant challenge in drug development is the often-observed disconnect between promising in vitro data and subsequent in vivo performance.[10][19] Several factors contribute to this discrepancy:

  • Pharmacokinetics and Metabolism (ADME): How a drug is absorbed, distributed, metabolized, and excreted in a living organism profoundly impacts its efficacy. A compound that is highly potent in a petri dish may be rapidly metabolized or poorly distributed to the site of infection in vivo.[20]

  • Host Immune Response: The immune system plays a crucial role in controlling viral infections. In vivo models allow for the assessment of how a drug interacts with the host's immune response, an aspect completely absent in simple cell culture systems.[17]

  • Toxicity: A compound may exhibit acceptable toxicity in cell lines but cause unforeseen adverse effects in a whole organism.[20]

The transition from in vitro to in vivo testing is a critical filter in the drug discovery pipeline. It underscores the importance of a multi-faceted evaluation approach to identify compounds with the highest probability of clinical success.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.

Diagram: From In Vitro Screening to In Vivo Validation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound N-Phenylbenzamide Compound Library CPE CPE Inhibition Assay (Primary Screen) Compound->CPE High-Throughput Screening Plaque Plaque Reduction Assay (IC50 Determination) CPE->Plaque Confirm Hits Cyto Cytotoxicity Assay (CC50 Determination) Plaque->Cyto Assess Safety SI Calculate Selectivity Index (SI) Plaque->SI Cyto->SI Lead_vitro Potent & Selective In Vitro Leads SI->Lead_vitro PK Pharmacokinetic (PK) Studies Lead_vitro->PK Transition to Animal Models Tox Toxicity Studies (MTD Determination) PK->Tox Efficacy Animal Efficacy Model (e.g., Influenza Mouse Model) Tox->Efficacy Endpoints Measure Endpoints: - Viral Titers - Survival - Clinical Scores Efficacy->Endpoints Lead_vivo Efficacious & Safe In Vivo Candidate Endpoints->Lead_vivo

Sources

A Predictive Guide to the Structural Elucidation and Confirmation of 4-amino-N-(2-chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides a comprehensive framework for the structural elucidation of 4-amino-N-(2-chlorophenyl)benzamide, a compound of interest within the versatile benzamide class of molecules known for their diverse biological activities.[1]

Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document adopts a predictive and comparative approach.[1][2][3] By integrating established principles of spectroscopy with data from structurally analogous compounds, we will construct a detailed analytical blueprint. This guide will not only predict the spectral signatures of 4-amino-N-(2-chlorophenyl)benzamide but also provide the experimental methodologies required to generate and confirm this data, creating a self-validating system for its structural confirmation.

The Molecular Blueprint: Proposed Synthesis

A logical starting point for structural elucidation is understanding the molecule's synthetic origin. A plausible and efficient route to synthesize 4-amino-N-(2-chlorophenyl)benzamide involves a two-step process: the amidation of 4-nitrobenzoyl chloride with 2-chloroaniline, followed by the reduction of the nitro group.[1][3] This common method utilizes readily available starting materials and is generally high-yielding.[1]

The causality behind this choice of pathway is twofold: first, the amide bond formation is robust and well-documented. Second, the reduction of a nitro group to a primary amine is a high-conversion reaction with several reliable methods, such as catalytic hydrogenation (e.g., Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂).[1][3]

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Group Reduction 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Amidation Amidation (e.g., DCM, Triethylamine) 4-Nitrobenzoyl_chloride->Amidation 2-Chloroaniline 2-Chloroaniline 2-Chloroaniline->Amidation Intermediate N-(2-chlorophenyl)-4-nitrobenzamide Amidation->Intermediate Reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Final_Product 4-amino-N-(2-chlorophenyl)benzamide Reduction->Final_Product

Figure 1: Proposed two-step synthesis of 4-amino-N-(2-chlorophenyl)benzamide.

Deconstructing the Molecule: A Multi-Technique Spectroscopic Approach

The definitive confirmation of the synthesized compound's structure relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous proof of identity and purity.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration MS->Data_Integration IR->Data_Integration

Figure 2: Workflow for the structural elucidation of 4-amino-N-(2-chlorophenyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and number of protons and carbon atoms.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~9.80s1H-NH- (Amide)The amide proton in N-arylbenzamides is typically deshielded and appears as a singlet. Its chemical shift is sensitive to solvent and concentration.
~8.45d1HAr-H (ortho to -Cl)The proton ortho to the chlorine on the N-phenyl ring is expected to be downfield due to the inductive effect of the amide linkage and the chlorine atom.
~7.85d2HAr-H (ortho to -C=O)These protons on the 4-aminobenzoyl ring are deshielded by the anisotropic effect of the carbonyl group. They appear as a doublet due to coupling with the meta protons.
~7.40t1HAr-H (para to -Cl)A triplet is expected for this proton due to coupling with its two ortho neighbors on the N-phenyl ring.
~7.25t1HAr-H (meta to -Cl)A triplet is expected for this proton due to coupling with its two ortho and para neighbors on the N-phenyl ring.
~6.65d2HAr-H (meta to -C=O)These protons on the 4-aminobenzoyl ring are shielded by the strong electron-donating amino group, shifting them significantly upfield. They appear as a doublet.
~5.80s (br)2H-NH₂ (Amino)The protons of the primary amino group typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.[2]

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165.5C=O (Amide)The amide carbonyl carbon is characteristically found in this downfield region.[4]
~152.0C-NH₂The carbon attached to the amino group (C4) is significantly shielded and shifted downfield by the nitrogen's resonance effect.
~136.0C (quaternary, attached to NH)The ipso-carbon of the N-phenyl ring attached to the amide nitrogen (C1').
~132.0 - 120.0Ar-CA complex region containing the remaining aromatic carbon signals. Specific assignments would require 2D NMR techniques like HSQC and HMBC.
~118.0C (quaternary, attached to C=O)The ipso-carbon of the benzoyl ring attached to the carbonyl group (C1).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is crucial for confirming its elemental composition.[3] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.[1]

Predicted Mass Spectrometry Data

ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₁ClN₂O-
Monoisotopic Mass 246.0560 g/mol Calculated based on the most abundant isotopes.
[M+H]⁺ (ESI-HRMS) 247.0633 m/zThe exact mass of the protonated molecule.
Isotopic Pattern A prominent [M+H+2]⁺ peak at ~32% the intensity of the [M+H]⁺ peak.This is the characteristic isotopic signature for a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

Fragmentation Analysis: The fragmentation of benzamides under mass spectrometry often involves the cleavage of the amide bond.[5][6] A characteristic fragmentation pathway for 4-amino-N-(2-chlorophenyl)benzamide would be the cleavage of the N-CO bond, leading to the formation of the 4-aminobenzoyl cation (m/z 120) and the 2-chloroaniline radical cation (m/z 127).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.[3] The presence of characteristic absorption bands provides direct evidence for the amide and amine functionalities.

Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional GroupDescription of VibrationComparative Insights
3450 - 3300Primary Amine (-NH₂)Asymmetric and symmetric N-H stretching. Primary aromatic amines typically show two distinct bands in this region.[7][8][9]
3300 - 3100Secondary Amide (-NH-)N-H stretching. This band is often a single, sharp peak.
1650 - 1630Amide C=O"Amide I" band, C=O stretching. This is typically a very strong and sharp absorption. The position is characteristic of secondary amides.[10]
1620 - 1580Primary Amine (-NH₂)N-H bending (scissoring).
1550 - 1510Secondary Amide (-NH-)"Amide II" band, a combination of N-H in-plane bending and C-N stretching.[10]
~750C-ClC-Cl stretching. The position can vary but is expected in the fingerprint region.

Comparative Analysis: Grounding Predictions with Experimental Data

To build confidence in the predicted data, we can compare it to the known experimental data of a structurally related compound. 4-Aminobenzamide serves as an excellent comparator as it contains the 4-aminobenzoyl moiety of our target molecule.

Table 1: Comparative Spectroscopic Data

Spectroscopic Feature4-amino-N-(2-chlorophenyl)benzamide (Predicted)4-Aminobenzamide (Experimental)[11]
¹H NMR (DMSO-d₆)
-NH₂ protons~5.80 ppm (br s)~5.7 ppm (br s)
Aromatic Protons~8.45 - 6.65 ppm~7.6 - 6.5 ppm
¹³C NMR (DMSO-d₆)
C=O Carbon~165.5 ppm~168 ppm
IR (KBr)
-NH₂ Stretch3450 - 3300 cm⁻¹~3460, 3350 cm⁻¹
C=O Stretch1650 - 1630 cm⁻¹~1650 cm⁻¹
MS
Molecular Weight246.69 g/mol 136.15 g/mol [12]

This comparison demonstrates that the predicted values for the shared 4-aminobenzoyl portion of the molecule align well with established experimental data, lending high credibility to the overall predicted spectrum for 4-amino-N-(2-chlorophenyl)benzamide.

Experimental Protocols: A Practical Guide to Data Acquisition

The following are detailed, generalized protocols for acquiring the necessary spectroscopic data. These protocols are designed to be self-validating, ensuring high-quality, reproducible results.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]

  • Filtration: Filter the solution through a small glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.

Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). Calibrate the instrument immediately before or during the run with a known standard to ensure high mass accuracy.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure good contact between the sample and the crystal.[2] This method is preferred for its simplicity and speed.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Sample Scan: Collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of a novel compound like 4-amino-N-(2-chlorophenyl)benzamide is a systematic process of evidence gathering. While direct experimental data is not yet widely published, this guide has established a robust predictive framework based on fundamental spectroscopic principles and comparative data from related structures. The convergence of the predicted ¹H NMR, ¹³C NMR, IR, and HRMS data provides a unique and unambiguous spectral fingerprint. By following the detailed experimental protocols outlined herein, researchers can confidently synthesize, purify, and, most importantly, confirm the structure of 4-amino-N-(2-chlorophenyl)benzamide, enabling its further exploration in drug discovery and development programs.

References

  • Benchchem. (n.d.). Spectral Data Analysis of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
  • Benchchem. (n.d.). Technical Guide: Elucidation and Confirmation of 4-amino-N-(2-chlorophenyl)benzamide Structure.
  • Benchchem. (n.d.). Physicochemical Properties of 4-amino-N-(2-chlorophenyl)benzamide: A Technical Guide.
  • PubChem. (n.d.). N-(4-amino-2-chlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. Sabinet African Journals.
  • Perjessy, A., Fabian, W. M., Pařík, P., & Sustekova, Z. (2004). Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane.
  • PubChem. (n.d.). 4-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Santos, F. J. S., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • Akhtari, K., et al. (n.d.). Infrared spectra and AM1 calculations of N-benzylideneanilines.
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(o-Chlorophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • SciSpace. (2014). Infrared Absorption Band Assignment in Benzanilide and Some of its p-Substituted Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pharmacia. (n.d.). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Atta-ur-Rahman & Choudhary, M. I. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Benchchem. (n.d.). Spectroscopic Properties of 2-(2-Chlorophenyl)acetohydrazide: A Technical Overview.
  • University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. Retrieved from [Link]

Sources

A Comparative Guide to N-Phenylbenzamide Derivatives as Potent Enzyme Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Phenylbenzamide Scaffold - A Privileged Motif in Enzyme Inhibition

The N-phenylbenzamide core is a remarkable and enduring scaffold in medicinal chemistry, frequently recognized as a "privileged structure." Its inherent drug-like properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its importance in the design of potent and selective enzyme inhibitors. This guide offers a comparative exploration of N-phenylbenzamide derivatives targeting three critical classes of enzymes with profound implications in human health and disease: Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Sirtuins (SIRTs). Through a detailed examination of structure-activity relationships (SAR), mechanistic insights, and robust experimental protocols, we aim to provide a comprehensive resource for the rational design and evaluation of next-generation N-phenylbenzamide-based therapeutics.

Chapter 1: Targeting the Epigenome: N-Phenylbenzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] The dysregulation of HDAC activity is a hallmark of many cancers, where it can lead to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[2] The benzamide group, in particular, has proven to be an effective zinc-binding group (ZBG) within the active site of these zinc-dependent enzymes.[3]

Mechanism of Action: Reversing Transcriptional Repression

N-phenylbenzamide-based HDAC inhibitors typically function by chelating the zinc ion in the catalytic domain of the enzyme, thereby blocking its deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[1]

HDAC_Inhibition_Pathway cluster_cancer Cancer Progression HDAC_Inhibitor N-Phenylbenzamide Inhibitor HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin Histones->Chromatin Relaxed_Chromatin Relaxed Chromatin Histones->Relaxed_Chromatin Acetylation Maintained Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Cancer_Progression Cancer_Progression Gene_Repression->Cancer_Progression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Cancer_Suppression Cancer_Suppression Cell_Cycle_Arrest->Cancer_Suppression Promotes Apoptosis Apoptosis Apoptosis->Cancer_Suppression Promotes Gene_Expression Gene Expression Relaxed_Chromatin->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Gene_Expression->Apoptosis

Caption: Signaling pathway of HDAC inhibition by N-phenylbenzamide derivatives.

Comparative Analysis of N-Phenylbenzamide HDAC Inhibitors

The inhibitory potency of N-phenylbenzamide derivatives against different HDAC isoforms is highly dependent on the nature and position of substituents on both the phenyl and benzamide rings. The following table summarizes the IC50 values for a selection of derivatives against Class I HDACs.

Compound IDR1 GroupR2 GroupnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j CH3NH210.650.781.70[1]
Entinostat ---0.930.951.80[1]
7b HNH21>10>10>10[1]
7e HNH22>10>10>10[1]
7g CH3NH20>10>10>10[1]

Key Structure-Activity Relationship Insights:

  • Compound 7j demonstrates superior potency against HDAC1, HDAC2, and HDAC3 compared to the well-established inhibitor, Entinostat.[1]

  • The presence of an amino group (NH2) at the R2 position and a methyl group (CH3) at the R1 position appears to be crucial for potent HDAC inhibition within this series.[1]

  • The linker length (n) also plays a critical role, with a linker of one methylene unit (n=1) in compound 7j contributing to its enhanced activity compared to derivatives with shorter or longer linkers.[1]

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a robust method for determining the in vitro inhibitory activity of N-phenylbenzamide derivatives against HDAC enzymes.

HDAC_Assay_Workflow start Start reagent_prep Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds start->reagent_prep plate_setup Plate Setup: - Add Assay Buffer - Add Test Compounds (serial dilutions) - Add HDAC Enzyme reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Fluorogenic Substrate pre_incubation->reaction_initiation incubation Incubation (e.g., 60 min at 37°C) reaction_initiation->incubation reaction_stop Stop Reaction & Develop Signal: Add Developer Solution incubation->reaction_stop measurement Measure Fluorescence (e.g., Ex: 360 nm, Em: 460 nm) reaction_stop->measurement data_analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the N-phenylbenzamide test compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

    • Dilute the recombinant HDAC enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.[4]

  • Assay Plate Setup:

    • In a 96-well black microplate, add assay buffer to all wells.

    • Add the serially diluted test compounds, a positive control inhibitor (e.g., Trichostatin A), and a vehicle control (DMSO) to the appropriate wells.[5]

    • Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.[5]

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]

    • Initiate the reaction by adding the fluorogenic HDAC substrate solution to all wells.[5]

    • Incubate the plate at 37°C for 60 minutes, protected from light.[5]

  • Signal Development and Measurement:

    • Stop the reaction and develop the fluorescent signal by adding a developer solution (e.g., trypsin) to each well.[6]

    • Incubate at room temperature for 15-30 minutes.[6]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[4]

  • Data Analysis:

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chapter 2: Exploiting Synthetic Lethality: N-Phenylbenzamide Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks.[7] The inhibition of PARP has emerged as a powerful anti-cancer strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[8] The N-phenylbenzamide scaffold has been successfully incorporated into several potent PARP inhibitors.

Mechanism of Action: Inducing DNA Damage Catastrophe

N-phenylbenzamide-based PARP inhibitors act by binding to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on the DNA at the site of single-strand breaks.[9] This trapping prevents the recruitment of other DNA repair proteins. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA-mutated), these unresolved single-strand breaks are converted into lethal double-strand breaks during DNA replication, leading to cell death.[8]

PARP_Inhibition_Pathway PARP_Inhibitor N-Phenylbenzamide Inhibitor PARP PARP Enzyme PARP_Inhibitor->PARP Inhibition & Trapping BER Base Excision Repair PARP->BER Initiates SSB Single-Strand DNA Break SSB->PARP Activates DSB Double-Strand DNA Break SSB->DSB Replication Fork Collapse Cell_Viability Cell Viability BER->Cell_Viability Maintains HR_Repair Homologous Recombination Repair DSB->HR_Repair Repaired in Healthy Cells Apoptosis Apoptosis DSB->Apoptosis Leads to in HR-Deficient Cells HR_Repair->Cell_Viability

Caption: PARP inhibition pathway leading to synthetic lethality in HR-deficient cells.

Comparative Analysis of N-Phenylbenzamide PARP Inhibitors

The development of N-phenylbenzamide-based PARP inhibitors has focused on optimizing interactions within the NAD+ binding pocket of the enzyme. The following table presents a comparison of representative derivatives.

Compound IDKey Structural FeaturesPARP-1 IC50 (nM)Reference
Olaparib Phthalazinone-benzamide1.5Fictionalized Data
Rucaparib Indole-benzamide1.8Fictionalized Data
Talazoparib Fluoro-benzamide0.57Fictionalized Data

Note: The IC50 values in this table are representative and intended for illustrative comparison of the potency of N-phenylbenzamide-containing PARP inhibitors.

Key Structure-Activity Relationship Insights:

  • The N-phenylbenzamide moiety serves as a crucial pharmacophore, forming key hydrogen bonds within the PARP active site.

  • Modifications to the "cap" region, the part of the molecule extending from the benzamide, significantly influence potency and pharmacokinetic properties. For instance, the incorporation of specific heterocyclic systems can enhance interactions with the enzyme.

  • The concept of "PARP trapping" has become a critical consideration in inhibitor design, with some compounds exhibiting a greater ability to trap PARP on DNA, which can correlate with increased cytotoxicity.[9]

Experimental Protocol: In Vitro Chemiluminescent PARP Assay

This protocol provides a method for quantifying the inhibitory activity of N-phenylbenzamide derivatives on PARP1.

PARP_Assay_Workflow start Start plate_coating Coat Plate with Histones start->plate_coating blocking Block Plate plate_coating->blocking reagent_prep Prepare Reagents: - PARP1 Enzyme - Activated DNA - Biotinylated NAD+ - Test Compounds blocking->reagent_prep reaction_setup Reaction Setup: - Add Test Compounds - Add Master Mix (PARP1, DNA, NAD+) reagent_prep->reaction_setup incubation Incubation (e.g., 60 min at room temp) reaction_setup->incubation detection_prep Add Streptavidin-HRP incubation->detection_prep detection_incubation Incubation (e.g., 30 min at room temp) detection_prep->detection_incubation signal_generation Add Chemiluminescent Substrate detection_incubation->signal_generation measurement Measure Luminescence signal_generation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro chemiluminescent PARP inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and then block the wells to prevent non-specific binding.[10]

  • Reagent Preparation:

    • Prepare serial dilutions of the N-phenylbenzamide test compounds and a positive control (e.g., Olaparib).[10]

    • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+.[10]

  • Enzymatic Reaction:

    • Add the test compounds or vehicle control to the appropriate wells.

    • Initiate the reaction by adding the master mix to all wells.[10]

    • Incubate the plate at room temperature for 1 hour.[10]

  • Detection:

    • Add streptavidin-HRP to each well and incubate for 30 minutes.[10]

    • Wash the plate to remove unbound reagents.

    • Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Chapter 3: Modulating Cellular Metabolism: N-Phenylbenzamide Derivatives as Sirtuin (SIRT) Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, DNA repair, and inflammation.[11] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and functions.[12] The modulation of sirtuin activity by small molecules holds therapeutic promise for a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[13][14] N-phenylbenzamide derivatives have been explored as modulators of sirtuin activity.[15]

Mechanism of Action: Fine-Tuning Cellular Processes

Sirtuins utilize NAD+ as a cofactor to deacetylate a variety of protein substrates, including histones and transcription factors.[11] This activity links the cellular energy state (as reflected by NAD+ levels) to the regulation of gene expression and protein function. N-phenylbenzamide-based inhibitors can interfere with the binding of either the acetylated substrate or NAD+, thereby modulating the downstream effects of sirtuin activity.[16]

Sirtuin_Modulation_Pathway SIRT_Inhibitor N-Phenylbenzamide Inhibitor SIRT Sirtuin Enzyme SIRT_Inhibitor->SIRT Inhibition Acetylated_Protein Acetylated Protein Substrate SIRT->Acetylated_Protein Deacetylation NAD NAD+ SIRT->NAD Consumes Deacetylated_Protein Deacetylated Protein Acetylated_Protein->Deacetylated_Protein Deacetylated by SIRT Cellular_Processes Cellular Processes (Metabolism, Stress Response, etc.) Deacetylated_Protein->Cellular_Processes Modulates NAM Nicotinamide NAD->NAM Converted to

Caption: General mechanism of sirtuin modulation by N-phenylbenzamide inhibitors.

Comparative Analysis of N-Phenylbenzamide Sirtuin Inhibitors

The development of selective sirtuin inhibitors is an active area of research, with N-phenylbenzamide derivatives showing promise. The following table provides a comparative overview.

Compound IDTarget SirtuinIC50 (µM)SelectivityReference
Compound 1a SIRT2Low Potency-[15]
N-methylated 1a SIRT2Increased PotencyExcellent vs. SIRT1/3[15]
Compound 58 SIRT50.31Selective vs. SIRT1/3[17]

Key Structure-Activity Relationship Insights:

  • Simple structural modifications, such as the N-methylation of compound 1a, can dramatically increase both the potency and selectivity of sirtuin inhibition.[15]

  • The para-substituted amido moiety of 3-(N-arylsulfamoyl)benzamides can occupy two potential hydrophobic binding pockets in SIRT2, and modifications in this region can fine-tune inhibitory activity.[16]

  • For SIRT5, competitive inhibitors targeting the acylated substrate binding cleft have been developed, with nanomolar potency and high selectivity.[17]

Experimental Protocol: In Vitro Fluorometric Sirtuin Activity Assay

This protocol details a method for assessing the inhibitory potential of N-phenylbenzamide derivatives against sirtuin enzymes.

SIRT_Assay_Workflow start Start reagent_prep Prepare Reagents: - Sirtuin Enzyme - Fluorogenic Substrate - NAD+ - Test Compounds start->reagent_prep plate_setup Plate Setup: - Add Assay Buffer - Add Test Compounds - Add Sirtuin Enzyme reagent_prep->plate_setup pre_incubation Pre-incubation (e.g., 10 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Substrate and NAD+ pre_incubation->reaction_initiation incubation Incubation (e.g., 30-60 min at 37°C) reaction_initiation->incubation reaction_stop Stop Reaction & Develop Signal: Add Developer Solution incubation->reaction_stop measurement Measure Fluorescence (e.g., Ex: 400 nm, Em: 505 nm) reaction_stop->measurement data_analysis Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro fluorometric sirtuin activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the N-phenylbenzamide test compounds in assay buffer.

    • Prepare working solutions of the sirtuin enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD+.[18]

  • Assay Plate Setup:

    • In a 96-well white or black microplate, add assay buffer.

    • Add the test compounds, a positive control inhibitor (e.g., Nicotinamide), and a vehicle control.[19]

    • Add the diluted sirtuin enzyme.

  • Enzymatic Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

    • Incubate at 37°C for 30-60 minutes.[18]

  • Signal Development and Measurement:

    • Stop the reaction by adding a developer solution that contains a stop reagent (e.g., Trichostatin A to inhibit any contaminating HDACs) and a cleavage enzyme.[18]

    • Incubate for 10-15 minutes at 37°C.[18]

    • Measure the fluorescence at the appropriate wavelengths.[18]

  • Data Analysis:

    • Subtract the background fluorescence.

    • Calculate the percentage of sirtuin inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Broader Applications and Future Directions

The versatility of the N-phenylbenzamide scaffold extends beyond the enzymes detailed above. Derivatives have also shown promise as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease, with some compounds exhibiting moderate inhibition of acetylcholinesterase (AChE) with IC50 values in the range of 33.1 to 85.8 µM.[20][21][22] Additionally, N-phenyl aromatic amides have been identified as potent xanthine oxidase (XO) inhibitors , with compounds like 12r displaying an IC50 of 0.028 µM, rivaling the potency of the approved drug topiroxostat.[23][24]

The future of N-phenylbenzamide-based enzyme inhibitor design lies in the pursuit of greater isoform selectivity and the development of compounds with optimized pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling with traditional medicinal chemistry approaches will be instrumental in rationally designing next-generation inhibitors with enhanced efficacy and reduced off-target effects.

Conclusion

This comparative guide underscores the significance of the N-phenylbenzamide scaffold as a privileged structure in the design of potent and selective enzyme inhibitors. Through a detailed analysis of its application in targeting HDACs, PARPs, and sirtuins, we have highlighted the critical interplay between chemical structure and biological activity. The provided experimental protocols offer a robust framework for the evaluation of novel N-phenylbenzamide derivatives, empowering researchers to advance the development of innovative therapeutics for a range of human diseases. The continued exploration of this versatile scaffold promises to yield new and improved enzyme inhibitors with significant clinical potential.

References

A Comprehensive Guide to the Cross-Reactivity Profiling of N-(4-Chlorophenyl)benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the methodologies used to assess the cross-reactivity of N-(4-Chlorophenyl)benzamide, a molecule of interest in contemporary drug discovery, against a panel of key receptor families. Given the limited publicly available comprehensive screening data for this specific compound, this document establishes a framework for such an investigation. We will draw upon data from structurally related benzamide derivatives to illustrate the potential for off-target interactions and provide detailed, field-proven protocols for researchers to conduct their own comprehensive cross-reactivity studies.

The benzamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutics. Understanding the full spectrum of a benzamide derivative's interactions with biological targets is paramount for elucidating its mechanism of action, predicting potential side effects, and ensuring the development of safe and effective therapeutic agents.

Introduction to this compound and the Imperative of Cross-Reactivity Studies

This compound is a chemical entity belonging to the benzanilide class of compounds. Structurally, it features a benzoyl group linked to a 4-chloroaniline moiety via an amide bond. While its specific primary target is not extensively documented in publicly available literature, the broader class of benzamides has been shown to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors. This promiscuity, or polypharmacology, can be advantageous in certain therapeutic contexts but also poses a significant risk of off-target effects. Therefore, a thorough cross-reactivity assessment is not merely a regulatory formality but a critical step in the scientific validation of any new chemical entity.

This guide will systematically explore the potential interactions of this compound and its analogs with four major classes of drug targets, providing both theoretical context and practical, step-by-step experimental protocols.

G Protein-Coupled Receptor (GPCR) Cross-Reactivity

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. Unintended interactions with GPCRs can lead to a wide array of physiological effects. For instance, a number of benzamide derivatives have been identified as ligands for dopamine and serotonin receptors. One study reported that a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides, which share the benzamide core, displayed high affinity for the dopamine D4 receptor. Specifically, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited a very high affinity for the dopamine D4 receptor with an IC50 of 0.057 nM and was also selective against the serotonin 5-HT1A and adrenergic alpha1 receptors[1]. This highlights the potential for this compound to interact with aminergic GPCRs.

Comparative Data for Benzamide Analogs at GPCRs
Compound/AnalogReceptor TargetAssay TypeAffinity/Potency (nM)
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4Radioligand BindingIC50 = 0.057
Dopamine D2Radioligand Binding>10,000
Serotonin 5-HT1ARadioligand BindingSelective
Adrenergic alpha1Radioligand BindingSelective
Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific GPCR.[2][3][4][5][6]

Principle: This assay measures the ability of a non-radioactive test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors)

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol for dopamine D2 receptors)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Data Analysis: The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for GPCR Radioligand Binding Assay

GPCR_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Test Compound Serial Dilutions add_reagents Add Reagents to 96-well Plate prep_compound->add_reagents prep_reagents Prepare Radioligand and Controls prep_reagents->add_reagents prep_membranes Prepare Cell Membranes add_membranes Initiate Reaction with Membranes prep_membranes->add_membranes add_reagents->add_membranes incubation Incubate to Equilibrium add_membranes->incubation filtration Terminate by Filtration incubation->filtration add_scintillant Add Scintillation Fluid filtration->add_scintillant counting Quantify Radioactivity add_scintillant->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow for a competitive GPCR radioligand binding assay.

Kinase Cross-Reactivity

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzamide scaffold is present in several approved kinase inhibitors. For example, a study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which bear a structural resemblance to this compound, demonstrated inhibitory activity against AKT2/PKBβ[7]. Another study synthesized N-(phenylcarbamothioyl)-4-chloro-benzamide and found it to have a better in silico docking score against checkpoint kinase 1 than the reference compound hydroxyurea[8]. These findings suggest that this compound should be profiled against a broad panel of kinases to assess its selectivity.

Comparative Data for Benzamide Analogs against Kinases
Compound/AnalogKinase TargetAssay TypePotency
Pyrano[2,3-c]pyrazole with N-(4-chlorophenyl) substituentAKT2/PKBβBiochemical AssayLow micromolar activity
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)Akt1, Akt2, Akt3Enzyme InhibitionIC50 = 3, 8, 8 nM
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.[10][11][12]

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Kinase activity results in the consumption of ATP. In the presence of an inhibitor, kinase activity is reduced, and more ATP remains. The remaining ATP is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the ATP concentration.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • In a 384-well plate, add the kinase and the test compound or vehicle control.

  • Incubate briefly to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression.

Signaling Pathway Inhibition by a Kinase Inhibitor

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway Receptor Growth Factor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Activates Target_Kinase Target Kinase (e.g., AKT) Kinase_A->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor This compound (Putative Inhibitor) Inhibitor->Target_Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Ion Channel Cross-Reactivity

Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, playing fundamental roles in nerve and muscle function. Off-target interactions with ion channels can lead to significant safety concerns, particularly cardiotoxicity (e.g., hERG channel blockade). The benzamide class of compounds has been shown to interact with various ion channels. For instance, certain benzamide derivatives have been identified as blockers of the Kv1.3 potassium channel, which is involved in T-cell activation[13]. Given the critical role of ion channels in physiological function, it is essential to screen this compound against a panel of key ion channels.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the gold-standard method for studying the effect of a compound on ion channel function.[14][15][16][17]

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell. The voltage across the cell membrane is "clamped" at a specific value, and the ionic currents flowing through the channels are measured in response to voltage changes and in the presence and absence of the test compound.

Materials:

  • Cells expressing the ion channel of interest

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH 7.4)

  • Internal solution (for the patch pipette, e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP, GTP, pH 7.2)

  • Test compound (this compound)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

Procedure:

  • Plate the cells on coverslips for recording.

  • Pull a glass micropipette with a tip diameter of ~1-2 µm.

  • Fill the pipette with the internal solution and mount it on the micromanipulator.

  • Lower the pipette onto a single cell and apply gentle suction to form a gigaohm seal.

  • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential and apply a voltage protocol to elicit ionic currents.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the currents in the presence of the compound.

  • Analyze the data to determine the effect of the compound on the ion channel's current amplitude, kinetics, and voltage-dependence, and calculate the IC50 value if inhibition is observed.

Workflow for Whole-Cell Patch-Clamp Recording

Patch_Clamp_Workflow prep Prepare Cells, Solutions, and Micropipette seal Form Gigaohm Seal on a Single Cell prep->seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration seal->whole_cell baseline Record Baseline Ionic Currents whole_cell->baseline application Apply Test Compound (this compound) baseline->application recording Record Currents in Presence of Compound application->recording analysis Analyze Data and Determine IC50 recording->analysis

Caption: Workflow for a whole-cell patch-clamp experiment.

Nuclear Receptor Cross-Reactivity

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to a variety of small molecules. Off-target modulation of nuclear receptors can have profound effects on metabolism, development, and homeostasis. Some studies have investigated benzamide derivatives as modulators of nuclear receptors. For example, a series of tris-benzamides were studied as estrogen receptor coregulator binding modulators[18]. Additionally, an imidazopyridine derivative containing a 4-chlorophenyl group was identified as an agonist of the orphan nuclear receptor Nurr1[19]. These findings warrant an investigation into the potential effects of this compound on nuclear receptor activity.

Experimental Protocol: Nuclear Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This protocol describes a cell-based assay to measure the ability of a compound to activate or inhibit a nuclear receptor.[20][21][22][23]

Principle: Cells are transiently transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that nuclear receptor. If the test compound activates the receptor, it will bind to the response elements and drive the expression of the reporter gene, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for the nuclear receptor of interest

  • Reporter plasmid with a luciferase gene driven by a nuclear receptor-responsive promoter

  • Transfection reagent

  • Test compound (this compound)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate.

  • Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • After an incubation period to allow for plasmid expression, treat the cells with serial dilutions of the test compound or a known agonist/antagonist as a control.

  • Incubate the cells for a sufficient time (e.g., 16-24 hours) to allow for transcriptional activation and reporter protein expression.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the fold activation or inhibition of the reporter gene expression at each concentration of the test compound and determine the EC50 or IC50 value.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the cross-reactivity of this compound. While specific experimental data for this compound is sparse in the public domain, the provided protocols and comparative data from structural analogs offer a robust framework for its pharmacological characterization. A systematic evaluation of its interactions with GPCRs, kinases, ion channels, and nuclear receptors is essential for any future development efforts. The methodologies described herein represent the industry standard for such investigations and will enable researchers to generate the critical data needed to build a comprehensive pharmacological profile of this compound, ultimately informing its potential as a therapeutic agent or a chemical probe.

References

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 201–220.
  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • JoVE. (2023). Video: Patch Clamp Electrophysiology: Principle & Applications. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Whole-Cell Voltage Clamp Recording. (n.d.). Current Protocols in Neuroscience.
  • Whole Cell Patch Clamp Protocol. (n.d.). protocols.io.
  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays.
  • Bookout, A. L., et al. (2006). Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways. Nuclear receptor signaling, 4, nrs.04004.
  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of medicinal chemistry, 41(24), 4903–4909.
  • Adriaenssens, E. (2023). (PDF) In vitro kinase assay v1.
  • Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. EUbOPEN.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Miao, S., et al. (2003). Benzamide derivatives as blockers of Kv1.3 ion channel. Bioorganic & medicinal chemistry letters, 13(6), 1161–1164.
  • Davies, B. R., et al. (2012). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 55(12), 5831-5844.
  • Gorshkov, V., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856.
  • de Vera, I. M. S., et al. (2016). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. PloS one, 11(11), e0166589.
  • Malde, A., et al. (2019). Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor [4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide]: Structure–Activity Relationship and Preclinical Characterization. Journal of Medicinal Chemistry, 62(23), 10793-10811.
  • Nag, A., et al. (2021).
  • de Vera, I. M., et al. (2019). Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1. Proceedings of the National Academy of Sciences, 116(52), 26733-26742.
  • Al-Hourani, B. J., et al. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(4), M1758.
  • PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link]

  • Rollando, R., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide as anticancer candidate. Journal of Pharmacy & Pharmacognosy Research, 11(5), 843-857.
  • Gowda, B. T., et al. (2008). (PDF) this compound.
  • Kennedy, C., et al. (2013). The NR4A2 nuclear receptor is recruited to novel nuclear foci in response to UV irradiation and participates in nucleotide excision repair. The Journal of biological chemistry, 288(45), 32425–32436.
  • National Center for Biotechnology Information. (2009). 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. PubChem.
  • Nagase, H., et al. (1998). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. Chemical & pharmaceutical bulletin, 46(3), 475–486.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(4-Chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling of chemical intermediates like N-(4-Chlorophenyl)benzamide demands a rigorous and informed approach, not just during its use in synthesis but, crucially, through to its final disposal. This guide provides a detailed protocol grounded in established safety principles to ensure this compound is managed responsibly from the bench to its ultimate disposition.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a compound is the foundation of safe handling and disposal. This compound is not a benign substance; it is a halogenated aromatic amide with a defined hazard profile that necessitates its classification as hazardous waste.[1][2][3] The primary hazards associated with this compound are summarized below.

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [4][5][6]
Serious Eye Damage/Irritation Category 1 / 2 H318/H319: Causes serious eye damage/irritation [4][5][6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[4][5][6] |

The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds (HOCs), which are subject to specific environmental regulations due to their potential for persistence and toxicity.[7][8] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash systems.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, the following PPE is mandatory to create a reliable barrier against exposure:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[3][5] This is critical to prevent contact with dust particles that can cause serious eye damage.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1][3] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling is complete.[9]

  • Body Protection: A standard lab coat is required to prevent skin contact.[1][3] For larger quantities or in situations with a high risk of dust generation, consider additional protective clothing.

  • Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles that can cause respiratory irritation.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved particulate respirator is required.[3][9][10]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed by a licensed professional waste disposal service.[1][5][11] Your role is to collect, segregate, and label the waste correctly to ensure it can be handled safely and in compliance with regulations.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step in the laboratory. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Solid Waste: Collect pure this compound, along with any contaminated items like weighing papers, gloves, and disposable labware, in a dedicated hazardous waste container.[3] Avoid creating dust during transfer.[9]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix halogenated organic waste with non-halogenated waste streams.[12] Clearly identify all solvent components on the label.

Step 2: Container Selection and Labeling

Clarity and correctness in labeling prevent accidents and ensure regulatory compliance.

  • Container: Use a leak-proof container with a secure, screw-on cap that is in good condition.[12] High-density polyethylene (HDPE) containers are suitable for most solid and liquid chemical waste.

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A complete list of all contents, including solvents and their approximate percentages.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity, health hazard).

Step 3: Temporary Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure and under the control of laboratory personnel.

  • Away from general lab traffic and drains.[1]

  • Preferably within secondary containment to manage any potential leaks.

Step 4: Final Disposal

The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.[9][13][14][15]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[2][3]

  • Never attempt to treat or dispose of the chemical yourself. Provide the waste manifest with accurate information about the container's contents.

G Disposal Workflow for this compound A Identify Waste This compound (Solid, Solution, or Contaminated PPE) B Is waste mixed with incompatible chemicals? A->B C SEGREGATE WASTE IMMEDIATELY Consult EHS for guidance B->C Yes D Select appropriate waste container (HDPE, screw-top, leak-proof) B->D No E Collect Waste - Solids: Minimize dust - Liquids: Use funnel - Contaminated items D->E F Label Container Correctly - 'Hazardous Waste' - 'this compound' - List all components - Hazard Pictograms E->F G Store Securely - In satellite accumulation area - Secondary containment - Away from drains & traffic F->G H Arrange for Disposal Contact institutional EHS or licensed hazardous waste contractor G->H I Waste Pickup & Manifesting Ensure proper documentation H->I

Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[9]

  • Wearing full PPE, prevent the further spread of the material. Do not allow it to enter drains.

  • For solid spills, carefully sweep or shovel the material, avoiding dust formation, and place it into a labeled container for hazardous waste disposal.[9]

  • Clean the affected area thoroughly.

In Case of Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[11] Remove contaminated clothing and wash it before reuse.[1] If irritation occurs or persists, get medical advice.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • Capot Chemical. (2025). MSDS of 4-(2-chloro-5-fluoropyrimidin-4-ylamino)-N-(2-chlorophenyl)benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzamide, N-(4-chlorophenyl)-2-hydroxy- - Substance Details. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide, N-(4-chlorophenyl)-. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChemLite. (2025). Benzamide, n-[2-[[[1-[(4-chlorophenyl)methyl]-4-piperidinyl]methyl]amino]-2-oxoethyl]-3-fluoro-. Retrieved from [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-Chlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety. This guide provides essential, immediate, and logistical information for the safe handling of N-(4-Chlorophenyl)benzamide, a compound that, while promising in research, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our work.

Understanding the Hazard Profile

This compound is an organic compound that presents several potential hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed[1].

  • Skin irritation (Category 2) : Causes skin irritation[1].

  • Serious eye irritation (Category 2) : Causes serious eye irritation[1].

  • Specific target organ toxicity - single exposure (Category 3) , Respiratory tract irritation: May cause respiratory irritation[1].

Understanding these classifications is the first step in implementing a robust safety protocol. The powdered nature of this solid compound also necessitates measures to control dust, as fine particles can be easily inhaled or come into contact with skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against dust particles and potential splashes of any solutions containing the compound, preventing serious eye irritation.
Hand Protection Nitrile or Neoprene glovesProvides a barrier against skin contact, which can cause irritation. Disposable nitrile gloves offer good short-term protection against a range of chemicals. Always inspect gloves for integrity before use and change them immediately if contact with the compound is suspected.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination with the chemical powder.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95 or higher)Essential for preventing the inhalation of fine powders, which can cause respiratory tract irritation. Use of a respirator may require a formal respiratory protection program, including fit testing, as per OSHA guidelines.

It is imperative to always work within a certified chemical fume hood or a glove box to minimize the risk of inhalation and environmental contamination.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible experimental outcomes.

3.1. Preparation and Weighing

  • Designated Area : All handling of this compound powder should be conducted in a designated area within a certified chemical fume hood.

  • Decontamination : Before starting, ensure the work area is clean and free of any contaminants.

  • Weighing : Use a tared weigh boat or paper. Handle the container with care to avoid generating dust. A micro-spatula can aid in the precise transfer of the powder.

  • Spill Kit : Have a spill kit readily available that is appropriate for chemical powders.

3.2. Dissolution and Reaction Setup

  • Solvent Addition : When dissolving the powder, add the solvent slowly to the solid to minimize splashing and aerosol generation.

  • Closed System : Whenever possible, maintain a closed system during reactions to prevent the escape of any volatile byproducts or aerosols.

3.3. Post-Handling Decontamination

  • Surface Cleaning : After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it down thoroughly.

  • Equipment Cleaning : Clean all glassware and equipment that came into contact with the chemical.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Below is a workflow diagram illustrating the key handling steps:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare & Decontaminate Fume Hood prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Compound Carefully prep_spill->handle_weigh handle_dissolve Dissolve with Minimal Agitation handle_weigh->handle_dissolve handle_react Conduct Reaction in Closed System handle_dissolve->handle_react clean_surface Decontaminate Work Surfaces handle_react->clean_surface clean_equipment Clean Glassware & Equipment clean_surface->clean_equipment dispose_waste Segregate & Dispose of Waste clean_equipment->dispose_waste

Figure 1: Workflow for Safe Handling of this compound
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a chlorinated organic compound, it must not be disposed of down the drain[2].

4.1. Waste Segregation

  • Solid Waste : Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for chlorinated organic solvents.

4.2. Disposal Method

  • Incineration : The recommended disposal method for chlorinated organic residues is high-temperature incineration[3]. This process breaks down the compound into less harmful gaseous byproducts, which can then be scrubbed to prevent atmospheric pollution[3].

  • Licensed Waste Hauler : All waste must be disposed of through a licensed hazardous waste management company that can ensure compliance with all local, state, and federal regulations.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste container labeling and pickup procedures.

By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. (n.d.). PubChem. Retrieved from [Link]

  • Table of contents for Guidelines for safe handling of powders and bulk solids. (n.d.).
  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com. Retrieved from [Link]

  • The OSHA Chemical Storage Requirements. (2022, June 10). Capital Resin Corporation. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved from [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications. Retrieved from [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside. Retrieved from [Link]

  • DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • US4215095A - Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Benzamide, N-(4-chlorophenyl)-2-hydroxy- - Substance Details. (n.d.). US EPA. Retrieved from [Link]

  • This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

  • One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. (2021, June 22).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.